Product packaging for Solvent Orange 60(Cat. No.:CAS No. 6925-69-5)

Solvent Orange 60

Cat. No.: B182703
CAS No.: 6925-69-5
M. Wt: 270.3 g/mol
InChI Key: XFYQEBBUVNLYBR-UHFFFAOYSA-N
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Description

Solvent Orange 60, also known as this compound, is a useful research compound. Its molecular formula is C18H10N2O and its molecular weight is 270.3 g/mol. The purity is usually 95%.
The exact mass of the compound 12H-Phthaloperin-12-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10N2O B182703 Solvent Orange 60 CAS No. 6925-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaen-3-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H10N2O/c21-18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(16(11)14)20(17)18/h1-10H
Source PubChem
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InChI Key

XFYQEBBUVNLYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC5=C4C(=CC=C5)N3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4064507
Record name 12H-Phthaloperin-12-one
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Molecular Weight

270.3 g/mol
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Physical Description

Dry Powder
Record name 12H-Phthaloperin-12-one
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CAS No.

6925-69-5, 61725-13-1, 61969-47-9
Record name Solvent Orange 60
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Record name SOLVENT ORANGE 60
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of C.I. 564100 (Solvent Orange 60)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis pathway for C.I. 564100, a perinone-type dye also known as Solvent Orange 60. The document details the chemical reaction, experimental protocols, and quantitative data associated with its preparation, intended for use in research and development settings.

Introduction

C.I. 564100, or this compound, is a synthetic organic dye with the chemical formula C₁₈H₁₀N₂O.[1] It is characterized by its yellowish-orange color and is utilized in the coloring of various plastics, including polystyrene and ABS resins.[2][3] The synthesis of this dye is achieved through the condensation reaction of Naphthalene-1,8-diamine and Phthalic anhydride.[1][3] This process results in the formation of the core phthaloperinone structure.

Synthesis Pathway

The fundamental chemical transformation in the synthesis of C.I. 564100 is the condensation and subsequent cyclization of Naphthalene-1,8-diamine with Phthalic anhydride. The reaction proceeds by forming an intermediate which then undergoes intramolecular dehydration to yield the final perinone structure.

The overall reaction is as follows:

Naphthalene-1,8-diamine + Phthalic anhydride → C.I. 564100 (this compound) + 2H₂O

A detailed visualization of this synthesis pathway is provided in the diagram below.

Synthesis_Pathway_CI_564100 Naph Naphthalene-1,8-diamine Cond Aqueous HCl Polar Organic Solvent (e.g., Alcohol) Non-ionic Catalyst Reflux, 8-15 hours Phth Phthalic Anhydride SO60 C.I. 564100 (this compound) Cond->SO60

Caption: Synthesis pathway of C.I. 564100 from its precursors.

Experimental Protocol

The following experimental protocol is based on a documented synthesis method for this compound.

Materials:

  • Phthalic anhydride

  • 1,8-Naphthylenediamine

  • Hydrochloric acid solution (1-5% mass concentration)

  • Polar organic solvent (e.g., alcohol, dimethyl formamide)

  • Non-ionic active catalyst (e.g., fatty alcohol polyoxyethylene ether)

  • Reaction vessel with stirring and reflux capabilities

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a reaction vessel equipped with a stirrer and reflux condenser, combine Phthalic anhydride and 1,8-Naphthylenediamine in a 1:1 mass ratio.

  • Add a 1-5% hydrochloric acid solution, a polar organic solvent, and a non-ionic active catalyst. The amount of hydrochloric acid solution should be 10-20 times the mass of 1,8-Naphthylenediamine. The polar organic solvent should constitute 1-50% of the total reaction medium, and the catalyst should be 0.01-2% of the total reaction medium.

  • Initiate stirring and heat the mixture to a refluxing state.

  • Maintain the reaction under reflux for a period of 8 to 15 hours.

  • After the reaction is complete, cool the mixture and filter the precipitate.

  • Wash the filter cake with water until the pH of the filtrate is neutral.

  • Dry the resulting product to obtain C.I. 564100 (this compound).

Quantitative Data

The following table summarizes the quantitative data from a specific example of the synthesis of this compound.

ParameterValue
Phthalic Anhydride10 g
1,8-Naphthylenediamine10.7 g
3% Aqueous HCl200 g
Alcohol30 g
Fatty Alcohol-Polyoxyethylene Ether0.3 g
Reaction Time8 hours
Reaction StateReflux
Product Yield (Dried)17.5 g
Theoretical Yield (%)95.9%

Logical Workflow of the Synthesis

The synthesis of C.I. 564100 follows a clear and logical progression from starting materials to the final product. This workflow is depicted in the diagram below.

Synthesis_Workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Product Isolation cluster_final Final Product Reactants Combine Reactants: - Phthalic Anhydride - 1,8-Naphthylenediamine Solvents Add Reaction Medium: - Aqueous HCl - Polar Organic Solvent - Catalyst Reactants->Solvents Reaction Heat to Reflux (8-15 hours) Solvents->Reaction Filter Filter Precipitate Reaction->Filter Wash Wash with Water (until neutral pH) Filter->Wash Dry Dry the Product Wash->Dry Product C.I. 564100 Dry->Product

Caption: Experimental workflow for the synthesis of C.I. 564100.

Conclusion

The synthesis of C.I. 564100 (this compound) is a well-established process involving the condensation of Naphthalene-1,8-diamine and Phthalic anhydride. The provided experimental protocol and quantitative data offer a solid foundation for the laboratory-scale preparation of this dye. The use of a mixed aqueous-organic solvent system with a catalyst appears to be an effective method for achieving high yields. This technical guide serves as a valuable resource for professionals in chemical synthesis and materials development.

References

Spectral Properties of Solvent Orange 60: A Technical Guide for Spectroscopic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60, a perinone-class dye, is a synthetic organic compound widely utilized as a colorant in the plastics industry. Its robust chemical structure imparts high thermal stability and lightfastness, making it suitable for demanding applications. While extensively characterized for its industrial uses, its spectral properties, crucial for spectroscopic and potential research applications, are not widely documented in publicly available literature. This guide provides a comprehensive overview of the known characteristics of this compound and presents detailed experimental protocols for the determination of its key spectral properties.

Physicochemical Properties of this compound

The general physical and chemical properties of this compound are summarized in the table below. This information is essential for handling, solvent selection, and preparation of solutions for spectroscopic analysis.

PropertyValueSource(s)
CI Name This compound[1][2]
Chemical Class Perinone[3][4]
CAS Number 6925-69-5 / 61969-47-9[1]
Molecular Formula C₁₈H₁₀N₂O
Molecular Weight 270.29 g/mol
Appearance Yellowish-orange powder
Melting Point 227-230 °C
Heat Resistance Up to 300 °C in polystyrene
Light Fastness Grade 7-8 (out of 8)
Solubility Insoluble in water; soluble in organic solvents like acetone, chloroform, and toluene.

Spectral Properties of this compound

ParameterSymbolValue
Absorption Maximum λmaxNot Available
Emission Maximum λemNot Available
Molar Absorptivity εNot Available
Fluorescence Quantum Yield ΦNot Available

Experimental Protocols for Spectral Characterization

To empower researchers to determine the spectral properties of this compound, the following detailed experimental protocols for UV-Visible absorption spectroscopy and fluorescence spectroscopy are provided.

Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the procedure for measuring the UV-Visible absorption spectrum of this compound and calculating its molar absorptivity.

3.1.1. Materials and Equipment

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, chloroform, or toluene)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Dual-beam UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

3.1.2. Procedure

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 1-5 mg) using an analytical balance.

    • Dissolve the weighed dye in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform a series of dilutions of the stock solution to prepare working solutions of varying concentrations (e.g., in the range of 1-10 µg/mL).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 300-700 nm).

    • Use a quartz cuvette filled with the pure solvent as a blank to zero the instrument.

  • Measurement of Absorption Spectra:

    • Record the absorption spectrum for each working solution.

    • Identify the wavelength of maximum absorption (λmax).

  • Calculation of Molar Absorptivity (ε):

    • According to the Beer-Lambert law, A = εcl, where A is the absorbance at λmax, c is the molar concentration (mol/L), and l is the path length of the cuvette (cm).

    • Plot a calibration curve of absorbance at λmax versus the molar concentration of the prepared solutions.

    • The slope of the linear fit of this plot will be the molar absorptivity (ε) in L mol⁻¹ cm⁻¹.

G Workflow for Molar Absorptivity Determination prep_stock Prepare Stock Solution of this compound prep_working Prepare Serial Dilutions (Working Solutions) prep_stock->prep_working measure_abs Measure Absorbance Spectra of Working Solutions prep_working->measure_abs spectro_setup Spectrophotometer Setup and Blank Measurement spectro_setup->measure_abs plot_calib Plot Absorbance vs. Concentration measure_abs->plot_calib calc_epsilon Calculate Molar Absorptivity (ε) from the Slope plot_calib->calc_epsilon

Workflow for Molar Absorptivity Determination
Determination of Emission Spectrum and Fluorescence Quantum Yield

This protocol describes how to measure the fluorescence emission spectrum of this compound and determine its fluorescence quantum yield relative to a standard.

3.2.1. Materials and Equipment

  • This compound solution of known absorbance at the excitation wavelength

  • Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectroscopic grade solvent

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

3.2.2. Procedure

  • Preparation of Sample and Standard Solutions:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Prepare a solution of the fluorescence standard (e.g., Rhodamine 6G) in the same solvent.

    • Adjust the concentrations of both the sample and the standard so that their absorbance at the chosen excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength (ideally the λmax of this compound, or a suitable wavelength for both sample and standard).

    • Set the emission wavelength range to be scanned.

  • Measurement of Emission Spectra:

    • Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample and standard spectra.

    • Record the fluorescence emission spectrum of the standard solution.

    • Without changing the instrument settings, record the fluorescence emission spectrum of the this compound solution.

  • Calculation of Fluorescence Quantum Yield (Φ):

    • The relative quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) Where:

      • Φstd is the quantum yield of the standard.

      • I is the integrated fluorescence intensity of the sample and standard.

      • A is the absorbance at the excitation wavelength for the sample and standard.

      • n is the refractive index of the solvent for the sample and standard solutions (if the solvent is the same, this term cancels out).

G Workflow for Quantum Yield Determination prep_solutions Prepare Dilute Solutions (Sample and Standard, Abs < 0.1) measure_abs Measure Absorbance at Excitation Wavelength prep_solutions->measure_abs measure_emission Measure Emission Spectra (Sample and Standard) prep_solutions->measure_emission calc_qy Calculate Quantum Yield (Φ) measure_abs->calc_qy spectro_setup Spectrofluorometer Setup spectro_setup->measure_emission integrate_intensity Integrate Fluorescence Intensity measure_emission->integrate_intensity integrate_intensity->calc_qy

References

An In-depth Technical Guide to CAS Numbers 6925-69-5 and 61969-47-9: The Chemistry, Toxicology, and Analysis of Solvent Orange 60

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound associated with CAS numbers 6925-69-5 and 61969-47-9, identified as Solvent Orange 60. This document delves into the compound's chemical and physical properties, its primary applications, and, most critically, its role as a significant contact allergen. Detailed experimental protocols for its synthesis, detection in consumer products, and the clinical diagnosis of allergic contact dermatitis are presented. Furthermore, this guide explains the general signaling pathways involved in hapten-induced allergic contact dermatitis, the immunological mechanism through which this compound elicits a hypersensitivity response. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a clear understanding for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

The CAS numbers 6925-69-5 and 61969-47-9 both refer to the same chemical entity: This compound . It is a synthetic organic compound classified as a perinone-type dye. Its vibrant orange hue has led to its widespread use as a colorant in various materials.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 12H-Phthaloperin-12-one[3][4]
Synonyms C.I. This compound, Perinone Orange, Transparent Orange 3G[2]
Molecular Formula C₁₈H₁₀N₂O
Molecular Weight 270.29 g/mol
Appearance Yellowish-orange powder
Solubility Insoluble in water; slightly soluble in ethanol, chloroform, benzene, toluene, xylene
Heat Resistance Up to 300°C in polystyrene

Industrial Applications

This compound is primarily utilized as a colorant in the plastics industry due to its high thermal stability and vibrant, transparent coloration. Key applications include the coloring of:

  • Polystyrene (PS)

  • Acrylonitrile Butadiene Styrene (ABS)

  • Polycarbonate (PC)

  • Polymethyl Methacrylate (PMMA)

  • Polyvinyl Chloride (PVC)

  • Spectacle frames and other consumer plastics

Biological Activity and Toxicology: A Contact Allergen

The most significant biological effect of this compound from a clinical and toxicological perspective is its capacity to act as a potent contact sensitizer, leading to allergic contact dermatitis (ACD). Several clinical reports have documented cases of ACD in individuals exposed to products containing this dye, most notably in spectacle frames.

Mechanism of Allergic Contact Dermatitis

Allergic contact dermatitis is a T-cell-mediated, delayed-type hypersensitivity reaction. Small molecules like this compound, known as haptens, are too small to be immunogenic on their own. The pathogenesis of ACD is a two-phase process:

  • Sensitization Phase: Upon initial contact, the lipophilic hapten penetrates the epidermis and covalently binds to endogenous skin proteins, forming a hapten-protein complex. This complex is recognized as foreign by antigen-presenting cells (APCs), primarily Langerhans cells. The APCs then migrate to the draining lymph nodes where they present the haptenated peptide to naive T-cells, leading to the clonal expansion of hapten-specific memory T-cells.

  • Elicitation Phase: Upon subsequent exposure to the same hapten, the now-sensitized memory T-cells are recruited to the site of contact. These T-cells release pro-inflammatory cytokines, leading to the recruitment of other immune cells and resulting in the characteristic eczematous inflammatory response of ACD, which typically appears 24-72 hours after re-exposure.

Signaling Pathways in Allergic Contact Dermatitis

While the specific signaling cascade for this compound-induced ACD has not been delineated, the general pathways for hapten-mediated ACD are well-established. Key signaling events involve the activation of innate immune pathways and subsequent adaptive immune responses. Haptens can trigger pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the activation of transcription factors such as NF-κB and AP-1. This results in the production of pro-inflammatory cytokines and chemokines, which are crucial for the migration and activation of immune cells. The CXCR3 chemokine receptor and its ligands (CXCL9, CXCL10, and CXCL11) are known to be significantly upregulated in ACD, playing a critical role in the recruitment of T-cells to the skin.

Diagram 1: Generalized Signaling Pathway of Allergic Contact Dermatitis

ACD_Pathway cluster_epidermis Epidermis cluster_lymph_node Lymph Node cluster_reexposure Elicitation Phase (Re-exposure) Hapten Hapten Skin Protein Skin Protein Hapten->Skin Protein Haptenation Hapten-Protein Complex Hapten-Protein Complex Skin Protein->Hapten-Protein Complex Langerhans Cell (APC) Langerhans Cell (APC) Hapten-Protein Complex->Langerhans Cell (APC) Uptake & Processing Naive T-Cell Naive T-Cell Langerhans Cell (APC)->Naive T-Cell Antigen Presentation Memory T-Cell Memory T-Cell Naive T-Cell->Memory T-Cell Activation & Proliferation Inflammatory Response Inflammatory Response Memory T-Cell->Inflammatory Response Cytokine Release

Caption: Sensitization and elicitation phases of ACD.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the condensation reaction of phthalic anhydride and 1,8-diaminonaphthalene.

Diagram 2: Synthesis Workflow for this compound

Synthesis_Workflow Reactants Phthalic Anhydride + 1,8-Diaminonaphthalene Solvent_Catalyst Polar Organic Solvent + Acid Catalyst Reactants->Solvent_Catalyst Reaction Heat to Reflux (8-15 hours) Solvent_Catalyst->Reaction Filtration Filter the Mixture Reaction->Filtration Washing Wash with Water until Neutral pH Filtration->Washing Drying Dry the Product Washing->Drying Product This compound Drying->Product

References

An In-depth Technical Guide to the Mechanism of Action for Perinone Dyes in Plastics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perinone dyes are a class of high-performance organic colorants prized for their exceptional thermal stability, lightfastness, and vibrant shades, making them indispensable for coloring a wide array of plastic resins. This technical guide elucidates the fundamental mechanisms governing the action of perinone dyes within plastic matrices. It delves into the photophysical principles of color generation, the nature of dye-polymer interactions, and the factors contributing to their remarkable stability. Detailed experimental protocols for the characterization and performance evaluation of these dyes in plastics are provided, alongside a compilation of quantitative data for key perinone dyes.

Introduction to Perinone Dyes

Perinone dyes are polycyclic aromatic compounds characterized by a core structure of bisbenzimidazo[2,1-b:2′,1′-i]benzo[lmn][1][2]phenanthroline-8,17-dione.[3] Their rigid, planar molecular structure is fundamental to their high performance. The synthesis of perinone pigments typically involves the condensation of naphthalenetetracarboxylic acid dianhydride with o-phenylenediamine.[4] This reaction can produce cis and trans isomers, which exhibit different shades—the trans isomer is typically a reddish-orange, while the cis isomer is a bluish-red.[5] Perinone dyes are commercially available as solvent dyes and pigments, with notable examples including Solvent Orange 60, Solvent Red 135, and Solvent Red 179.

Mechanism of Action: From Molecular Structure to Color and Stability

The efficacy of perinone dyes in plastics is a result of their unique electronic structure and their interaction with the host polymer matrix at a molecular level.

Photophysical Basis of Color

The vibrant color of perinone dyes arises from the absorption of specific wavelengths of light in the visible spectrum. This absorption is governed by electronic transitions within the dye's extensive system of conjugated π-electrons.

  • π → π Transitions:* The chromophore of the perinone molecule contains a network of alternating single and double bonds. When a photon of a specific energy strikes the molecule, an electron is promoted from a lower-energy π bonding orbital to a higher-energy π* antibonding orbital. The energy difference between these orbitals dictates the wavelength of light absorbed.

  • Influence of Molecular Environment: The polymer matrix can influence the energy of these electronic transitions, a phenomenon known as solvatochromism. Interactions between the dye molecules and the polymer chains can cause slight shifts in the absorption and emission spectra.

Dye-Polymer Interaction

The mode of interaction between perinone dyes and the plastic matrix is crucial for their performance, affecting their solubility, migration resistance, and overall stability.

  • Solid Solution Formation: Perinone solvent dyes, due to their molecular structure, can form a solid solution within the amorphous regions of the polymer. During processing at elevated temperatures, the dye dissolves in the molten polymer. Upon cooling, the dye molecules become entrapped within the solidified polymer matrix, resulting in a uniform coloration.

  • Intermolecular Forces: The interactions between the perinone dye molecules and the polymer chains are primarily governed by van der Waals forces. The large, planar surface of the dye molecule allows for significant surface area contact with the polymer chains, enhancing these interactions.

  • Crystallinity and Recrystallization: In some cases, perinone dyes can exhibit a tendency to partially dissolve in the polymer melt and then recrystallize upon cooling. This can sometimes lead to a fluorescent effect at low concentrations.

Factors Contributing to High Stability

Perinone dyes are renowned for their excellent heat and light stability, which can be attributed to the following molecular and physical factors:

  • Rigid Molecular Structure: The rigid, fused-ring structure of the perinone molecule provides little conformational freedom. This rigidity minimizes non-radiative decay pathways for the excited state, thus enhancing photostability.

  • Efficient Energy Dissipation: After absorbing light and reaching an excited state, the perinone molecule must dissipate this excess energy to return to the ground state. Efficient internal conversion and vibrational relaxation (dissipation as heat) are key mechanisms that prevent photochemical reactions that would otherwise lead to degradation.

  • Low Reactivity of Excited States: The excited states of perinone dyes are relatively unreactive towards the polymer matrix and atmospheric oxygen, which is a primary contributor to their high lightfastness. The photodegradation of organic dyes often involves the generation of reactive oxygen species, a process that is less efficient with perinone dyes.

Quantitative Data for Key Perinone Dyes

The performance of perinone dyes can be quantified by several key parameters. The following tables summarize available data for some common perinone dyes in various plastics.

Perinone Dye C.I. Name Chemical Class Melting Point (°C) Heat Stability (°C)
This compound564100Aminoketone-300
Solvent Red 135564120Naphthalene ring acetone series318300-340
Solvent Red 179564150Perinone251300
Perinone Dye Plastic Lightfastness (Blue Wool Scale, 1-8)
Solvent Red 135PS8
Solvent Red 135ABS5-6
Solvent Red 135PC7
Solvent Red 135PET7
Solvent Red 179PS8
Solvent Red 179ABS-
Solvent Red 179PC8
Solvent Red 179PET8
Perinone Dye Solvent/Matrix Absorption Max (λmax, nm) Emission Max (λem, nm) Fluorescence Quantum Yield (ΦF)
trans-Perinone derivativeChloroform450-0.40
cis-Perinone derivativeChloroform510-No fluorescence detected
Tetraoctyl-perinone isomersDichloromethane~4605490.47

Experimental Protocols

The characterization and performance evaluation of perinone dyes in plastics involve a range of analytical and testing methodologies.

Spectroscopic Analysis

4.1.1. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the absorption characteristics of the dye in the plastic matrix.

  • Methodology:

    • Sample Preparation: Prepare thin, transparent films of the dyed plastic with a known dye concentration. This can be achieved by solvent casting or by pressing a molten sample between two plates.

    • Blank Measurement: Use an undyed polymer film of the same thickness as a reference (blank).

    • Spectral Acquisition: Record the absorbance spectrum of the dyed film over the UV-Visible range (typically 200-800 nm).

    • Data Analysis: Identify the wavelength of maximum absorbance (λmax), which corresponds to the main electronic transition of the dye.

4.1.2. Fluorescence Spectroscopy

  • Objective: To measure the emission properties of the dye and determine its fluorescence quantum yield.

  • Methodology:

    • Sample Preparation: Prepare a solid film or a dilute solution of the dyed polymer.

    • Excitation: Excite the sample at a wavelength where the dye absorbs strongly (ideally at its λmax).

    • Emission Spectrum: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

    • Quantum Yield Determination: The relative fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a known standard with a similar emission range.

4.1.3. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

  • Objective: To investigate the chemical interactions between the dye and the polymer.

  • Methodology:

    • Sample Preparation: A small piece of the dyed plastic is placed directly onto the ATR crystal.

    • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

    • Spectral Acquisition: Collect the infrared spectrum.

    • Data Analysis: Compare the spectrum of the dyed polymer with the spectra of the pure dye and the neat polymer. Shifts in vibrational bands can indicate specific interactions, such as hydrogen bonding or changes in the local chemical environment of the dye.

4.1.4. X-ray Photoelectron Spectroscopy (XPS)

  • Objective: To analyze the elemental composition and chemical states at the surface of the dyed plastic.

  • Methodology:

    • Sample Preparation: A flat, clean sample of the dyed plastic is placed in the XPS instrument's vacuum chamber.

    • X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray beam.

    • Photoelectron Detection: The kinetic energies of the emitted photoelectrons are measured.

    • Data Analysis: The resulting spectrum provides information on the elemental composition of the surface. High-resolution scans of specific elemental peaks (e.g., C 1s, N 1s, O 1s) can reveal the chemical bonding states, providing insights into the dye's interaction with the polymer at the surface.

Performance Testing

4.2.1. Lightfastness Testing (ISO 105-B02)

  • Objective: To assess the resistance of the color to fading upon exposure to light.

  • Methodology:

    • Sample Preparation: Mount specimens of the dyed plastic onto cards.

    • Reference Materials: Expose the samples alongside a set of standardized Blue Wool references (rated 1 to 8, with 8 being the most lightfast).

    • Exposure: Place the samples and references in a xenon arc lamp apparatus that simulates natural daylight under controlled temperature and humidity.

    • Assessment: Periodically compare the fading of the sample to the fading of the Blue Wool references. The lightfastness rating is the number of the Blue Wool reference that shows a similar degree of fading.

4.2.2. Heat Stability Testing (ASTM D3045)

  • Objective: To evaluate the stability of the dye at elevated processing temperatures.

  • Methodology:

    • Sample Preparation: Prepare standardized specimens of the dyed plastic.

    • Heat Aging: Expose the specimens to a series of elevated temperatures in a controlled oven for specified durations.

    • Property Measurement: After aging, measure a specific property of the plastic, such as color change, tensile strength, or impact resistance.

    • Data Analysis: Compare the properties of the aged samples to those of unaged control samples to determine the temperature at which significant degradation or color change occurs.

Visualizations

Signaling Pathways and Workflows

Photophysical_Mechanism cluster_ground_state Ground State (S0) cluster_excited_state Excited State GS Perinone Molecule (π orbitals filled) ES Excited Singlet State (S1) (π -> π* transition) GS->ES Photon Absorption (Visible Light) ES->GS Fluorescence (Light Emission) ES->GS Internal Conversion & Vibrational Relaxation (Heat Dissipation) TS Triplet State (T1) ES->TS Intersystem Crossing TS->GS

Caption: Photophysical mechanism of perinone dyes upon light absorption.

Dye_Polymer_Interaction cluster_processing Melt Processing cluster_solid_state Solid State Molten_Polymer Molten Polymer Matrix (Amorphous) Dissolution Dissolution of Dye in Polymer Melt Perinone_Molecule Perinone Dye Molecule Perinone_Molecule->Dissolution Solid_Solution Solid Solution: Dye molecules entrapped in rigid polymer matrix Dissolution->Solid_Solution Cooling & Solidification Interactions Van der Waals Forces between Dye and Polymer Chains Solid_Solution->Interactions

Caption: Formation of a solid solution of perinone dye in a polymer matrix.

Experimental_Workflow cluster_characterization Spectroscopic & Thermal Analysis cluster_performance Stability & Fastness Sample_Prep Sample Preparation (e.g., Film Casting, Injection Molding) Characterization Initial Characterization Sample_Prep->Characterization Performance_Testing Performance Testing Sample_Prep->Performance_Testing Data_Analysis Data Analysis & Interpretation Characterization->Data_Analysis Performance_Testing->Data_Analysis UV_Vis UV-Vis Spectroscopy Fluorescence Fluorescence Spectroscopy FTIR ATR-FTIR Spectroscopy XPS XPS Analysis Lightfastness Lightfastness (ISO 105-B02) Heat_Stability Heat Stability (ASTM D3045)

Caption: General experimental workflow for evaluating perinone dyes in plastics.

Conclusion

The mechanism of action of perinone dyes in plastics is a multifaceted interplay of their inherent photophysical properties and their physical interactions within the polymer matrix. Their rigid, conjugated structure is responsible for their vibrant color and provides a pathway for efficient energy dissipation, leading to exceptional photostability. The formation of solid solutions within the polymer matrix ensures uniform coloration and high migration resistance. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the continued development and application of these high-performance colorants in the plastics industry.

References

An In-depth Technical Guide to the Photophysical and Fluorescent Properties of Transparent Orange 3G (Solvent Orange 60)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transparent Orange 3G, chemically known as Solvent Orange 60 and identified by the Colour Index number 564100, is a synthetic dye belonging to the perinone class of compounds. Its molecular structure, characterized by a conjugated system of aromatic rings, is the basis for its chromophoric and fluorescent properties. The molecular formula for this compound is C₁₈H₁₀N₂O.

Primarily utilized as a colorant for various plastics, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), and polyethylene terephthalate (PET), this compound is valued for its high thermal stability, excellent lightfastness, and vibrant yellowish-orange hue. Its solubility in organic solvents allows for effective incorporation into polymer matrices. While its primary application is in the plastics and polymer industries, its inherent fluorescence suggests potential for use in scientific research, particularly in applications requiring stable fluorophores. This guide provides a detailed overview of the known photophysical and fluorescent properties of Transparent Orange 3G, along with standardized protocols for their experimental determination.

Physicochemical Properties

A summary of the general physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical and supplier databases.

PropertyValueReferences
Chemical Name This compound
Synonyms Transparent Orange 3G, C.I. 564100
CAS Number 6925-69-5, 61969-47-9
Molecular Formula C₁₈H₁₀N₂O
Molecular Weight 270.28 g/mol
Chemical Class Perinone
Appearance Orange powder
Melting Point 227-230 °C
Solubility Insoluble in water; slightly soluble in ethanol, chloroform, benzene, toluene, xylene.
Heat Resistance Up to 300 °C in polystyrene
Lightfastness Grade 7-8 (on a scale of 1-8)

Photophysical and Fluorescent Properties

Detailed, publicly available data on the specific photophysical parameters of this compound are limited. However, based on the known properties of the perinone class of dyes, we can infer a range of expected values. Perinone dyes are known to be fluorescent, and their photophysical characteristics are influenced by their molecular structure and the surrounding solvent environment.

Table 2 provides an overview of the key photophysical parameters and the typical range for perinone derivatives. These values should be considered as estimates for this compound and would require experimental verification.

ParameterSymbolTypical Value for Perinone Dyes
Absorption Maximum λabs450 - 500 nm
Emission Maximum λem500 - 600 nm
Molar Extinction Coefficient ε10,000 - 50,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield ΦF0.1 - 0.5
Fluorescence Lifetime τ1 - 5 ns

Experimental Protocols

The following sections detail the standardized experimental methodologies for the determination of the core photophysical properties of fluorescent dyes like Transparent Orange 3G.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum and the determination of the molar extinction coefficient.

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable spectroscopic grade solvent (e.g., chloroform, toluene). From the stock solution, prepare a series of dilutions of known concentrations.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Measure the absorbance spectra of the diluted solutions of this compound over a relevant wavelength range (e.g., 300-700 nm).

    • The wavelength of maximum absorbance (λabs) is determined from the peak of the spectrum.

  • Molar Extinction Coefficient Calculation:

    • According to the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.

    • The molar extinction coefficient (ε) is calculated from the slope of the resulting linear fit.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum.

  • Solution Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Set the excitation wavelength (typically at or near the λabs).

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 450-700 nm) to record the fluorescence emission spectrum.

    • The wavelength of maximum fluorescence intensity is the emission maximum (λem).

Fluorescence Quantum Yield Determination

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized fluorescence standard.

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with those of this compound (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).

  • Solution Preparation: Prepare a series of solutions of both the standard and this compound with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

  • Data Acquisition:

    • Measure the UV-Vis absorption spectra for all solutions.

    • Measure the corrected fluorescence emission spectra for all solutions using the same excitation wavelength for both the standard and the sample.

  • Calculation:

    • Integrate the area under the corrected fluorescence emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (ηsample² / ηstd²) where ΦF,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast photodetector, and timing electronics.

  • Sample Preparation: Prepare a deoxygenated solution of this compound in a suitable solvent.

  • Measurement:

    • Excite the sample with the pulsed laser at a wavelength near its λabs.

    • Collect the fluorescence emission at the λem.

    • The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the first fluorescence photon.

  • Data Analysis:

    • A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay curve.

    • The fluorescence lifetime (τ) is determined by fitting the decay curve to a single or multi-exponential function.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of the photophysical properties of Transparent Orange 3G.

Jablonski_Diagram cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) cluster_T1 T₁ (First Excited Triplet State) S0 Vibrational Levels S1 Vibrational Levels S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion T1 Vibrational Levels S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Experimental_Workflow Workflow for Photophysical Characterization cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis cluster_report Reporting prep_dye Prepare Dye Solutions (Known Concentrations) uv_vis UV-Vis Absorption Spectroscopy prep_dye->uv_vis fluorescence Fluorescence Emission Spectroscopy prep_dye->fluorescence lifetime Fluorescence Lifetime (TCSPC) prep_dye->lifetime prep_std Prepare Standard Solutions prep_std->uv_vis prep_std->fluorescence analysis_abs Determine λ_abs & Molar Extinction uv_vis->analysis_abs analysis_qy Calculate Quantum Yield uv_vis->analysis_qy analysis_em Determine λ_em fluorescence->analysis_em fluorescence->analysis_qy analysis_lt Determine Lifetime (τ) lifetime->analysis_lt report Compile Photophysical Data analysis_abs->report analysis_em->report analysis_qy->report analysis_lt->report

Caption: Experimental workflow for the characterization of fluorescent dye properties.

In-Depth Technical Guide: Physicochemical Properties and Biological Activity of 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one (C18H10N2O)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C18H10N2O, identified as 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one. The document details its physicochemical properties, including molecular weight and spectroscopic data. A significant focus is placed on its role as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator in cellular metabolism and immune responses. This guide furnishes a detailed description of the AhR signaling pathway, experimental protocols for characterization, and a summary of its potential applications in research and drug development, particularly in the context of cancer therapy and immunology.

Introduction

7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, a heterocyclic aromatic compound, has garnered attention in the scientific community for its distinct fluorescent properties and, more importantly, its biological activity. Initially recognized under various names such as Luminofor yellow-green 490RT and Solvent Yellow 184, its primary application was in dyes and pigments. However, recent research has unveiled its potent interaction with the Aryl Hydrocarbon Receptor (AhR), positioning it as a valuable tool for studying AhR-mediated cellular processes and as a potential therapeutic agent. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in pharmacology, toxicology, and medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one is fundamental for its application in research and drug development. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Formula C18H10N2O[1]
Molecular Weight 270.2848 g/mol [1]
IUPAC Name 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one[1]
CAS Number 23749-58-8[1]
Common Synonyms BBQ, Luminofor yellow-green 490RT, Solvent Yellow 184, AHR agonist 3[1]
Appearance Reported as a yellow-green solid

Synthesis

While a specific, detailed, step-by-step published protocol for the synthesis of the unsubstituted 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one was not identified in the reviewed literature, the synthesis of its derivatives is well-documented. These methods generally involve the condensation of 1,8-naphthalic anhydride derivatives with o-phenylenediamine derivatives. A plausible general synthetic approach is outlined below.

General Synthetic Strategy

The synthesis of the benzimidazo[2,1-a]benz[de]isoquinolin-7-one core typically involves a condensation reaction between a naphthalic anhydride derivative and an o-phenylenediamine. The reaction proceeds via the formation of an intermediate N-(2-aminophenyl)naphthalimide, which then undergoes intramolecular cyclization to yield the final product.

Experimental Workflow: General Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product R1 1,8-Naphthalic Anhydride P1 Condensation in a high-boiling solvent (e.g., acetic acid, DMF) R1->P1 R2 o-Phenylenediamine R2->P1 I1 N-(2-aminophenyl)-1,8-naphthalimide P1->I1 C1 Intramolecular cyclization with dehydration I1->C1 Prod 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one C1->Prod

Caption: General workflow for the synthesis of the target compound.

Experimental Protocols for Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. The following are generalized protocols for key analytical techniques.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass determination.

  • Ionization Method: Electron Ionization (EI) is a common method for this class of aromatic compounds. Electrospray Ionization (ESI) can also be used, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Sample Preparation: The sample is typically dissolved in a suitable volatile organic solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Analysis: The resulting mass spectrum should show a prominent molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight. The fragmentation pattern can provide structural information. The NIST WebBook reports the availability of the mass spectrum (electron ionization) for this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the electronic absorption properties of the compound, which are characteristic of its aromatic system.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or DMSO). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Procedure: A baseline is recorded with the pure solvent. The absorbance spectrum of the sample is then recorded over a relevant wavelength range (e.g., 200-600 nm).

  • Data Analysis: The spectrum will show characteristic absorption maxima (λmax) and their corresponding molar absorptivity values (ε), which are useful for quantitative analysis and purity assessment. The NIST WebBook indicates the availability of a UV/Visible spectrum for this compound.

Biological Activity: Aryl Hydrocarbon Receptor (AhR) Agonism

7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, often referred to as BBQ in the literature, has been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a critical role in regulating the expression of a wide range of genes involved in xenobiotic metabolism, immune responses, and cell cycle control.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as BBQ, to the cytosolic AhR complex. This complex also includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal. The activated AhR then translocates to the nucleus, where it heterodimerizes with the AhR nuclear translocator (ARNT). This AhR-ARNT complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand C18H10N2O (BBQ) AhR_complex AhR-Hsp90-AIP-p23 Complex Ligand->AhR_complex Binding Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change & Chaperone Dissociation ARNT ARNT Activated_AhR->ARNT Translocation & Heterodimerization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Activation

Caption: The canonical Aryl Hydrocarbon Receptor signaling pathway.

Applications in Research and Drug Development

The ability of 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one to potently activate the AhR signaling pathway makes it a valuable tool for a variety of research and potential therapeutic applications.

  • Toxicology and Xenobiotic Metabolism: As an AhR agonist, this compound can be used to study the induction of drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP1A1 and CYP1B1), and to investigate the mechanisms of xenobiotic toxicity.

  • Immunology: The AhR is increasingly recognized as a key regulator of immune cell differentiation and function. This compound can be employed to explore the role of AhR activation in modulating immune responses, with potential implications for autoimmune diseases and cancer immunotherapy.

  • Oncology: The AhR pathway has complex and often context-dependent roles in cancer. In some cancer types, AhR activation can lead to cell cycle arrest and apoptosis, suggesting that AhR agonists like 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one could be investigated as potential anticancer agents.

Conclusion

7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one is a multifaceted compound with a rich history as a fluorescent dye and a promising future as a pharmacological tool. Its well-defined interaction with the Aryl Hydrocarbon Receptor provides a powerful means to dissect the complex roles of this signaling pathway in health and disease. This technical guide serves as a foundational resource for researchers and professionals, providing essential data and methodologies to facilitate further investigation into the properties and applications of this intriguing molecule. Further research is warranted to fully elucidate its therapeutic potential and to develop detailed, standardized protocols for its synthesis and characterization.

References

Unlocking the Biomedical Potential of Solvent Orange 60: A Technical Guide for Novel Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Orange 60 (C.I. 564100), a perinone-type dye, has traditionally been utilized as a colorant in the plastics industry. Its robust chemical properties, including high heat resistance and lightfastness, have made it a staple in manufacturing. However, emerging research into the photophysical and photochemical properties of the perinone class of molecules suggests a significant, untapped potential for this compound in advanced biomedical research. This technical guide outlines a proposed research framework to explore the novel applications of this compound in cellular imaging and photodynamic therapy (PDT). We present a comprehensive overview of the rationale for these applications, detailed experimental protocols for evaluation, and a forward-looking perspective on its potential derivatization to enhance its theranostic capabilities. While direct biological application data for this compound is nascent, this document serves as a foundational resource for researchers poised to investigate its promising future in drug discovery and development.

Introduction: Reimagining a Conventional Dye

This compound is a synthetic organic compound characterized by its aminoketone structure.[1][2] Its synthesis is typically achieved through the condensation of 1,8-diaminonaphthalene and phthalic anhydride.[2] While its current applications are predominantly industrial, its core perinone structure is shared by a class of dyes known for their fluorescent properties.[3] Certain perinone derivatives have demonstrated high fluorescence quantum yields, suggesting their potential as fluorophores for biological imaging.[3] Furthermore, the related perylenequinone family of compounds has been investigated for its capacity to generate reactive oxygen species (ROS) upon photoirradiation, a key mechanism in photodynamic therapy. This guide proposes a systematic evaluation of this compound to unlock these latent biomedical applications.

Proposed Research Applications

Cellular Imaging and Fluorescence Microscopy

The intrinsic fluorescence of the perinone scaffold provides a strong rationale for investigating this compound as a fluorescent probe for cellular imaging. Its hydrophobicity, while a challenge for aqueous solubility, may facilitate its partitioning into lipid-rich cellular compartments, such as membranes and organelles.

Proposed Research Workflow: Cellular Imaging

G cluster_prep Preparation cluster_invitro In Vitro Evaluation cluster_analysis Analysis Formulate Formulate SO60 (e.g., PLGA Nanoparticles) Characterize Characterize Nanoparticles (Size, Zeta Potential) Formulate->Characterize Incubate Incubate Cells with SO60 Nanoparticles Characterize->Incubate Culture Culture Cancer Cell Lines Culture->Incubate Wash Wash to Remove Excess Nanoparticles Incubate->Wash Image Fluorescence Microscopy (Confocal) Wash->Image Analyze Analyze Subcellular Localization Image->Analyze Colocalize Co-localization with Organelle-specific Dyes Analyze->Colocalize

Caption: Proposed workflow for evaluating this compound in cellular imaging.

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic ROS, leading to localized cell death. The structural similarity of this compound to known photosensitizers warrants an investigation into its potential for PDT.

Signaling Pathway: Mechanism of Photodynamic Therapy

G cluster_type2 Type II Pathway cluster_cellular Cellular Effects PS_ground Photosensitizer (PS) (Ground State) PS_singlet Excited Singlet State (Short-lived) PS_ground->PS_singlet Light (Photon Absorption) PS_triplet Excited Triplet State (Long-lived) PS_singlet->PS_triplet Intersystem Crossing O2_singlet ¹O₂ (Singlet Oxygen) PS_triplet->O2_singlet Energy Transfer O2_ground ³O₂ (Ground State Oxygen) CellDeath Cell Death (Apoptosis, Necrosis) O2_singlet->CellDeath

Caption: Simplified mechanism of Type II photodynamic therapy.

Physicochemical Properties and Data

PropertyValue (this compound)Example Value (Perinone Derivative)
Chemical Formula C₁₈H₁₀N₂O-
Molecular Weight 270.29 g/mol -
Appearance Yellowish-orange powder-
Solubility Insoluble in water; slightly soluble in ethanol, chloroform, benzene, toluene, xyleneSoluble in chloroform, dichloromethane
Melting Point 230 °C-
Heat Resistance (in PS) Up to 300 °C-
Light Fastness (in PS) Grade 8 (Superior)-
Absorption Max (λmax) Not Reported~460 nm
Emission Max (λem) Not Reported~549 nm
Fluorescence Quantum Yield (ΦF) Not Reported0.47
Singlet Oxygen Quantum Yield (ΦΔ) Not ReportedNot Reported

Detailed Experimental Protocols

The following protocols are foundational for the proposed investigation of this compound's biomedical applications.

Formulation of this compound-Loaded PLGA Nanoparticles

Due to its hydrophobic nature, encapsulating this compound into a biocompatible delivery system is crucial for cellular studies. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are a well-established platform for this purpose.

Protocol:

  • Preparation of Oil Phase: Dissolve 50 mg of PLGA and 1 mg of this compound in 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Preparation of Aqueous Phase: Prepare a 1% (w/v) solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water.

  • Emulsification: Add the oil phase to 10 mL of the aqueous phase and emulsify using a probe sonicator on ice for 2 minutes at 40% amplitude.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow the organic solvent to evaporate.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.

  • Resuspension: Resuspend the final nanoparticle pellet in an appropriate buffer (e.g., PBS) or deionized water for characterization and in vitro studies.

  • Characterization: Characterize the size and zeta potential of the nanoparticles using dynamic light scattering (DLS).

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of this compound on cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound-loaded nanoparticles (and empty nanoparticles as a control) and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Cellular Uptake and Localization via Fluorescence Microscopy

This protocol visualizes the internalization and subcellular distribution of this compound.

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound-loaded nanoparticles for various time points (e.g., 1, 4, 24 hours).

  • Washing: Wash the cells three times with PBS to remove non-internalized nanoparticles.

  • Fixation (Optional): Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Counterstaining: Stain the nucleus with a fluorescent nuclear stain (e.g., DAPI). For co-localization studies, specific organelle trackers can be used prior to fixation.

  • Imaging: Visualize the cells using a confocal fluorescence microscope, using an appropriate laser line for excitation of this compound.

Assessment of Phototoxicity for Photodynamic Therapy

This assay evaluates the light-induced cytotoxicity of this compound.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: After the desired incubation period with this compound-loaded nanoparticles, replace the medium with fresh, phenol red-free medium.

  • Photoirradiation: Irradiate the cells with a light source at a wavelength corresponding to the absorption maximum of this compound, delivering a specific light dose (J/cm²). A control group should be kept in the dark.

  • Post-Irradiation Incubation: Incubate the cells for a further 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described in section 4.2.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of ROS following photoactivation of this compound.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips and treat with this compound-loaded nanoparticles.

  • ROS Probe Loading: After incubation, wash the cells and load them with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA) according to the manufacturer's instructions.

  • Photoirradiation: Irradiate the cells with light as described in the phototoxicity assay.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence of the ROS probe using a fluorescence plate reader or visualize by fluorescence microscopy.

Proposed Derivatization and Future Directions

The versatility of the perinone synthesis allows for the chemical modification of the this compound structure to enhance its biomedical applicability.

Proposed Derivatization Strategies:

G cluster_mods Potential Modifications SO60 This compound (Core Scaffold) Solubilizing Add Hydrophilic Groups (e.g., -SO₃H, -COOH) to Improve Water Solubility SO60->Solubilizing Targeting Conjugate Targeting Ligands (e.g., Folic Acid, Antibodies) for Tumor Specificity SO60->Targeting HeavyAtom Incorporate Heavy Atoms (e.g., I, Br) to Enhance Intersystem Crossing & ¹O₂ Yield SO60->HeavyAtom

Caption: Potential derivatization strategies for this compound.

Future research should focus on synthesizing derivatives of this compound to:

  • Improve Aqueous Solubility: Introducing hydrophilic moieties could reduce the need for nanoparticle formulation and improve bioavailability.

  • Enhance Targeting: Conjugating targeting ligands can increase the accumulation of the dye in specific cell types, such as cancer cells, improving the specificity of both imaging and therapy.

  • Optimize Photophysical Properties: Strategic modifications can be made to tune the absorption and emission wavelengths for deeper tissue penetration (in the near-infrared window) and to increase the singlet oxygen quantum yield for more effective PDT.

Conclusion

This compound, a compound with a long history in industrial applications, stands at the precipice of a new era of scientific exploration. Its perinone core suggests a strong potential for fluorescence and photosensitizing capabilities that have, until now, been largely overlooked. This technical guide provides a comprehensive roadmap for researchers to systematically investigate and unlock the biomedical applications of this compound. Through the proposed experimental workflows, from nanoparticle formulation to in vitro evaluation for cellular imaging and photodynamic therapy, the scientific community can begin to harness the full potential of this versatile molecule. The journey from an industrial dye to a potential theranostic agent is a challenging but exciting prospect, with the potential to contribute significantly to the fields of drug discovery and advanced medical diagnostics.

References

Aminoketone Dyes: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the synthesis, photophysical properties, and applications of aminoketone dyes reveals their potential as versatile tools in research and drug development. This technical guide provides a comprehensive literature review, summarizing key quantitative data, experimental protocols, and the underlying mechanisms of this promising class of fluorescent molecules.

Introduction to Aminoketone Dyes

Aminoketone dyes are a class of organic fluorophores characterized by an electron-donating amino group and an electron-accepting keto group, typically linked by a π-conjugated system. This donor-acceptor architecture gives rise to their key property: intramolecular charge transfer (ICT) upon photoexcitation. The efficiency of this ICT is highly sensitive to the local environment, making many aminoketone dyes solvatochromic, meaning their absorption and emission wavelengths shift with the polarity of the solvent. This property, combined with their potential for high quantum yields and photostability, makes them attractive candidates for various applications, including cellular imaging, biosensing, and as probes for studying molecular interactions.

Synthesis of Aminoketone Dyes

The synthesis of aminoketone dyes often involves established organic chemistry reactions that allow for a high degree of structural diversity. A common and versatile method is the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.

General Synthesis of Aminoketone Chalcones

A prominent subclass of aminoketone dyes are the aminochalcones. Their synthesis is typically achieved through the Claisen-Schmidt condensation of a substituted aminoacetophenone with a substituted benzaldehyde.

Experimental Protocol: Synthesis of Amino Chalcone Derivatives [1][2]

  • Reaction Setup: A solution of a commercially available aromatic aldehyde (1.0 mmol), 4-aminoacetophenone (1.0 mmol), and sodium hydroxide (NaOH) (2.0 mmol) is prepared in 20 mL of ethanol at 25 °C.

  • Reaction Execution: The reaction mixture is stirred at room temperature for approximately 8 hours.

  • Work-up: Following the reaction period, 20 mL of water is added to the mixture, which may cause the product to precipitate. The crude product is then collected.

  • Purification: The crude product is purified by column chromatography to yield the final amino chalcone derivative.

Microwave-assisted synthesis has also been shown to be an efficient method for producing β-aminoketones and aminochalcones, often leading to shorter reaction times and higher yields.[3]

Photophysical Properties of Aminoketone Dyes

The photophysical properties of aminoketone dyes are governed by the intramolecular charge transfer from the amino donor to the keto acceptor. This results in a large change in the dipole moment upon excitation, leading to their characteristic solvatochromism.

Quantitative Photophysical Data

The following tables summarize the photophysical data for selected aminoketone dyes in various solvents.

Table 1: Photophysical Properties of (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) [4]

SolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)
Toluene413480>3300
Dimethylformamide417541>3300

Table 2: Photophysical Properties of 3-(4-dimethylamino-phenyl)-1-{6-[3-(4-dimethylamino-phenyl)-acryloyl]-pyridin-2-yl}-propanone (DMAPAPP) [5]

Solvent PolarityAbsorption SpectraEmission SpectraFluorescence Quantum Yield (Φf)
Increasing PolarityLarge red-shiftLarge red-shiftSolvent Dependent

Table 3: Photophysical Properties of N-[4-[(2E)-3-[4-(Dimethylamino)phenyl]-1-oxo-2-propen-1-yl]phenyl]acetamide (ChN(CH3)2)

SolventFluorescence Quantum Yield (Φf)
Toluene0.10
DMSO0.71
DMF0.81
Ethanol0.04
Methanol0.01

Key Mechanisms and Theoretical Framework

The behavior of aminoketone dyes can be understood through the principles of intramolecular charge transfer. The energy of the ICT state is highly dependent on the polarity of the surrounding medium, which stabilizes the charge-separated excited state, leading to a red-shift in the emission spectrum in more polar solvents.

ICT_Mechanism GS D-π-A LE Locally Excited (LE) State (D*-π-A) GS->LE Absorption (hν) ICT Intramolecular Charge Transfer (ICT) State (D⁺-π-A⁻) LE->ICT Relaxation ICT->GS Fluorescence (hν')

Applications of Aminoketone Dyes

The unique photophysical properties of aminoketone dyes make them valuable tools in various scientific disciplines.

Cellular Imaging and Biosensing

Their sensitivity to the local environment allows aminoketone dyes to be used as probes to study cellular microenvironments, such as lipid membranes and protein binding sites. Changes in the fluorescence emission can indicate alterations in polarity, viscosity, or the presence of specific analytes. While specific signaling pathway interactions are not yet widely documented for this class of dyes, their application as fluorescent labels in biosensing is an active area of research.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Start Starting Materials (Aminoacetophenone, Aldehyde) Reaction Claisen-Schmidt Condensation Start->Reaction Purification Column Chromatography Reaction->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spec) Purification->Spectroscopy Photophysics Photophysical Measurements (Absorption, Emission, Quantum Yield) Spectroscopy->Photophysics Imaging Cellular Imaging Photophysics->Imaging Sensing Biosensing Photophysics->Sensing

Future Outlook

Aminoketone dyes represent a versatile and tunable class of fluorophores with significant potential for further development. Future research will likely focus on the design of novel aminoketone structures with enhanced photophysical properties, such as increased quantum yields, greater photostability, and red-shifted emission for deeper tissue imaging. Furthermore, the exploration of their application in targeted biosensing and as functional components in advanced materials is a promising avenue for continued investigation. The development of aminoketone dyes that can specifically interact with and report on cellular signaling pathways remains a key area for future exploration, which could unlock their full potential in drug discovery and diagnostics.

References

A Comprehensive Guide to the Safe Handling of Solvent Orange 60 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth health and safety information for the handling of Solvent Orange 60 (CAS No. 6925-69-5) in a laboratory environment. The following sections detail the chemical's properties, associated hazards, and the necessary precautions to ensure the safety of all personnel.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is crucial for designing appropriate storage and handling procedures, as well as for anticipating its behavior under various laboratory conditions.

PropertyValueReference
Synonyms Isoindolo[2,1-a]perimidin-12-one, Transparent Orange 3G[1][2]
Molecular Formula C18H10N2O[1]
Molecular Weight 270.28 g/mol [1]
Appearance Yellowish-orange powder[2]
Melting Point 228-232 °C
Solubility Insoluble in water. Slightly soluble in ethanol, chloroform, benzene, toluene, and xylene.
Density 1.53 g/cm³

Hazard Identification and Classification

This compound is classified as a hazardous substance. Laboratory personnel must be fully aware of its potential health effects to mitigate risks effectively.

GHS Classification:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Hazard Statements (H-Statements):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

Toxicological Information

While comprehensive toxicological data is not available for this compound, the existing information indicates the following:

Toxicity EndpointResultSpeciesReference
Acute Oral Toxicity (LD50) 8090 mg/kgRat
Acute Dermal Toxicity (LD50) 7940 mg/kgRabbit

Contact Sensitization: this compound is a known potent contact sensitizer. Cases of allergic contact dermatitis have been reported from exposure to products containing this dye, such as spectacle frames. Researchers with a history of skin sensitivities should handle this chemical with extreme caution.

Experimental Protocols for Toxicity Assessment

The toxicological data presented are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of safety data.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure using a small number of animals to classify a substance's oral toxicity.

  • Principle: A single sex of animal (typically female rats) is dosed in a stepwise manner. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step (mortality or survival) determines the next dose level.

  • Procedure:

    • A group of three animals is administered the starting dose.

    • Animals are observed for a minimum of 14 days for signs of toxicity and mortality.

    • If mortality occurs, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used.

    • This process is continued until the toxicity class can be determined.

Skin Irritation/Corrosion - Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

  • Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis model. Cell viability is then measured to determine the level of irritation.

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.

    • After a defined exposure period, the tissue is rinsed and incubated.

    • Cell viability is assessed using a colorimetric assay (e.g., MTT assay).

    • A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.

  • Procedure:

    • A single animal is initially tested.

    • The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for corneal opacity, iris lesions, and conjunctival redness and swelling.

    • If severe irritation or corrosion is observed, no further testing is performed. If the initial test does not show severe effects, the response may be confirmed in additional animals.

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize exposure to this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Facilities must be equipped with an eyewash station and a safety shower.

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended PPE for handling this compound.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound Body Body Protection LabCoat Chemically resistant lab coat or coveralls Body->LabCoat Hands Hand Protection Gloves Compatible chemical-resistant gloves (e.g., nitrile) Hands->Gloves Eyes Eye/Face Protection Goggles Chemical safety goggles Eyes->Goggles FaceShield Face shield (if splash hazard exists) Eyes->FaceShield Respiratory Respiratory Protection Respirator NIOSH-approved respirator for dusts/mists (if ventilation is inadequate) Respiratory->Respirator

Caption: Recommended Personal Protective Equipment for handling this compound.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly closed container.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep away from sources of ignition.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures

The following workflow outlines the steps to take in the event of a spill.

Spill_Response Start Spill of this compound Occurs Evacuate Evacuate non-essential personnel Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition Remove all sources of ignition Ventilate->Ignition PPE Wear appropriate PPE Ignition->PPE Contain Contain the spill (prevent entry into drains) PPE->Contain Cleanup Clean up spill using inert absorbent material (e.g., sand, vermiculite) Contain->Cleanup Dispose Place waste in a sealed container for disposal Cleanup->Dispose Decontaminate Decontaminate the area Dispose->Decontaminate End Spill Cleaned Up Decontaminate->End

References

Understanding the Solubility Parameters of Solvent Orange 60 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility parameters of C.I. Solvent Orange 60 (CAS No. 6925-69-5), a perinone-type dye. A thorough understanding of its solubility characteristics is crucial for its application in various fields, including polymer science, ink formulations, and as a model compound in material and drug development research. This document details the theoretical framework of solubility parameters, methodologies for their determination, available solubility data, and experimental protocols.

Introduction to this compound

This compound, with the chemical formula C₁₈H₁₀N₂O, is a synthetic organic dye known for its vibrant orange hue and high thermal stability.[1] It is characterized by its low solubility in water and varying degrees of solubility in organic solvents.[1][2] Its molecular structure, a fused polycyclic aromatic system, dictates its interaction with different solvent environments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₈H₁₀N₂O[1]
Molecular Weight 270.28 g/mol [1]
Appearance Orange powder
CAS Number 6925-69-5 / 61969-47-9
Chemical Class Perinone

Theoretical Framework: Hildebrand and Hansen Solubility Parameters

The principle of "like dissolves like" is quantified by the concept of solubility parameters. These parameters provide a numerical estimate of the intermolecular interactions within a substance and are invaluable for predicting the solubility of a solute in a given solvent.

Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is the square root of the cohesive energy density (CED), which is the energy required to vaporize a unit volume of a liquid. It is a single-value parameter that represents the overall intermolecular forces.

Equation 1: Hildebrand Solubility Parameter

δ = (CED)1/2 = ((ΔHv - RT) / Vm)1/2

Where:

  • ΔHv = Enthalpy of vaporization

  • R = Ideal gas constant

  • T = Temperature in Kelvin

  • Vm = Molar volume

Materials with similar Hildebrand solubility parameter values are more likely to be miscible.

Hansen Solubility Parameters (HSP)

The Hildebrand parameter is most effective for nonpolar systems. For molecules with polar and hydrogen-bonding capabilities, the Hansen solubility parameter provides a more nuanced, three-component approach. The total Hildebrand parameter is divided into three components:

  • δd (Dispersion): Represents the energy from London dispersion forces.

  • δp (Polar): Represents the energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The relationship between the total Hildebrand parameter and the Hansen components is given by:

Equation 2: Hansen Solubility Parameter Relationship

δt² = δd² + δp² + δh²

The "distance" (Ra) between the Hansen parameters of two substances (e.g., a solute and a solvent) in the three-dimensional Hansen space can be calculated to predict solubility. A smaller Ra value indicates a higher likelihood of solubility.

Equation 3: Hansen Solubility Distance

Ra = [4(δd1 - δd2)² + (δp1 - δp2)² + (δh1 - δh2)²]1/2

Determination of Solubility Parameters for this compound

Direct experimental determination of the solubility parameters of a solid dye like this compound is complex. A common and effective alternative is the use of group contribution methods, which estimate the solubility parameters based on the chemical structure of the molecule.

Group Contribution Methods

Several group contribution methods have been developed, including those by van Krevelen, Hoy, and Stefanis-Panayiotou. These methods assign specific values for the dispersion (Fd), polar (Fp), and hydrogen bonding (Eh) contributions, as well as for the molar volume (V), to different functional groups. By summing the contributions of all functional groups in a molecule, the Hansen solubility parameters can be calculated.

Functional Group Analysis of this compound:

The structure of this compound is a complex, fused heterocyclic system (a perinone). Its primary functional groups include:

  • Aromatic rings (naphthalene and benzene derivatives)

  • A ketone group (>C=O) within the heterocyclic system

  • Tertiary amine groups (-N<) within the heterocyclic system

Challenges in Calculation:

While group contribution methods are powerful, a significant challenge in accurately calculating the solubility parameters of this compound is the lack of readily available, specific group contribution values for its unique and complex perinone ring system in the published literature. The values for simple aromatic, ketone, and amine groups may not accurately reflect the electronic and steric effects within this fused structure.

Therefore, the following sections will outline the general methodology for calculation, with the caveat that precise values for this compound require specific group contribution data for its core structure.

Molar Volume of this compound

The molar volume (Vm) is a critical parameter for calculating solubility parameters. It can be estimated using group contribution methods or calculated from its density. The molar volume of this compound is approximately 189.0 cm³/mol .

Quantitative Solubility Data of this compound

The following table summarizes the available quantitative solubility data for this compound in various organic solvents at 20°C.

Table 2: Solubility of this compound in Organic Solvents at 20°C

SolventSolubility (g/L)Reference(s)
Acetone2.0
Butyl Acetate2.5
Methylbenzene (Toluene)5.0
Dichloromethane10.0
Ethanol0.8

Qualitatively, this compound is described as slightly soluble in chloroform and benzene.

Experimental Protocols for Solubility Determination

For researchers who wish to determine the solubility of this compound in specific solvents or to generate data for calculating its Hansen solubility sphere, the following experimental protocols are recommended.

Protocol 1: Gravimetric Method

This method involves preparing a saturated solution, evaporating the solvent, and weighing the residual solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the undissolved solid to settle.

  • Sample Collection and Solvent Evaporation:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Transfer the supernatant to a pre-weighed, clean, and dry container.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the dye) until a constant weight is achieved.

  • Calculation of Solubility:

    • Weigh the container with the dried solute.

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the container.

    • Express the solubility in g/L or other appropriate units.

Protocol 2: UV-Visible Spectrophotometry Method

This method is suitable for colored compounds like this compound and relies on Beer-Lambert's law.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform serial dilutions to create a series of standard solutions of known concentrations.

  • Determination of Maximum Absorbance (λmax):

    • Scan the UV-Vis spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λmax).

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation and Measurement of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method.

    • Withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted saturated solution at the λmax.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent.

Visualization of Concepts

Logical Workflow for Solubility Parameter Determination

The following diagram illustrates the logical workflow for determining the solubility parameters of a compound like this compound using group contribution methods.

G cluster_input Input Data cluster_process Calculation Process cluster_output Output Parameters MolStruct Molecular Structure of This compound (C18H10N2O) FuncGroupAnalysis Functional Group Analysis MolStruct->FuncGroupAnalysis GroupContribTables Group Contribution Tables (van Krevelen, Hoy, etc.) SumContrib Sum Group Contributions (Fd, Fp, Eh, V) GroupContribTables->SumContrib MolarVolume Molar Volume (Vm) CalcHSP Calculate Hansen Solubility Parameters (δd, δp, δh) MolarVolume->CalcHSP FuncGroupAnalysis->SumContrib SumContrib->CalcHSP CalcHildebrand Calculate Hildebrand Parameter (δt) CalcHSP->CalcHildebrand HSP_values HSP (δd, δp, δh) CalcHSP->HSP_values Hildebrand_value Hildebrand (δt) CalcHildebrand->Hildebrand_value

Caption: Workflow for calculating solubility parameters.

Experimental Workflow for Solubility Measurement

The following diagram outlines the experimental workflow for determining the solubility of this compound in an organic solvent using UV-Vis spectrophotometry.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_output Result PrepStandards Prepare Standard Solutions FindLambdaMax Determine λmax PrepStandards->FindLambdaMax MeasureStandards Measure Absorbance of Standards PrepStandards->MeasureStandards PrepSaturated Prepare Saturated Solution MeasureSaturated Measure Absorbance of Diluted Saturated Solution PrepSaturated->MeasureSaturated FindLambdaMax->MeasureStandards FindLambdaMax->MeasureSaturated GenCalCurve Generate Calibration Curve MeasureStandards->GenCalCurve CalcSolubility Calculate Solubility MeasureSaturated->CalcSolubility GenCalCurve->CalcSolubility SolubilityValue Solubility Value CalcSolubility->SolubilityValue

Caption: Experimental workflow for solubility measurement.

Conclusion

The provided quantitative solubility data and detailed experimental protocols offer valuable resources for researchers to determine the solubility of this compound in their specific solvent systems. This information is essential for the effective formulation and application of this dye in various scientific and industrial contexts. Further research to experimentally determine or computationally model the specific group contribution values for the perinone system would be a valuable contribution to the field.

References

An In-depth Technical Guide to Solvent Orange 60: Chemical Identity, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Solvent Orange 60, a synthetic dye with significant applications in the plastics and polymer industries. This document details its chemical family and classification, physicochemical properties, synthesis, and toxicological profile. Furthermore, it outlines experimental protocols for its synthesis and detection, and a general procedure for its application in coloring plastics.

Chemical Family and Classification

This compound, also known by its Colour Index name, C.I. 564100, is a yellowish-orange solvent dye.[1][2] Chemically, it belongs to the perinone and aminoketone classes of dyes.[3] Perinone dyes are characterized by a specific heterocyclic ring system. The classification "solvent dye" indicates its solubility in organic solvents and its application in coloring substances from a solution, rather than through a chemical reaction with the substrate.

Below is a diagram illustrating the classification of this compound.

G Classification of this compound Dye Dye SolventDye Solvent Dye Dye->SolventDye by Application PerinoneDye Perinone Dye Dye->PerinoneDye by Chemical Structure SO60 This compound (C.I. 564100) SolventDye->SO60 Aminoketone Aminoketone PerinoneDye->Aminoketone Functional Group Aminoketone->SO60

Caption: Hierarchical classification of this compound.

Physicochemical Properties

This compound is an orange powder with a high melting point and good stability to heat and light, making it suitable for high-temperature applications such as coloring engineering plastics.[2] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Chemical Name 12H-Phthaloperin-12-one[4]
CAS Number 61969-47-9, 6925-69-5
Molecular Formula C18H10N2O
Molecular Weight 270.28 g/mol
Appearance Orange Powder
Melting Point 230 °C
Density 1.43 g/cm³
Heat Resistance (in PS) Up to 300 °C
Light Fastness (in PS) 8 (on a scale of 1-8)

Table 2: Solubility of this compound in Organic Solvents at 20°C

SolventSolubility (g/L)Reference
Acetone2
Butyl Acetate2.5
Methylbenzene5
Dichloromethane10
Ethyl Alcohol0.8

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of Naphthalene-1,8-diamine and Phthalic anhydride. The following protocol is based on a patented manufacturing method.

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

  • Phthalic anhydride

  • 1,8-Naphthalenediamine

  • Hydrochloric acid solution (1-5% mass concentration)

  • Polar organic solvent (e.g., acetic acid, dimethylformamide)

  • Non-ionic active catalyst (e.g., fatty alcohol polyoxyethylene ether)

  • Reaction vessel with a stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • In the reaction vessel, combine Phthalic anhydride and 1,8-Naphthalenediamine in a 1:1 molar ratio.

  • Add the hydrochloric acid solution, the polar organic solvent, and the non-ionic active catalyst. The amount of hydrochloric acid solution should be 10-20 times the mass of 1,8-Naphthalenediamine. The polar organic solvent should constitute 1-50% of the total reaction medium, and the catalyst should be 0.01-2% of the total reaction medium.

  • Begin stirring the mixture and heat it to reflux.

  • Maintain the reaction at reflux for 8-15 hours.

  • After the reaction is complete, cool the mixture and filter to isolate the crude product.

  • Wash the filter cake with water until the filtrate is neutral (pH 7).

  • Dry the purified product in an oven to obtain this compound.

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow for this compound Reactants 1. Mix Reactants: - Phthalic anhydride - 1,8-Naphthalenediamine - HCl solution - Polar organic solvent - Catalyst Reaction 2. Heat to Reflux (8-15 hours) Reactants->Reaction Filtration 3. Cool and Filter Reaction->Filtration Washing 4. Wash with Water (until neutral pH) Filtration->Washing Drying 5. Dry the Product Washing->Drying FinalProduct This compound Drying->FinalProduct

Caption: A simplified workflow for the synthesis of this compound.

Analytical Methods for Identification and Quantification

A specific, validated High-Performance Liquid Chromatography (HPLC) method for the routine analysis of this compound is not extensively detailed in publicly available literature. However, a general method for the analysis of solvent dyes of a similar chemical class can be adapted.

General Experimental Protocol: HPLC Analysis of Solvent Dyes

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate or phosphate buffer (HPLC grade)

Chromatographic Conditions (Proposed):

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile). The gradient can be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound, which should be determined by scanning a standard solution (typically in the 400-500 nm range for orange dyes).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of methanol and water) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards and the sample into the HPLC system.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the sample from the calibration curve.

Application in Plastics

This compound is widely used to color a variety of plastics, including polystyrene (PS), ABS, PMMA, PC, and PET. The general process involves incorporating the dye into the polymer melt.

General Protocol: Coloring Polystyrene with this compound

Materials and Equipment:

  • Polystyrene (PS) pellets

  • This compound powder

  • Twin-screw extruder or other melt-mixing equipment

  • Injection molding machine or film casting line

Procedure:

  • Pre-mixing: Dry the polystyrene pellets to remove any moisture. In a separate container, pre-mix the polystyrene pellets with the this compound powder at the desired concentration (typically 0.05-0.2% by weight).

  • Melt Compounding: Feed the pre-mixed material into the hopper of a twin-screw extruder. The extruder melts the polymer and disperses the dye uniformly throughout the molten plastic. The processing temperature should be set according to the grade of polystyrene, typically in the range of 180-240°C.

  • Pelletizing: The colored molten polymer is extruded through a die into strands, which are then cooled in a water bath and cut into pellets.

  • Final Processing: The colored pellets can then be used in subsequent processes such as injection molding or film extrusion to produce the final colored plastic articles.

Toxicological Profile

The toxicological data for this compound is limited. The primary health concern identified in the literature is its potential to cause allergic contact dermatitis.

Table 3: Toxicological Data for this compound

EndpointResultSpeciesReference
Acute Oral Toxicity (LD50) > 2500 mg/kg bwRat (female)
Acute Dermal Toxicity (LD50) 7940 mg/kg bwRabbit (male/female)
Skin Sensitization Potent contact sensitizerHuman
Toxicity to Fish (LC0) 100 mg/L (48 h)Leuciscus idus
Toxicity to Daphnia (EC10,50,100) > 1 mg/L (24 h)Daphnia magna
Toxicity to Algae (NOEC) 1 mg/L (72 h)Desmodesmus subspicatus
Allergic Contact Dermatitis

Several studies have reported cases of allergic contact dermatitis caused by this compound, particularly from exposure to plastic products such as spectacle frames.

Experimental Protocol: Patch Testing for this compound Sensitivity

  • Test Substance: this compound, typically at a concentration of 0.1% to 1.0% in petrolatum.

  • Procedure: A small amount of the test substance is applied to a patch, which is then placed on the skin of the upper back. The patch is left in place for 48 hours.

  • Reading: The skin reaction is read at 48 hours and again at 72 or 96 hours. A positive reaction is indicated by erythema, edema, and papules at the application site.

For confirmation, chemical analysis of the suspected source of exposure (e.g., plastic fragments) can be performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of this compound.

Conclusion

This compound is a commercially important perinone-based solvent dye valued for its vibrant color, and excellent heat and light stability. Its primary application is in the coloration of a wide range of plastics. While it exhibits low acute toxicity, it is a known contact allergen, and appropriate handling procedures should be followed to minimize skin contact. The experimental protocols provided in this guide offer a framework for the synthesis, analysis, and application of this dye in a research and development setting.

References

An In-depth Technical Guide to the Manufacturing of High-Purity Solvent Orange 60

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the manufacturing methods for high-purity Solvent Orange 60 (C.I. 564100; CAS No. 6925-69-5), a perinone-type dye. This document details the primary synthesis routes, purification protocols, and analytical methods necessary for obtaining a high-purity final product suitable for research and development applications.

Introduction

This compound, chemically known as 12H-Phthaloperin-12-one, is a synthetic organic dye characterized by its vibrant orange hue and high thermal stability.[1] Its primary application is in the coloring of various plastics and resins, including polystyrene, ABS resin, and polymethylmethacrylate.[2] The production of high-purity this compound is crucial for ensuring consistent and reliable performance in its applications. This guide will focus on the prevalent manufacturing methodologies, with an emphasis on achieving high levels of purity.

Synthesis of this compound

The fundamental synthesis of this compound involves a condensation reaction between 1,8-naphthalenediamine and phthalic anhydride, followed by a cyclization step to form the final perinone structure.[1] Two primary methodologies are employed for this synthesis: the solvent-based method and the aqueous-phase method.[3]

Solvent-Based Method

The solvent-based method is known for producing a product with high vividness and quality.[3] However, it can be more costly due to the need for solvent recovery. A typical procedure involves the use of a polar organic solvent such as glacial acetic acid, dimethylformamide (DMF), alcohol, or N-methylpyrrolidone.

Aqueous-Phase Method

The aqueous-phase method offers a lower-cost alternative as the reaction medium, an aqueous hydrochloric acid solution, does not require recovery. This method, however, may result in a product with lower vividness and quality compared to the solvent-based method.

Hybrid Method

A hybrid approach aims to combine the advantages of both the solvent and aqueous-phase methods, utilizing a mixture of a polar organic solvent and an aqueous hydrochloric acid solution. This method seeks to achieve good product quality while maintaining a lower production cost.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and purification of this compound.

Synthesis via Hybrid Method

This protocol is adapted from a patented method designed to balance product quality and production cost.

Materials:

  • Phthalic Anhydride

  • 1,8-Naphthalenediamine

  • 3% Hydrochloric Acid Solution

  • Ethanol

  • Fatty Alcohol Polyoxyethylene Ether (non-ionic catalyst)

Procedure:

  • In a three-necked flask equipped with a stirrer and reflux condenser, sequentially add 200g of 3% hydrochloric acid aqueous solution, 30g of ethanol, 10g of phthalic anhydride, 10.7g of 1,8-naphthalenediamine, and 0.3g of fatty alcohol polyoxyethylene ether.

  • Commence stirring and heat the reaction mixture to a gentle reflux.

  • Maintain the reflux for 8 hours.

  • After the reaction is complete, cool the mixture and filter to collect the precipitate.

  • Wash the filter cake with clear water until the filtrate is neutral (pH 7).

  • Dry the product to obtain this compound.

Expected Yield: Approximately 17.5g (95.9% of theoretical yield).

Purification of this compound

Achieving high purity is critical for many applications. The primary methods for purifying crude this compound are washing and recrystallization.

Washing

As described in the synthesis protocol, a thorough washing of the crude product is essential to remove unreacted starting materials, by-products, and the acidic reaction medium. Washing with water until the filtrate is neutral is a crucial first step in the purification process.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. While specific recrystallization solvents for this compound are not extensively detailed in the literature, general principles for perinone dyes suggest that treatment with solvents at elevated temperatures can be an effective purification method. Given its slight solubility in some organic solvents, a systematic approach to solvent screening is recommended.

General Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of a selected solvent (e.g., ethanol, glacial acetic acid, or a mixture).

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Add more hot solvent in small portions until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature to allow for the formation of crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Data Presentation

The following tables summarize the quantitative data available from the literature on the synthesis of this compound.

ParameterHybrid Method Example 1Hybrid Method Example 2
Reactants
Phthalic Anhydride10g100kg
1,8-Naphthalenediamine10.7g107kg
Reaction Medium
Hydrochloric Acid (conc.)3%5%
Hydrochloric Acid (vol.)200g1000kg
Polar Organic SolventEthanol (30g)Dimethylformamide (100kg)
Catalyst
TypeFatty Alcohol Polyoxyethylene EtherNonylphenol Polyoxyethylene Ether
Amount0.3g5kg
Reaction Conditions
TemperatureGentle RefluxGentle Reflux
Time8 hours12 hours
Results
Product Yield (mass)17.5g177kg
Theoretical Yield (%)95.9%96.8%
Product Intensity vs. Std99.0%101.0%

Analytical Methods for Purity Assessment

To ensure the high purity of this compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of dyes. A reverse-phase HPLC method is generally suitable for solvent dyes.

Suggested HPLC Parameters:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: UV-Vis detector at the wavelength of maximum absorbance for this compound.

  • Sample Preparation: A dilute solution of the dye in a suitable organic solvent.

Spectroscopic Methods
  • UV-Vis Spectroscopy: Can be used to determine the concentration and to check for the presence of impurities with different absorption spectra.

  • Infrared (IR) Spectroscopy: To confirm the functional groups present in the molecule and to identify potential structural impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the exact chemical structure and to detect and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and to identify the mass of any impurities.

Safety and Handling

It is imperative to follow appropriate safety procedures when handling the chemicals involved in the synthesis and purification of this compound.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: All procedures should be carried out in a well-ventilated fume hood.

  • Handling of Reactants:

    • Phthalic Anhydride: Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

    • 1,8-Naphthalenediamine: Toxic and an irritant. Handle with care to avoid exposure.

    • Hydrochloric Acid: Corrosive. Handle with appropriate care to avoid burns.

  • Product Handling (this compound): May cause skin irritation. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Visualizations

Synthesis Pathway

Synthesis_Pathway 1,8-Naphthalenediamine 1,8-Naphthalenediamine Reaction_Vessel Condensation & Cyclization 1,8-Naphthalenediamine->Reaction_Vessel Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride->Reaction_Vessel Crude_Product Crude this compound Reaction_Vessel->Crude_Product Reflux, 8-12h Purification Washing & Recrystallization Crude_Product->Purification Final_Product High-Purity This compound Purification->Final_Product

Caption: Synthesis pathway for high-purity this compound.

Experimental Workflow

Experimental_Workflow A Reactant Charging B Reaction under Reflux A->B Heat C Cooling & Filtration B->C Cool D Washing of Crude Product C->D E Drying D->E F Purification (Recrystallization) E->F G Final Product Drying F->G H Purity Analysis (HPLC, etc.) G->H

Caption: General experimental workflow for this compound production.

Purity Logic Diagram

Purity_Logic cluster_impurities Impurities Crude Crude Product Washing Washing Crude->Washing Removes bulk impurities Recrystallization Recrystallization Washing->Recrystallization Further purification HighPurity High-Purity Product (>99%) Recrystallization->HighPurity Removes trace impurities Unreacted Unreacted Starting Materials Unreacted->Crude Byproducts Reaction By-products Byproducts->Crude

Caption: Logical flow for achieving high-purity this compound.

References

An In-depth Technical Guide to Solvent Orange 60: Regulatory and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60, identified by EINECS number 230-049-5, is a synthetic organic dye belonging to the perinone class of compounds.[1][2] Primarily utilized as a colorant in the plastics industry, it imparts a vibrant and stable orange hue to a variety of polymers, including polystyrene, ABS, PMMA, and PET.[3][4] While its industrial applications are well-established, its toxicological profile, particularly its role as a potent contact sensitizer, warrants a thorough examination for professionals in research and development. This guide provides a comprehensive overview of the regulatory information, physicochemical properties, and available toxicological data for this compound, with a focus on aspects relevant to the scientific community.

Regulatory Landscape and Identification

This compound is subject to various regulatory frameworks globally. In the European Union, it is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, which mandates the submission of data on its properties and hazards.[5] The European Chemicals Agency (ECHA) has classified it as a substance that may cause an allergic skin reaction. In the United States, the Food and Drug Administration (FDA) has granted a Threshold of Regulation (TOR) exemption for its use as a colorant in foamed polystyrene articles intended for food contact, with specific concentration limits.

Table 1: Chemical and Regulatory Identifiers for this compound

IdentifierValue
EINECS Number 230-049-5
CAS Number 6925-69-5, 61969-47-9
Chemical Name 12H-phthaloperin-12-one
Molecular Formula C18H10N2O
Molecular Weight 270.28 g/mol
Synonyms C.I. This compound, Transparent Orange 3G, C.I. 564100

Physicochemical Properties

The physicochemical properties of this compound contribute to its utility as a colorant in high-temperature plastic processing. It is characterized by its high heat resistance and lightfastness.

Table 2: Physicochemical Data for this compound

PropertyValue
Physical State Orange Powder
Melting Point 230 °C
Decomposition Temperature > 340 °C
Solubility Insoluble in water; slightly soluble in ethanol, chloroform, benzene, toluene, and xylene.
Heat Resistance (in Polystyrene) Up to 300 °C

Toxicological Profile

The most significant toxicological concern associated with this compound is its potential to induce allergic contact dermatitis. Several studies have documented its role as a potent sensitizer in both occupational and consumer settings, particularly from its use in plastic spectacle frames.

Acute Toxicity:

  • Oral LD50 (Rat): > 5000 mg/kg

  • Dermal LD50 (Rabbit): 7940 mg/kg

Skin Sensitization: According to the classification provided by companies to ECHA in REACH registrations, this substance may cause an allergic skin reaction.

Mutagenicity: Some safety data sheets indicate that mutagenicity data has been reported for this compound; however, specific details of these studies are not readily available in the public domain.

Carcinogenicity, Teratogenicity, and Neurotoxicity: There is currently no available information to suggest that this compound is carcinogenic, teratogenic, or neurotoxic.

Absorption, Distribution, Metabolism, and Excretion (ADME) and Signaling Pathways

Despite its documented role as a contact sensitizer, there is a notable lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems. Furthermore, no studies have been identified that elucidate the specific biological signaling pathways through which this compound exerts its sensitizing effects. This represents a significant knowledge gap and an area for future research.

Experimental Protocols

Patch Testing for Allergic Contact Dermatitis

The primary experimental protocol described in the literature for this compound is patch testing to diagnose allergic contact dermatitis in humans. The following is a generalized workflow based on published studies.

G cluster_prep Preparation of Test Substance cluster_application Application cluster_exposure Exposure and Reading cluster_interpretation Interpretation of Results prep1 Prepare this compound at 1.0% in petrolatum (pet.) prep2 For suspected high sensitivity, prepare serial dilutions (e.g., down to 1 ppm in acetone) prep1->prep2 Optional apply1 Apply the prepared substance to a patch test chamber prep1->apply1 apply2 Affix the chamber to the patient's upper back apply1->apply2 exposure1 Leave patches in place for 48 hours apply2->exposure1 exposure2 Remove patches and perform initial reading exposure1->exposure2 exposure3 Perform subsequent readings at 72 and/or 96 hours exposure2->exposure3 interp1 Grade reactions based on erythema, infiltration, and papules/vesicles exposure3->interp1 interp2 A positive reaction indicates sensitization interp1->interp2

Caption: Workflow for Patch Testing with this compound.

Logical Relationship of Regulatory and Safety Assessment

The following diagram illustrates the logical flow of information and assessment for a chemical substance like this compound within a regulatory framework such as REACH.

G cluster_data Data Generation & Submission cluster_assessment Regulatory Assessment cluster_management Risk Management physchem Physicochemical Properties dossier Submission of Registration Dossier to ECHA physchem->dossier tox Toxicological Studies (Acute, Sensitization, etc.) tox->dossier eco_tox Ecotoxicological Studies eco_tox->dossier evaluation ECHA Evaluation of Dossier dossier->evaluation classification Hazard Classification & Labeling (e.g., 'May cause an allergic skin reaction') evaluation->classification sds Safety Data Sheet (SDS) Generation classification->sds restrictions Potential Restrictions or Authorizations classification->restrictions consumer_limits Specific Use-Case Approvals (e.g., FDA TOR for food contact) classification->consumer_limits

Caption: Regulatory and Safety Assessment Workflow for Industrial Chemicals.

Conclusion

This compound is an industrially important colorant with a well-defined regulatory status and known physicochemical properties. The primary area of concern from a health and safety perspective is its potent skin-sensitizing potential, which has been documented in clinical studies. For researchers and professionals in drug development, the lack of comprehensive data on the ADME properties and the molecular mechanisms of action of this compound highlights a need for further investigation. Understanding these aspects would not only enhance the safety assessment of this compound but could also provide valuable insights into the mechanisms of chemical-induced skin sensitization.

References

Methodological & Application

Application Notes and Protocol: Dissolving Solvent Orange 60 in Toluene for Polymer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of Solvent Orange 60 in toluene, a common procedure for incorporating this dye into various polymer systems. Adherence to this protocol will ensure a consistent and safe preparation of a homogenous dye solution suitable for polymer coloring applications.

Introduction

This compound is a versatile, yellowish-orange solvent dye widely used to color a variety of plastics and resins.[1][2][3][4][5] Its applications include, but are not limited to, polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), and polyvinyl chloride (PVC). Achieving a uniform color dispersion within the polymer matrix is critical for product quality and aesthetic appeal. This is often accomplished by first dissolving the dye in a suitable solvent, such as toluene, before introducing it into the polymer melt or solution. Toluene is an effective solvent for many organic compounds, including this compound. This protocol outlines the necessary steps, safety precautions, and quantitative data for the successful dissolution of this compound in toluene.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its dissolution in toluene.

ParameterValueReference
This compound
C.I. NameThis compound
CAS Number6925-69-5, 61969-47-9
Molecular FormulaC₁₈H₁₀N₂O
AppearanceYellowish-orange powder
Melting Point230 °C
Heat Resistance in PS300 °C
Solubility in Toluene
Solubility at 20°C5 g/L (in Methylbenzene)
Recommended Dosage in Polymers
For Transparent Applications0.025%
For Non-transparent Applications0.05%

Health and Safety Precautions

Both this compound and toluene present potential health and safety hazards. Strict adherence to the following safety protocols is mandatory.

3.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. If ventilation is inadequate, use an approved respirator.

  • Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.

3.2 Substance-Specific Hazards

  • This compound: May cause skin, eye, and respiratory irritation. It is harmful if swallowed.

  • Toluene: Highly flammable liquid and vapor. Can cause skin, eye, and respiratory irritation. Exposure to high concentrations can lead to nervous system effects.

3.3 Handling and Storage

  • This compound: Store in a tightly closed container in a cool, dry, and well-ventilated area. Avoid dust generation.

  • Toluene: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Ground and bond containers when transferring the liquid.

3.4 First Aid Measures

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

Experimental Protocol

This protocol details the steps for preparing a solution of this compound in toluene.

4.1 Materials and Equipment

  • This compound powder

  • Toluene (analytical grade)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Spatula

  • Analytical balance

  • Graduated cylinder or volumetric flask

  • Fume hood

4.2 Procedure

  • Preparation: Ensure all work is conducted inside a certified fume hood. Assemble all necessary PPE before handling any chemicals.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. Refer to the table above for recommended dosages in your specific polymer application to calculate the required concentration.

  • Solvent Measurement: Measure the required volume of toluene using a graduated cylinder or volumetric flask.

  • Dissolution: a. Place the magnetic stir bar into the beaker or flask containing the measured toluene. b. Place the beaker or flask on the magnetic stirrer and begin stirring at a moderate speed to create a vortex. c. Slowly add the pre-weighed this compound powder to the stirring toluene. Adding the powder gradually prevents clumping and facilitates dissolution. d. Continue stirring the solution at room temperature. The time required for complete dissolution will depend on the concentration, but it is recommended to stir for at least 30-60 minutes to ensure a homogenous solution. e. Visually inspect the solution for any undissolved particles. If particles remain, continue stirring. Gentle warming of the solution may be considered to enhance solubility, but this must be done with extreme caution due to the high flammability of toluene. Use a temperature-controlled heating mantle and ensure there are no ignition sources nearby. Generally, an increase in temperature enhances the solubility of solids in liquids.

  • Storage of the Solution: Once the this compound is fully dissolved, store the solution in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.

Diagrams

Dissolution_Protocol Experimental Workflow for Dissolving this compound in Toluene cluster_prep Preparation cluster_measurement Measurement cluster_dissolution Dissolution cluster_storage Storage prep_ppe Don Personal Protective Equipment (PPE) prep_fumehood Work in a Fume Hood weigh_dye Weigh Solvent Orange 60 Powder prep_fumehood->weigh_dye Proceed to Measurement measure_toluene Measure Toluene add_toluene Add Toluene to Stirring Vessel measure_toluene->add_toluene Proceed to Dissolution add_dye Slowly Add Dye to Toluene stir Stir at Room Temperature inspect Visually Inspect for Complete Dissolution inspect->stir Incomplete Dissolution store Store in a Sealed, Labeled Container inspect->store Solution is Homogenous

Caption: Workflow for dissolving this compound in toluene.

Disclaimer: This protocol is intended for informational purposes only and should be used by trained professionals. Always consult the specific Safety Data Sheet (SDS) for each chemical and follow all institutional and governmental safety regulations.

References

Step-by-step guide for using Solvent Orange 60 in polystyrene coloring

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Solvent Orange 60 for Polystyrene Coloring

Introduction this compound, also known as Transparent Orange 3G, is a high-performance perinone-class solvent dye widely utilized for coloring a variety of plastics, including polystyrene (PS).[1][2][3] Its popularity stems from its excellent thermal stability, high lightfastness, and good solubility in polymer matrices, which results in vibrant, transparent, and consistent coloration.[1][4] These application notes provide a comprehensive guide for researchers and scientists on the effective use of this compound in the coloration of polystyrene. The dye is suitable for various grades of polystyrene, including General Purpose Polystyrene (GPPS), High Impact Polystyrene (HIPS), and Styrene-Acrylonitrile (SAN) resin.

Physicochemical and Performance Data

The properties of this compound are critical for determining the appropriate processing parameters. The data below has been compiled from various sources to provide a clear reference for experimental design.

PropertyValue
C.I. Name This compound
C.I. Number 564100
CAS Number 6925-69-5, 61969-47-9
Chemical Family Aminoketone / Perinone
Appearance Yellowish-orange powder
Melting Point 227 - 230°C
Heat Resistance (in PS) 300°C
Light Fastness (in PS) Grade 8 (on a 1-8 Blue Wool Scale)
Density 1.43 - 1.53 g/cm³
Recommended Dosage (PS) Transparent: 0.025% - 0.05% Opaque (with 0.1% TiO₂): 0.05% - 0.08%
Solubility (g/L at 20°C) Dichloromethane: 10 Methylbenzene: 5 Butyl Acetate: 2.5 Acetone: 2 Ethyl Alcohol: 0.8

Experimental Protocol: Melt Compounding of Polystyrene with this compound

This protocol details the standard laboratory procedure for coloring polystyrene using a melt compounding technique with a twin-screw extruder. This method ensures excellent dispersion and uniform coloration throughout the polymer matrix.

1. Materials and Equipment

  • Polymer: Polystyrene (GPPS) pellets

  • Colorant: this compound powder

  • Equipment:

    • Drying oven or dehumidifying dryer

    • Analytical balance

    • Tumble mixer or high-speed mixer

    • Twin-screw extruder with a suitable screw configuration for PS

    • Water bath for cooling strands

    • Pelletizer

    • Injection molding machine

    • Standard test specimen mold (e.g., for color plaques)

2. Pre-Processing and Preparation (Step 1)

  • Drying: Polystyrene is not highly hygroscopic, but to prevent surface defects, it is recommended to dry the pellets. Dry the polystyrene resin at 80°C for 2-3 hours.

  • Weighing: Accurately weigh the required amount of this compound powder based on the target concentration (e.g., 0.05% w/w for a transparent orange).

  • Pre-mixing: Add the weighed polystyrene pellets and this compound powder into a container. Tumble mix the components for 10-15 minutes to ensure the dye powder evenly coats the surface of the pellets. This step aids in more uniform feeding into the extruder.

3. Melt Compounding (Step 2)

  • Extruder Setup: Set the temperature profile of the twin-screw extruder suitable for polystyrene. A typical temperature profile from the feed zone to the die is:

    • Zone 1 (Feed): 180°C

    • Zone 2: 195°C

    • Zone 3: 210°C

    • Zone 4: 220°C

    • Die: 220°C

    • Note: The processing temperature for polystyrene typically ranges from 180°C to 280°C. Adjust temperatures based on the specific grade of PS and equipment characteristics.

  • Extrusion: Start the extruder at a low screw speed (e.g., 50-100 RPM). Feed the pre-mixed material into the extruder hopper. The dye will dissolve into the molten polymer, forming a homogenous solution.

  • Strand Cooling and Pelletizing: The molten, colored polymer will exit the die as strands. Pass these strands through a water bath to cool and solidify them. Feed the cooled strands into a pelletizer to produce colored polystyrene pellets.

4. Final Part Production (Step 3)

  • Drying of Colored Pellets: Dry the newly formed colored pellets at 80°C for 2-3 hours to remove any surface moisture from the water bath.

  • Injection Molding: Set the injection molding machine parameters for polystyrene. A typical melt temperature is between 215-260°C, with a mold temperature of 15-75°C.

  • Molding: Inject the colored pellets into the mold to produce test plaques or final parts. The resulting parts should exhibit a uniform and vibrant transparent orange color.

5. Characterization and Quality Control

  • Visual Inspection: Check for color uniformity, specks, or streaks.

  • Colorimetry: Use a spectrophotometer to quantitatively measure the color coordinates (e.g., CIELAB Lab*) to ensure batch-to-batch consistency.

  • Lightfastness Testing: Expose samples to a controlled light source (e.g., Xenon arc) according to standard test methods (e.g., ISO 4892-2) to verify the excellent lightfastness (Grade 8) of the colorant.

  • Thermal Stability Analysis: Confirm the high heat stability (300°C) by ensuring no color degradation occurs during processing.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental protocol for coloring polystyrene with this compound.

experimental_workflow cluster_prep Step 1: Material Preparation cluster_compounding Step 2: Melt Compounding cluster_production Step 3: Final Part Production ps_resin Polystyrene Resin drying Drying PS Resin (80°C, 2-3h) ps_resin->drying so60_powder This compound Powder weighing Weighing & Pre-mixing so60_powder->weighing drying->weighing extruder Twin-Screw Extrusion (180-220°C) weighing->extruder Feed cooling Strand Cooling extruder->cooling pelletizing Pelletizing cooling->pelletizing colored_pellets Colored PS Pellets drying2 Drying Pellets colored_pellets->drying2 injection_molding Injection Molding drying2->injection_molding final_product Final Colored Polystyrene Part injection_molding->final_product

Caption: Experimental workflow for polystyrene coloring.

logical_relationships properties Dye Properties - High Thermal Stability - High Lightfastness - Good Solubility process Process Parameters - Temperature Profile - Screw Speed - Residence Time properties->process Dictates result Desired Outcome - Uniform Color - No Degradation - High Transparency properties->result Enables process->result Controls

References

Application Notes and Protocols for Staining Polyester Fibers with Solvent Orange 60

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure for the staining of polyester fibers with Solvent Orange 60. It includes comprehensive experimental protocols, quantitative data summaries, and visual representations of the workflow and underlying principles.

Introduction

This compound, also known as Transparent Orange 3G, is a solvent dye belonging to the amino ketone class.[1] It is characterized by its insolubility in water and solubility in various organic solvents.[2][3] This dye is noted for its high coloring power, excellent resistance to migration, and outstanding stability against heat, light, and acids/alkalis.[1] With a heat resistance of up to 300°C and a lightfastness rating of grade 7-8, it is a robust dye for demanding applications.[3] While primarily used in the coloring of plastics such as PVC, polystyrene, and ABS resins, it is also effectively employed in the coloration of polyester fiber original pulp.

Polyester fibers are hydrophobic and possess a highly crystalline structure, which makes them challenging to dye with conventional water-soluble dyes. Disperse dyes, which are non-ionic and have low water solubility, are the preferred class of dyes for polyester. The dyeing mechanism involves the transfer of the dye from a fine aqueous dispersion into the solid organic fiber. This process is significantly influenced by temperature, which swells the polyester fibers, increasing the intermolecular spaces and allowing the dye molecules to penetrate the fiber structure.

This document outlines two primary methods for staining polyester fibers with this compound in a laboratory setting: the Carrier Dyeing Method, which is performed at atmospheric pressure, and the High-Temperature Dyeing Method, which requires a pressurized vessel.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two described staining protocols.

Table 1: Reagents and Conditions for Carrier Dyeing Method

ParameterValueReference
This compound0.5 - 2.0% (owf)
Carrier (e.g., phenol-based)3.0 g/L
Dispersing Agent2.0 g/L
Acetic Acid1.0 g/L
pH4.5 - 5.5
Liquor Ratio (M:L)1:10
Staining Temperature90 - 100°C
Staining Time60 minutes

Table 2: Reagents and Conditions for High-Temperature Dyeing Method

ParameterValueReference
This compound0.5 - 2.0% (owf)
Dispersing Agent1.0 - 2.0 g/L
Acetic AcidTo adjust pH
pH4.5 - 5.5
Liquor Ratio (M:L)1:20 - 1:50
Staining Temperature130°C
Staining Time30 - 60 minutes

Table 3: Post-Staining Reduction Clearing

ParameterValueReference
Sodium Hydrosulfite1.0 g/L
Sodium Hydroxide1.0 g/L
Temperature60°C
Time10 minutes

owf: on the weight of fiber

Experimental Protocols

3.1. Materials and Equipment

  • Polyester fibers/fabric

  • This compound dye powder

  • Carrier agent (for carrier dyeing method)

  • Dispersing agent

  • Glacial acetic acid

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Distilled water

  • Laboratory beaker or flask

  • Heating mantle or water bath with stirring capability

  • High-temperature, high-pressure dyeing apparatus (for high-temperature method)

  • Thermometer

  • pH meter or pH paper

  • Graduated cylinders and pipettes

  • Analytical balance

3.2. Protocol 1: Carrier Dyeing Method

This method is suitable for laboratories without high-pressure dyeing equipment. Carriers are organic compounds that swell the polyester fibers, allowing for dye penetration at temperatures around the boiling point of water.

  • Preparation of the Dyebath:

    • Weigh the polyester fiber sample.

    • Calculate the required amount of this compound (e.g., for a 1% shade on a 10 g sample, use 0.1 g of dye).

    • Create a paste by mixing the dye powder with a small amount of dispersing agent and a little water.

    • In a beaker, prepare the required volume of water according to the liquor ratio (e.g., for a 10 g sample at 1:10, use 100 mL of water).

    • Add the dispersing agent (2 g/L) and carrier (3 g/L) to the water and stir until dissolved.

    • Add the dye paste to the beaker and stir to ensure a uniform dispersion.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Staining Procedure:

    • Introduce the polyester fibers into the dyebath at an initial temperature of 60°C.

    • Gradually raise the temperature of the dyebath to 90-100°C over 15-20 minutes.

    • Maintain this temperature for 60 minutes, with continuous stirring to ensure even dyeing.

  • Post-Staining Treatment:

    • After 60 minutes, lower the temperature to 60°C.

    • Remove the fibers and rinse thoroughly with warm water, followed by cold water.

    • Perform a reduction clearing to remove any unfixed dye from the fiber surface (see section 3.4).

    • Rinse the fibers again and allow them to air dry.

3.3. Protocol 2: High-Temperature (HT) Dyeing Method

This is a common and efficient method for dyeing polyester, resulting in excellent dye penetration and fastness. It requires specialized high-temperature, high-pressure equipment.

  • Preparation of the Dyebath:

    • Follow the same procedure as in the carrier dyeing method (section 3.2.1) to prepare the dye dispersion, but do not add a carrier agent. Adjust the liquor ratio as required (e.g., 1:20).

  • Staining Procedure:

    • Place the polyester fibers and the prepared dyebath into the vessel of the high-temperature dyeing apparatus.

    • Seal the vessel and begin heating. Raise the temperature from 60°C to 130°C at a rate of approximately 2°C/min.

    • Maintain the temperature at 130°C for 30-60 minutes. The pressure inside the vessel will increase due to the high temperature.

  • Post-Staining Treatment:

    • After the dyeing time is complete, cool the vessel down to 60°C as quickly as is safely possible.

    • Depressurize and open the vessel.

    • Remove the fibers, rinse thoroughly, and perform reduction clearing as described below.

    • Rinse the fibers finally and allow them to air dry.

3.4. Reduction Clearing

This step is crucial for achieving good wash fastness by removing surface dye.

  • Prepare a fresh bath with 1 g/L of sodium hydrosulfite and 1 g/L of sodium hydroxide.

  • Immerse the stained fibers in this solution at 60°C for 10 minutes.

  • Rinse the fibers thoroughly with hot water, then with cold water until the rinse water is clear.

Visualizations

Staining_Workflow Experimental Workflow for Polyester Staining cluster_prep Dyebath Preparation cluster_staining Staining Process cluster_post Post-Staining Treatment weigh_fiber Weigh Polyester Fiber calc_dye Calculate Dye (owf) weigh_fiber->calc_dye make_paste Prepare Dye Paste (Dye + Dispersing Agent) calc_dye->make_paste prep_bath Prepare Water Bath (Water + Auxiliaries) make_paste->prep_bath adjust_ph Adjust pH to 4.5-5.5 prep_bath->adjust_ph add_fiber Add Fiber to Dyebath adjust_ph->add_fiber Transfer Dyebath heat_up Heat to Target Temp. (90°C or 130°C) add_fiber->heat_up hold_temp Hold for Staining Time (30-60 min) heat_up->hold_temp cool_down Cool Down to 60°C hold_temp->cool_down rinse1 Initial Rinse cool_down->rinse1 red_clear Reduction Clearing (NaOH + Na2S2O4) rinse1->red_clear rinse2 Final Rinse red_clear->rinse2 dry Air Dry rinse2->dry

Caption: Experimental workflow for staining polyester fibers.

Dyeing_Mechanism Logical Relationship in Disperse Dyeing of Polyester cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber dye_dispersion Dispersed Dye Particles dye_solution Single Dye Molecules (in solution) dye_dispersion->dye_solution Dissolution fiber_surface Fiber Surface dye_solution->fiber_surface Adsorption fiber_interior Fiber Interior (Amorphous Regions) fiber_surface->fiber_interior Diffusion heat Heat Input (Swells Fibers, Increases Molecular Energy) heat->dye_solution Increases Kinetic Energy heat->fiber_interior Opens Structure

Caption: Mechanism of disperse dye uptake by polyester fibers.

References

Application Notes and Protocols for Non-Destructive Material Testing Using Solvent Orange 60 Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-destructive testing (NDT) is a critical component of quality control and safety assurance across numerous industries. One of the most sensitive methods for detecting surface-breaking defects in non-porous materials is fluorescent penetrant inspection (FPI). This technique utilizes a fluorescent dye that penetrates into cracks, pores, and other discontinuities. When viewed under ultraviolet (UV) light, the trapped dye emits a bright glow, revealing the location and nature of the defects.

While various fluorescent dyes are commercially available for FPI, there is ongoing research into new and alternative dyes with potentially advantageous properties. Solvent Orange 60 is a perinone-type dye known for its high thermal stability, excellent light fastness, and solubility in organic solvents.[1][2] Although primarily used as a colorant for plastics and polymers, its fluorescent properties suggest its potential as a viable candidate for use in fluorescent penetrant inspection.[1][3][4]

These application notes provide a detailed, albeit hypothetical, protocol for the use of this compound in non-destructive material testing. The proposed methodology is grounded in the established principles of fluorescent penetrant inspection, as outlined in standards such as ASTM E1417. This document is intended to serve as a foundational guide for researchers interested in exploring the efficacy of this compound for this novel application.

Physicochemical Properties of this compound

A thorough understanding of the dye's properties is essential for its effective application in NDT. The following table summarizes the key physicochemical characteristics of this compound.

PropertyValueReference
Chemical Name 12H-Phthaloperin-12-one
C.I. Name This compound
CAS Number 6925-69-5, 61969-47-9
Molecular Formula C18H10N2O
Appearance Yellowish-orange powder
Melting Point 230-300 °C
Solubility Insoluble in water; soluble in organic solvents such as acetone, butyl acetate, methylbenzene, and dichloromethane.
Heat Resistance Up to 300 °C in Polystyrene
Light Fastness Grade 7-8 (Excellent)

Proposed Experimental Protocol for Fluorescent Penetrant Inspection using this compound

This protocol outlines a comprehensive procedure for utilizing this compound in a laboratory setting for the non-destructive testing of metallic and non-metallic, non-porous materials.

Preparation of this compound Penetrant Solution

The first step is to prepare a penetrant solution with appropriate viscosity and wetting characteristics to allow for effective penetration into surface defects.

Materials:

  • This compound dye powder

  • Carrier solvent (e.g., isopropyl alcohol, acetone, or a suitable non-aqueous solvent)

  • Surfactant (non-ionic, to improve wetting)

  • Viscosity-modifying agent (optional, e.g., a small amount of a compatible oil)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Weigh a precise amount of this compound dye powder. A starting concentration of 0.1% to 1.0% (w/v) is recommended for initial trials.

  • In a beaker, measure the desired volume of the carrier solvent.

  • Place the beaker on a magnetic stirrer and add the stir bar.

  • Slowly add the this compound powder to the solvent while stirring continuously until the dye is fully dissolved.

  • Add a small amount of a non-ionic surfactant (e.g., 0.1% v/v) to the solution to reduce surface tension and enhance penetration.

  • If necessary, adjust the viscosity of the solution by adding a compatible oil. The ideal viscosity will depend on the specific application and the nature of the defects being investigated.

  • Continue stirring for 15-20 minutes to ensure a homogenous solution.

  • Store the prepared penetrant solution in a sealed, light-blocking container.

G cluster_materials Materials cluster_process Preparation Process cluster_output Output Dye This compound Powder Measure 1. Weigh Dye & Measure Solvent Dye->Measure Solvent Carrier Solvent Solvent->Measure Surfactant Surfactant Add_Surfactant 3. Add Surfactant Surfactant->Add_Surfactant Dissolve 2. Dissolve Dye in Solvent Measure->Dissolve Dissolve->Add_Surfactant Stir 4. Homogenize Solution Add_Surfactant->Stir Store 5. Store in Sealed Container Stir->Store Penetrant This compound Penetrant Solution Store->Penetrant

Preparation of this compound Penetrant Solution.
Non-Destructive Testing Workflow

The following workflow is based on the standard steps for fluorescent penetrant inspection.

Materials and Equipment:

  • Test specimen (non-porous material)

  • Prepared this compound penetrant solution

  • Cleaner/degreaser

  • Lint-free cloths

  • Developer (dry powder, non-aqueous wet, or water-soluble)

  • UV-A (black light) source (365 nm)

  • Darkened inspection area

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Pre-cleaning: Thoroughly clean the surface of the test specimen to remove any dirt, oil, grease, or other contaminants that could prevent the penetrant from entering defects. This can be achieved using a suitable solvent cleaner or degreaser. Ensure the surface is completely dry before applying the penetrant.

  • Penetrant Application: Apply the this compound penetrant solution to the surface of the specimen. This can be done by spraying, brushing, or immersing the part in the penetrant. Ensure complete and even coverage.

  • Dwell Time: Allow the penetrant to remain on the surface for a sufficient amount of time to seep into any surface-breaking defects. The dwell time will vary depending on the material, the suspected size of the defects, and the viscosity of the penetrant. A typical starting dwell time is 10 to 30 minutes.

  • Excess Penetrant Removal: After the dwell time, remove the excess penetrant from the surface. This is a critical step, as excessive background fluorescence can mask indications from fine cracks. For a solvent-removable penetrant, gently wipe the surface with a clean, lint-free cloth lightly dampened with the cleaner. Avoid spraying the cleaner directly on the part, as this can remove the penetrant from the defects.

  • Developer Application: Apply a thin, even layer of developer to the surface. The developer acts as a wick, drawing the trapped penetrant out of the defects to create a visible indication. The type of developer (dry powder, non-aqueous wet, or water-soluble) should be chosen based on the specific application and desired sensitivity. Allow the developer to dry completely.

  • Inspection: Place the specimen in a darkened area and examine the surface under a UV-A (black light) source. Any cracks or other surface defects will appear as bright fluorescent indications against the developer background.

  • Post-cleaning: After inspection, clean the specimen to remove all developer and penetrant residues.

G Start Start PreClean 1. Pre-cleaning Start->PreClean ApplyPenetrant 2. Apply this compound Penetrant PreClean->ApplyPenetrant Dwell 3. Dwell Time (10-30 min) ApplyPenetrant->Dwell RemoveExcess 4. Remove Excess Penetrant Dwell->RemoveExcess ApplyDeveloper 5. Apply Developer RemoveExcess->ApplyDeveloper Inspect 6. Inspect under UV-A Light ApplyDeveloper->Inspect PostClean 7. Post-cleaning Inspect->PostClean End End PostClean->End

Non-Destructive Testing Workflow using this compound.

Data Presentation and Interpretation

All quantitative data from experimental trials should be meticulously recorded and organized for comparative analysis.

Table of Experimental Parameters:

ParameterRecommended RangeNotes
This compound Concentration 0.1% - 1.0% (w/v)Higher concentrations may increase brightness but also background fluorescence.
Carrier Solvent Isopropyl alcohol, acetone, etc.Choice of solvent will affect evaporation rate and viscosity.
Dwell Time 10 - 60 minutesLonger dwell times may be necessary for detecting very fine cracks.
Developer Type Dry powder, non-aqueous wetThe choice of developer can significantly impact the sensitivity of the inspection.
UV-A Intensity Minimum 1000 µW/cm² at the surfaceAs per ASTM E1417 recommendations.
Ambient Light Maximum 2 fc (21.5 lx)A darkened environment is crucial for accurate inspection.

The interpretation of results requires a skilled and experienced inspector. Indications should be evaluated based on their size, shape, and brightness to determine the nature and severity of the underlying defect.

Conclusion and Future Directions

The use of this compound as a fluorescent dye in non-destructive testing presents an intriguing area of research. Its favorable physicochemical properties, including high thermal stability and excellent light fastness, make it a promising candidate for FPI applications, particularly in environments where these characteristics are advantageous. The protocols outlined in this document provide a solid starting point for researchers to investigate the efficacy of this compound in this context.

Further research should focus on optimizing the penetrant formulation, including the selection of carrier solvents and additives, to maximize sensitivity and minimize background fluorescence. Comparative studies with commercially available FPI dyes would also be invaluable in assessing the relative performance of this compound. Additionally, the compatibility of the dye with a wide range of materials, including various plastics and composites, should be thoroughly investigated. Through such systematic research, the full potential of this compound in the field of non-destructive material testing can be realized.

References

Analytical Methods for the Detection of Solvent Orange 60 in Plastics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60 is a perinone-type dye widely used to color various plastics, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), polycarbonate (PC), and polyethylene terephthalate (PET).[1][2] Its excellent heat resistance, light resistance, and migration resistance make it a popular choice in the manufacturing of consumer products.[1] However, concerns about the potential migration of such colorants from food contact materials and other plastic articles into food or onto the skin necessitate reliable and sensitive analytical methods for its detection and quantification.

This document provides detailed application notes and protocols for the analysis of this compound in plastic matrices, covering sample preparation, chromatographic analysis by High-Performance Liquid Chromatography (HPLC) with UV/Vis detection and Gas Chromatography-Mass Spectrometry (GC-MS), as well as migration testing protocols.

Analytical Methods Overview

The primary analytical techniques for the determination of this compound in plastics are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet/Visible (UV/Vis) or Diode-Array Detector (DAD), and Gas Chromatography coupled with Mass Spectrometry (GC-MS). The choice of method depends on the specific requirements of the analysis, such as the need for confirmation of identity or the matrix of the sample.

Method 1: High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis)

HPLC-UV/Vis is a robust and widely available technique for the quantification of this compound. The method involves extracting the dye from the plastic matrix, followed by separation and detection using a reversed-phase HPLC system.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity and is particularly useful for the confirmation of this compound identity through its mass spectrum. Sample preparation for GC-MS can involve either solvent extraction or direct thermal desorption of the dye from the plastic.

Experimental Protocols

Protocol 1: Sample Preparation for Direct Analysis of this compound in Plastics

Two primary approaches for extracting this compound from the bulk plastic are detailed below: solvent dissolution followed by precipitation of the polymer, and ultrasonic-assisted solvent extraction.

A. Solvent Dissolution and Polymer Precipitation (for soluble plastics like PC, PS)

  • Dissolution: Weigh approximately 1 gram of the plastic sample (cut into small pieces) into a glass vial. Add 20 mL of a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF) to dissolve the polycarbonate or polystyrene matrix.[3][4]

  • Precipitation: Once the plastic is fully dissolved, add an anti-solvent such as methanol or isopropanol dropwise while stirring to precipitate the polymer.

  • Separation: Centrifuge the mixture to pellet the precipitated polymer.

  • Extraction: Carefully decant the supernatant containing the dissolved this compound.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

B. Ultrasonic-Assisted Solvent Extraction (for less soluble plastics like PET, PE)

  • Sample Preparation: Weigh approximately 1 gram of the plastic sample (ground or in small pieces) into a glass vial.

  • Extraction: Add 20 mL of an extraction solvent mixture, such as toluene:isopropanol (1:1, v/v).

  • Ultrasonication: Place the vial in an ultrasonic bath and sonicate for 60 minutes at 60°C.

  • Separation: After extraction, centrifuge the sample to separate the plastic debris.

  • Concentration: Decant the supernatant and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

Experimental Workflow for Sample Preparation

cluster_0 Direct Analysis from Plastic cluster_1 Method A: Dissolution-Precipitation cluster_2 Method B: Ultrasonic Extraction cluster_3 Final Steps start Plastic Sample prep Sample Preparation (Grinding/Cutting) start->prep dissolve Dissolve in DCM or DMF prep->dissolve extract Add Extraction Solvent (e.g., Toluene:Isopropanol) prep->extract precipitate Precipitate Polymer with Anti-solvent dissolve->precipitate separate_A Centrifuge & Decant Supernatant precipitate->separate_A concentrate Evaporate Solvent & Reconstitute separate_A->concentrate ultrasonicate Ultrasonicate (60°C, 60 min) extract->ultrasonicate separate_B Centrifuge & Decant Supernatant ultrasonicate->separate_B separate_B->concentrate analysis HPLC or GC-MS Analysis concentrate->analysis

Workflow for the extraction of this compound from plastic samples.
Protocol 2: HPLC-UV/Vis Analysis

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended. Start with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid or 10 mM ammonium acetate, and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelengths: Monitoring at 254 nm and 430 nm is recommended for detection and quantification.

  • Internal Standard: For accurate quantification, the use of an internal standard is recommended. A structurally similar compound that is not present in the sample, such as another solvent dye with a distinct retention time, should be chosen.

  • Calibration: Prepare a series of standard solutions of this compound in the mobile phase at different concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared sample extract and the internal standard. Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration using the calibration curve and the response factor of the internal standard.

Protocol 3: GC-MS Analysis
  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Splitless injection.

    • Injector Temperature: 280-300°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300°C.

    • Transfer Line Temperature: 280°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-600.

    • Ion Source Temperature: 230°C.

  • Identification and Quantification: Identification is confirmed by comparing the retention time and the mass spectrum of the peak in the sample with that of a this compound standard. For quantification, selected ion monitoring (SIM) of characteristic ions can be used to enhance sensitivity and selectivity.

Protocol 4: Migration Testing

This protocol is based on the general principles outlined in the EU Regulation No. 10/2011 for plastic materials and articles intended to come into contact with food.

  • Selection of Food Simulants: Choose food simulants based on the intended use of the plastic article. Common simulants include:

    • Simulant A: 10% ethanol (for aqueous foods)

    • Simulant B: 3% acetic acid (for acidic foods)

    • Simulant D2: Vegetable oil or other fatty food simulants like isooctane or 95% ethanol (for fatty foods).

  • Test Conditions: The time and temperature of the migration test should represent the worst foreseeable conditions of use. For general screening, the following conditions can be applied:

    • Overall Migration: 10 days at 40°C or 60°C.

    • Specific Migration for high-temperature applications: 2 hours at 100°C or reflux.

  • Procedure:

    • Place the plastic sample in contact with the selected food simulant in a sealed container to prevent evaporation.

    • Incubate the container at the chosen temperature for the specified duration.

    • After the incubation period, remove the plastic sample.

    • Analyze the food simulant for the presence of this compound using the HPLC-UV/Vis or GC-MS methods described above. A liquid-liquid extraction step may be necessary to concentrate the analyte from the food simulant before analysis.

Migration Testing Workflow

start Plastic Article for Food Contact simulant Select Food Simulant(s) (e.g., 10% Ethanol, 3% Acetic Acid, Oil) start->simulant conditions Select Test Conditions (Time and Temperature) start->conditions incubation Incubate Plastic with Simulant simulant->incubation conditions->incubation extraction Extract Analyte from Simulant (if necessary) incubation->extraction analysis Analyze Simulant by HPLC or GC-MS extraction->analysis result Compare with Specific Migration Limits analysis->result

General workflow for migration testing of this compound.

Data Presentation

The following tables summarize typical parameters and expected performance data for the analytical methods described. Note that specific values may vary depending on the instrumentation and exact experimental conditions.

Table 1: HPLC-UV/Vis Method Parameters

ParameterValue
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile / Water with 0.1% Formic Acid (Gradient)
Flow Rate1.0 mL/min
Detection Wavelengths254 nm, 430 nm
Expected Performance
Retention TimeDependent on gradient, typically > 5 min
Limit of Detection (LOD)Estimated in the range of 0.01 - 0.1 mg/L
Limit of Quantification (LOQ)Estimated in the range of 0.03 - 0.3 mg/L
Linearity (R²)> 0.99

Table 2: GC-MS Method Parameters

ParameterValue
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Injection ModeSplitless
Temperature Program80°C (1 min) to 300°C at 15°C/min
Ionization ModeElectron Ionization (EI)
Expected Performance
Retention TimeDependent on program, typically > 10 min
Limit of Detection (LOD)Estimated in the low µg/L range
Limit of Quantification (LOQ)Estimated in the mid-to-high µg/L range
Key Mass FragmentsTo be determined from standard analysis

Table 3: Migration Test Conditions (Examples from EU Regulation 10/2011)

Test Condition (OM)TimeTemperatureIntended Use
OM210 days40°CLong term storage at room temperature
OM52 hours100°C or refluxHigh temperature applications
OM72 hours121°CHigh temperature, sterilization

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for the detection and quantification of this compound in various plastic matrices. The choice of method will depend on the specific analytical goals, available instrumentation, and the nature of the plastic sample. Proper validation of the chosen method is crucial to ensure accurate and reliable results for regulatory compliance and product safety assessment.

References

Application Notes and Protocols for Solvent Orange 60 in Contact Dermatitis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60 (C.I. 564100; CAS No. 61969-47-9) is a perinone-type dye utilized in the coloring of various plastic materials, including polystyrene, ABS resins, and polymethylmethacrylate.[1][2] It is notably found in everyday items such as spectacle frames, protective gloves, and other plastic products.[3][4] An increasing body of evidence has identified this compound as a potent contact sensitizer, leading to allergic contact dermatitis in both occupational and non-occupational settings.[5] These application notes provide detailed protocols for the use of this compound in patch testing to facilitate research into contact dermatitis and to aid in the development of safer products.

Chemical and Physical Properties

PropertyValueReference
Chemical Name12H-Isoindolo[2,1-a]perimidin-12-one
Molecular FormulaC18H10N2O
Molecular Weight270.28 g/mol
AppearanceYellowish-orange powder
SolubilityInsoluble in water; slightly soluble in ethanol, chloroform, benzene, toluene, xylene

Application in Contact Dermatitis Research

This compound is a valuable tool for researchers investigating the mechanisms of allergic contact dermatitis, particularly concerning exposure to plastics and textiles. Its primary application in this field is through epicutaneous patch testing to identify sensitization in individuals and to study the elicitation phase of the allergic response.

Experimental Protocols

Protocol 1: Preparation of this compound for Patch Testing

Objective: To prepare a standardized concentration of this compound for use in epicutaneous patch testing.

Materials:

  • This compound powder (CAS 61969-47-9)

  • Petrolatum (pet.)

  • Acetone (for serial dilutions)

  • Analytical balance

  • Spatula

  • Glass mortar and pestle or ointment mill

  • Storage containers (e.g., amber glass jars)

Procedure:

  • Standard Concentration (1.0% in Petrolatum):

    • Weigh 10 mg of this compound powder using an analytical balance.

    • Weigh 990 mg of petrolatum.

    • Levigate the this compound powder with a small amount of petrolatum in a glass mortar until a smooth, uniform paste is formed.

    • Gradually incorporate the remaining petrolatum and mix thoroughly until the dye is evenly dispersed. An ointment mill can be used for larger batches to ensure homogeneity.

    • Transfer the mixture to an amber glass jar and label it clearly with the allergen name, concentration, vehicle, and preparation date.

  • Lower Concentrations and Serial Dilutions:

    • For suspected high sensitivity, lower concentrations (e.g., 0.1% or 0.01%) should be prepared.

    • Serial dilutions can be prepared in acetone for specific research applications, such as determining the reactivity threshold. To do this, create a stock solution and perform serial dilutions to achieve the desired concentrations (e.g., down to 1 ppm). The final dilution in acetone can be applied to the patch test chamber and the solvent allowed to evaporate before application.

Protocol 2: Patch Test Application and Reading

Objective: To correctly apply and interpret patch tests with this compound.

Materials:

  • Prepared this compound allergen (e.g., 1.0% in pet.)

  • Patch test chambers (e.g., Finn Chambers®)

  • Hypoallergenic adhesive tape

  • Marking pen

  • Patient/subject information sheet

Procedure:

  • Application:

    • Apply a small amount of the prepared this compound allergen preparation onto the patch test chamber.

    • Apply the patch test chambers to a clear area of skin, typically the upper back.

    • Mark the location of the patches with a marking pen.

    • Instruct the subject to keep the area dry and to avoid activities that may dislodge the patches.

  • Reading and Scoring:

    • The patches are typically removed after 48 hours (Day 2).

    • The test sites are read at 48 hours (Day 2) and again at 72 or 96 hours (Day 3 or Day 4). A final reading at Day 7 may also be beneficial.

    • Reactions are scored according to the International Contact Dermatitis Research Group (ICDRG) criteria:

      • - : Negative reaction

      • ?+ : Doubtful reaction (faint erythema only)

      • + : Weak positive reaction (erythema, infiltration, possibly papules)

      • ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)

      • +++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

      • IR : Irritant reaction (pustules, necrosis, or other morphology not typical of an allergic reaction)

Protocol 3: Confirmation of this compound in Materials

Objective: To confirm the presence of this compound in materials suspected of causing contact dermatitis.

Materials:

  • Suspected material (e.g., scrapings from spectacle frames, pieces of protective gloves)

  • Solvents for extraction (e.g., acetone, ethanol)

  • Ultrasonic bath

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC))

Procedure:

  • Extraction:

    • Obtain a small sample of the suspected material.

    • Extract the dye using a suitable solvent like acetone or ethanol, potentially with the aid of an ultrasonic bath to increase efficiency.

  • Analysis:

    • GC-MS: Analyze the extract to identify the chemical components. Compare the resulting mass spectrum with a known standard of this compound.

    • TLC: Spot the extract onto a TLC plate and develop it using an appropriate solvent system (e.g., dichloromethane-acetonitrile mixture). Compare the resulting spot's retention factor (Rf) with that of a this compound standard. The separated spot on the TLC plate can also be used for patch testing to confirm it is the causative agent.

Quantitative Data from Literature

The following table summarizes quantitative data from published studies on patch testing with this compound.

Study PopulationNumber of Patients TestedAllergen ConcentrationVehiclePositive ReactionsKey FindingsReference
Patients with suspected allergic contact dermatitis to eyewear101.0%pet.10All 10 patients reacted positively. Reactions varied from + to +++. Some reactions spread >20 cm.
Patient with suspected allergy to spectacle frames1Serial dilutions down to 1 ppmAcetonePositive down to 1 ppmDemonstrated a high level of sensitivity in a sensitized individual.
Patients with suspected allergic contact dermatitis to eyewearNot specified1.0%pet.3 allergic to SO60, 2 allergic to both SO60 and SY14Confirmed this compound as a causative allergen in spectacle frame dermatitis.
Patient with occupational hand eczema10.1%pet.Extreme positive reactionIdentified this compound as the allergen in protective gloves.

Visualizations

Experimental_Workflow cluster_preparation Allergen Preparation cluster_application Patch Test Application cluster_reading Reading & Scoring prep1 Weigh Solvent Orange 60 & Vehicle prep2 Mix & Homogenize prep1->prep2 prep3 Store in Labeled Container prep2->prep3 app1 Apply Allergen to Patch Test Chamber prep3->app1 app2 Apply to Patient's Back app1->app2 app3 Incubate for 48 Hours app2->app3 read1 Remove Patch at 48h app3->read1 read2 Read at 48h, 72/96h, D7 read1->read2 read3 Score Reaction (ICDRG) read2->read3

Caption: Workflow for patch testing with this compound.

Signaling_Pathway cluster_exposure Exposure cluster_sensitization Sensitization Phase (Initial Exposure) cluster_elicitation Elicitation Phase (Re-exposure) exposure Skin Contact with This compound penetration Hapten Penetration exposure->penetration binding Binding to Skin Proteins (Haptenation) penetration->binding apc Uptake by Antigen Presenting Cells (APCs) binding->apc migration APC Migration to Lymph Node apc->migration presentation Antigen Presentation to T-cells migration->presentation proliferation T-cell Proliferation & Differentiation presentation->proliferation memory Generation of Memory T-cells proliferation->memory re_exposure Re-exposure to This compound activation Activation of Memory T-cells re_exposure->activation cytokine Cytokine Release activation->cytokine inflammation Inflammation & Dermatitis cytokine->inflammation

Caption: Allergic contact dermatitis signaling pathway.

Safety Precautions

This compound is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be worn when handling the powder. All procedures should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a clinically significant contact allergen. The protocols and data presented here provide a framework for researchers to investigate allergic contact dermatitis caused by this dye. Standardized patch testing is crucial for accurate diagnosis and for understanding the prevalence and mechanisms of sensitization. Further research is warranted to establish a definitive no-effect concentration for this potent sensitizer in consumer products.

References

Application of Solvent Orange 60 in Coloring ABS and PMMA Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60, also known as Transparent Orange 3G, is a high-performance solvent dye belonging to the perinone class.[1][2] It is widely utilized in the plastics industry for achieving vibrant and stable orange colorations.[3][4] Its excellent heat resistance, lightfastness, and good migration resistance make it a suitable candidate for coloring a variety of polymers, including acrylonitrile-butadiene-styrene (ABS) and polymethyl methacrylate (PMMA). This document provides detailed application notes and experimental protocols for the use of this compound in coloring ABS and PMMA resins.

Physicochemical Properties of this compound

This compound is an organic compound with a yellowish-orange hue in its powder form. Key properties are summarized in the table below.

PropertyValueReference
Chemical Name 12H-Phthaloperin-12-one
C.I. Name This compound
CAS Number 6925-69-5, 61969-47-9
Molecular Formula C18H10N2O
Appearance Yellowish-orange powder
Melting Point 227-230 °C
Heat Resistance Up to 300 °C in Polystyrene
Lightfastness (Blue Wool Scale) 7-8

Performance in ABS and PMMA Resins

This compound exhibits excellent compatibility and performance in both ABS and PMMA resins, providing transparent or opaque coloring depending on the formulation.

Performance ParameterABSPMMAReference
Heat Stability (°C) ~280~300
Lightfastness (1/3 SD) 76-8
Migration Resistance GoodGood
Recommended Dosage (Transparent) 0.025%0.025%
Recommended Dosage (Opaque) 0.05%0.05%

Experimental Protocols

Masterbatch Preparation

The most common method for incorporating solvent dyes into thermoplastics is through the preparation of a masterbatch. This involves creating a concentrated mixture of the dye in a carrier resin, which is then blended with the bulk polymer during processing.

Workflow for Masterbatch Preparation

Masterbatch_Preparation cluster_input Inputs cluster_process Process cluster_output Output SO60 This compound Powder Premix Premixing SO60->Premix Carrier Carrier Resin (ABS or PMMA) Carrier->Premix Dispersant Dispersing Agent Dispersant->Premix Extrusion Twin-Screw Extrusion Premix->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing Masterbatch This compound Masterbatch Pelletizing->Masterbatch

Caption: Workflow for preparing this compound masterbatch.

Protocol for ABS Masterbatch Preparation (20% Dye Concentration):

  • Materials:

    • This compound powder

    • ABS carrier resin (virgin pellets)

    • Dispersing agent (e.g., stearate-based wax)

  • Procedure:

    • Pre-dry the ABS carrier resin at 80-90°C for 2-4 hours to a moisture content below 0.2%.

    • In a high-speed mixer, blend 20% (by weight) of this compound, 78-79% of the dried ABS carrier resin, and 1-2% of a dispersing agent until a homogeneous mixture is obtained.

    • Feed the premix into a co-rotating twin-screw extruder.

    • Set the extruder temperature profile as follows (guide values, may need optimization):

      • Feed zone: 180-200°C

      • Compression zone: 200-220°C

      • Metering zone: 220-230°C

      • Die: 225°C

    • Set the screw speed to 200-400 RPM.

    • Extrude the molten blend through a strand die into a water bath for cooling.

    • Pelletize the cooled strands to obtain the masterbatch pellets.

    • Dry the masterbatch pellets at 80-90°C for 2-4 hours before storage or use.

Coloring of ABS via Injection Molding

Workflow for Coloring ABS

ABS_Coloring_Workflow cluster_input Inputs cluster_process Process cluster_output Output ABS_Resin ABS Resin Pellets Drying Pre-drying ABS_Resin->Drying Masterbatch SO60 Masterbatch Masterbatch->Drying Blending Gravimetric Blending Drying->Blending Molding Injection Molding Blending->Molding Colored_Part Colored ABS Part Molding->Colored_Part

Caption: Workflow for coloring ABS resin using this compound masterbatch.

Protocol for Injection Molding of Colored ABS:

  • Materials:

    • Virgin ABS resin pellets

    • This compound ABS masterbatch (e.g., 20% concentration)

  • Procedure:

    • Pre-dry both the virgin ABS resin and the masterbatch pellets at 80-90°C for 2-4 hours.

    • Calculate the required let-down ratio (LDR) of the masterbatch to achieve the desired final color concentration. For a 0.05% final dye concentration using a 20% masterbatch:

      • LDR (%) = (Desired Dye % / Masterbatch Dye %) * 100 = (0.05 / 20) * 100 = 0.25%

    • Use a gravimetric blender to accurately dose the masterbatch into the stream of virgin ABS resin at the calculated LDR.

    • Set the injection molding machine parameters (guide values):

      • Melt temperature: 220-260°C

      • Mold temperature: 50-80°C

      • Injection pressure: 70-120 MPa

      • Holding pressure: 40-80% of injection pressure

    • Inject the molten polymer into the mold.

    • Allow the part to cool and solidify before ejection.

Coloring of PMMA via Casting

Workflow for Coloring PMMA

PMMA_Coloring_Workflow cluster_input Inputs cluster_process Process cluster_output Output MMA_Monomer MMA Monomer Dissolution Dissolution of Masterbatch MMA_Monomer->Dissolution Masterbatch SO60 PMMA Masterbatch Masterbatch->Dissolution Initiator Polymerization Initiator Initiator->Dissolution Degassing Vacuum Degassing Dissolution->Degassing Casting Casting and Curing Degassing->Casting Annealing Post-Cure Annealing Casting->Annealing Colored_Sheet Colored PMMA Sheet Annealing->Colored_Sheet

Caption: Workflow for coloring PMMA resin via casting with this compound.

Protocol for Casting of Colored PMMA Sheets:

  • Materials:

    • Methyl methacrylate (MMA) monomer (inhibitor removed)

    • This compound PMMA masterbatch (or direct dissolution of the dye)

    • Polymerization initiator (e.g., AIBN)

  • Procedure:

    • If using a masterbatch, dissolve the appropriate amount in the MMA monomer with gentle stirring until a homogeneous solution is obtained. Alternatively, directly dissolve the this compound powder in the monomer.

    • Add the polymerization initiator to the colored monomer syrup and mix thoroughly.

    • Place the mixture in a vacuum chamber to degas and remove any dissolved air bubbles.

    • Pour the degassed syrup into a mold (e.g., between two glass plates separated by a gasket).

    • Cure the filled mold in a water bath or oven with a controlled temperature profile (e.g., ramp from 40°C to 90°C over several hours).

    • After curing, cool the mold slowly to room temperature.

    • Demold the colored PMMA sheet.

    • Post-cure anneal the sheet by heating it below its glass transition temperature (e.g., 80°C) for several hours to relieve internal stresses.

Quality Control and Testing

Logical Relationship of Key Factors in Coloring Plastics

Quality_Factors cluster_inputs Input Variables cluster_outputs Output Properties Dye_Conc Dye Concentration Color_Strength Color Strength Dye_Conc->Color_Strength Lightfastness Lightfastness Dye_Conc->Lightfastness Migration Migration Resistance Dye_Conc->Migration Dispersion Dispersion Quality Color_Uniformity Color Uniformity Dispersion->Color_Uniformity Mechanical_Props Mechanical Properties Dispersion->Mechanical_Props Processing_Params Processing Parameters Processing_Params->Color_Uniformity Processing_Params->Mechanical_Props Thermal_Stability Thermal Stability Processing_Params->Thermal_Stability Resin_Grade Resin Grade Resin_Grade->Mechanical_Props Resin_Grade->Thermal_Stability

Caption: Key factors influencing the quality of colored plastics.

Standardized testing should be performed to ensure the quality and performance of the colored ABS and PMMA parts.

  • Color Measurement: Use a spectrophotometer or colorimeter to measure the CIE Lab* color values of the final parts to ensure color consistency.

  • Lightfastness Testing: Expose samples to a xenon-arc lamp according to ISO 4892-2 to evaluate the resistance to color fading upon exposure to light.

  • Migration Resistance Testing: Assess the tendency of the dye to migrate out of the plastic matrix. A common method involves placing the colored plastic in contact with a white or uncolored material (e.g., another plastic or a specific solvent-soaked fabric) under controlled temperature and pressure, and then visually or instrumentally assessing any color transfer.

Conclusion

This compound is a highly effective colorant for both ABS and PMMA resins, offering excellent thermal stability, lightfastness, and vibrant coloration. By following the detailed protocols for masterbatch preparation and subsequent processing via injection molding or casting, researchers and professionals can achieve consistent and high-quality colored plastic components. Proper quality control testing is essential to validate the performance of the final products for their intended applications.

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Solvent Orange 60 Dosage in Plastics

Introduction

This compound, also known as Transparent Orange 3G, is a versatile solvent dye belonging to the perinone class, widely utilized for coloring a variety of plastics.[1][2] Its popularity stems from its excellent heat resistance, light fastness, and good migration resistance, making it suitable for a range of demanding applications.[1][3] This document provides detailed application notes and protocols for the use of this compound in both transparent and non-transparent plastics, aimed at researchers, scientists, and professionals in drug development who may use colored plastics in their work.

Key Properties of this compound

This compound is a yellowish-orange powder with high tinting strength.[3] It is soluble in various organic solvents but insoluble in water. This dye is compatible with a wide array of polymers, making it a versatile choice for plastic coloration.

PropertyValueSource(s)
Chemical Name 12H-Phthaloperin-12-one
C.I. Name This compound
CAS Number 6925-69-5, 61969-47-9
Molecular Formula C18H10N2O
Melting Point 230 °C
Heat Resistance in PS Up to 300 °C
Light Fastness in PS 8 (on a scale of 1-8)

Recommended Dosage

The recommended dosage of this compound varies depending on whether the desired final product is transparent or non-transparent (opaque). For non-transparent applications, a higher concentration of the dye is typically required, often in conjunction with a white pigment such as titanium dioxide (TiO2) to achieve the desired opacity and color intensity.

Application TypeRecommended Dosage (%)NotesSource(s)
Transparent 0.025-
Non-Transparent 0.05Typically used with 0.1% TiO2
Alternative Range 0.05 (Transparent) - 0.08 (Non-Transparent)Some suppliers provide a slightly different range.

Compatible Polymers

This compound is suitable for coloring a wide range of plastic resins. Its compatibility makes it a versatile option for numerous applications.

PolymerCompatibilitySource(s)
Polystyrene (PS)Superior
High Impact Polystyrene (HIPS)Superior
Acrylonitrile Butadiene Styrene (ABS)Superior
Polymethyl Methacrylate (PMMA)Superior
Polycarbonate (PC)Superior
Unplasticized Polyvinyl Chloride (RPVC)Superior
Styrene-Acrylonitrile Resin (SAN)Superior
Acrylonitrile Styrene Acrylate (AS)Superior
Polyethylene Terephthalate (PET)Applicable
Polyamide 6 (PA6)Applicable

Experimental Protocols

The incorporation of this compound into plastics can be achieved through two primary methods: direct addition during processing or via a masterbatch.

1. Direct Addition Protocol

This method is suitable for laboratory-scale experiments and small production runs where precise control over the dye concentration is required.

Materials and Equipment:

  • Plastic resin pellets

  • This compound powder

  • Precision weighing balance

  • Tumble mixer or similar blending equipment

  • Injection molding machine or extruder

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Drying: Dry the plastic resin pellets according to the manufacturer's specifications to remove any residual moisture.

  • Weighing: Accurately weigh the required amount of plastic resin and this compound powder based on the desired final concentration (refer to the dosage table).

  • Blending: In a suitable container, combine the plastic resin and this compound powder. Mix thoroughly using a tumble mixer for 15-20 minutes to ensure a homogenous distribution of the dye on the surface of the pellets.

  • Processing: Introduce the blended material into the hopper of the injection molding machine or extruder.

  • Molding/Extrusion: Set the processing parameters (temperature, pressure, etc.) according to the specific plastic being used. The high heat resistance of this compound allows for processing at elevated temperatures.

  • Sample Collection: Collect the colored plastic samples for analysis.

2. Masterbatch Preparation Protocol

The masterbatch method is the most common approach in industrial settings. It involves preparing a concentrated mixture of the dye in a carrier resin, which is then blended with the bulk polymer during processing.

Materials and Equipment:

  • Carrier resin (compatible with the final plastic, e.g., PE, PP, or a universal carrier)

  • This compound powder

  • Twin-screw extruder

  • Pelletizer

  • Personal Protective Equipment (PPE)

Procedure:

  • Premixing: Prepare a premix of the carrier resin and a high concentration of this compound (e.g., 10-40% by weight).

  • Extrusion: Feed the premix into a twin-screw extruder. The extrusion process ensures thorough dispersion of the dye within the molten carrier resin.

  • Pelletizing: The extruded strands are cooled and cut into pellets using a pelletizer. These pellets constitute the masterbatch.

  • Usage: The masterbatch pellets are then blended with the natural (uncolored) plastic resin at a predetermined ratio to achieve the desired final color concentration during the molding or extrusion process.

Logical Workflow for Dosage Selection

The following diagram illustrates the decision-making process for selecting the appropriate dosage of this compound.

DosageSelectionWorkflow Start Start: Define Coloration Requirements DesiredEffect Desired Optical Effect? Start->DesiredEffect Transparent Transparent DesiredEffect->Transparent Transparent NonTransparent Non-Transparent / Opaque DesiredEffect->NonTransparent Opaque DosageTransparent Set Dosage: 0.025% this compound Transparent->DosageTransparent DosageNonTransparent Set Dosage: 0.05% this compound NonTransparent->DosageNonTransparent Experimentation Conduct Small-Scale Experimentation DosageTransparent->Experimentation AddTiO2 Add 0.1% TiO2 for Opacity DosageNonTransparent->AddTiO2 AddTiO2->Experimentation Evaluation Evaluate Color and Properties Experimentation->Evaluation Finalize Finalize Dosage and Protocol Evaluation->Finalize

Caption: Workflow for selecting the appropriate dosage of this compound.

This workflow provides a systematic approach to determining the optimal concentration of this compound based on the desired aesthetic outcome of the plastic product. It is recommended to perform small-scale trials to validate the chosen dosage and ensure it meets the specific requirements of the application.

References

Application Notes and Protocols for Incorporating Solvent Orange 60 into PET Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the incorporation of Solvent Orange 60, a yellowish-orange solvent dye, into polyethylene terephthalate (PET) resin. The following sections detail three primary incorporation methods: solid masterbatch, liquid colorant, and solvent dyeing. Each method is accompanied by a detailed experimental protocol, relevant data, and process diagrams.

Introduction to this compound

This compound (C.I. 564100) is a perinone-type dye known for its high tinting strength, excellent thermal stability, and good lightfastness, making it a suitable colorant for engineering plastics like PET.[1][2][3] Its properties make it applicable for various PET products, including packaging, films, and fibers.[4][5]

Method 1: Solid Masterbatch Concentrate

The masterbatch method is a widely used technique for coloring plastics. It involves creating a concentrated mixture of the colorant encapsulated in a carrier resin. This concentrate, or masterbatch, is then blended with the natural PET resin during the final processing stage, such as injection molding or extrusion.

Application Note:

The use of a solid masterbatch ensures excellent dispersion of the colorant, leading to uniform color in the final product. The choice of carrier resin is critical and should be compatible with the PET matrix to avoid processing issues and maintain the desired physical properties of the final product. Co-polyesters are often suitable carrier resins for PET masterbatches due to their miscibility and ability to maintain transparency.

Quantitative Data: this compound Properties and Recommended Dosages
PropertyValueSource(s)
C.I. NameThis compound
CAS Number6925-69-5 / 61969-47-9
Chemical FamilyAminoketone
Melting Point230 °C
Heat Resistance in PET290 °C
Light Fastness (1-8 scale, 8 is excellent)7-8
Recommended Dosage (Transparent)0.025%
Recommended Dosage (Opaque)0.05%
Experimental Protocol: Preparation of this compound PET Masterbatch (20% Concentrate)

1. Materials and Equipment:

  • PET carrier resin (e.g., amorphous co-polyester)

  • This compound powder

  • Dispersant (e.g., metallic stearate or wax)

  • Anti-oxidant

  • High-speed mixer

  • Twin-screw extruder with gravimetric feeders

  • Water bath for cooling

  • Pelletizer

2. Procedure:

  • Pre-drying: Dry the PET carrier resin at 120-140°C for 4-6 hours to a moisture content below 50 ppm.

  • Premixing:

    • In a high-speed mixer, combine the following components by mass percentage:

      • 78% PET carrier resin

      • 20% this compound

      • 1.5% Dispersant

      • 0.5% Anti-oxidant

    • Mix at a speed of 500-1500 rpm for 10-20 minutes at a temperature of 140-180°C.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for PET is:

      • Feed zone: 240°C

      • Melting/Mixing zones: 280-290°C

      • Die zone: 280°C

    • Set the screw speed to 100-300 rpm.

    • Gravimetrically feed the premixed material into the extruder.

    • The molten polymer strand exits the die and is cooled in a water bath.

  • Pelletizing:

    • The cooled strand is fed into a pelletizer to produce masterbatch pellets.

  • Post-drying:

    • Dry the masterbatch pellets to remove any residual moisture before packaging.

Experimental Workflow: Masterbatch Production

Masterbatch_Workflow cluster_preparation Material Preparation cluster_extrusion Compounding cluster_final Final Product PET_Carrier PET Carrier Resin Drying Drying PET Carrier (120-140°C, 4-6h) PET_Carrier->Drying SO60 This compound Premixing High-Speed Mixing (140-180°C, 10-20 min) SO60->Premixing Additives Dispersant & Antioxidant Additives->Premixing Drying->Premixing Extruder Twin-Screw Extrusion (280-290°C, 100-300 rpm) Premixing->Extruder Cooling Water Bath Cooling Extruder->Cooling Pelletizing Pelletizing Cooling->Pelletizing Final_Drying Post-Drying Pelletizing->Final_Drying Packaging Packaging Final_Drying->Packaging Masterbatch This compound PET Masterbatch Packaging->Masterbatch

Caption: Workflow for PET masterbatch production with this compound.

Method 2: Liquid Colorant

Liquid colorants involve dispersing the dye in a liquid carrier. This liquid is then precisely metered into the PET melt during processing. This method offers advantages such as rapid color changes and lower dosing levels compared to solid masterbatches.

Application Note:

Liquid colorants provide excellent color uniformity due to their superior dispersion in the polymer melt. The carrier should be compatible with PET to avoid any negative effects on the final product's properties. Dosing is typically achieved using a peristaltic or mono pump system integrated with the injection molding machine or extruder.

Quantitative Data: Liquid vs. Solid Colorant Comparison
ParameterLiquid ColorantSolid MasterbatchSource(s)
Typical Dosing Level0.1 - 0.5%1 - 3%
Color Changeover TimeFasterSlower
Energy ConsumptionLower processing heat requiredHigher processing heat required
Experimental Protocol: Incorporation of this compound via Liquid Colorant in Injection Molding

1. Materials and Equipment:

  • Natural PET resin

  • This compound liquid colorant (pre-formulated)

  • Injection molding machine

  • Liquid color dosing system (e.g., peristaltic pump) with a suction tube and injection nozzle

2. Procedure:

  • Pre-drying: Dry the natural PET resin at 120-140°C for 4-6 hours.

  • System Setup:

    • Install the liquid color dosing system on the injection molding machine.

    • Insert the suction tube into the liquid colorant container.

    • Ensure the injection nozzle is positioned to introduce the colorant into the melt stream.

  • Dosing Calibration:

    • Calibrate the dosing pump to deliver the desired percentage of liquid colorant (e.g., 0.3%) based on the shot size of the injection molding process.

  • Injection Molding:

    • Set the injection molding machine parameters for PET (typical melt temperature: 260-280°C).

    • The dosing system will automatically inject the liquid colorant into the PET melt as it is conveyed by the screw.

    • The colorant will be mixed with the PET in the barrel of the machine before being injected into the mold.

  • Quality Control:

    • Visually inspect the molded parts for color uniformity.

    • Use a spectrophotometer to perform colorimetric analysis (CIELAB) to ensure color consistency.

Logical Relationship: Liquid Colorant Dosing

Liquid_Colorant_Dosing PET_Resin Dried Natural PET Resin Injection_Molding_Machine Injection Molding Machine PET_Resin->Injection_Molding_Machine Liquid_Colorant This compound Liquid Colorant Dosing_System Dosing System (Peristaltic Pump) Liquid_Colorant->Dosing_System Melt_Stream PET Melt Stream Dosing_System->Melt_Stream Precise Metering Injection_Molding_Machine->Melt_Stream Mixing Mixing in Barrel Melt_Stream->Mixing Molded_Part Colored PET Part Mixing->Molded_Part Injection

Caption: Logical flow of incorporating liquid colorant in injection molding.

Method 3: Solvent Dyeing of PET Films

Solvent dyeing is a process where a PET film is immersed in a heated bath containing the solvent dye dissolved in a carrier. This method is particularly useful for coloring pre-existing films.

Application Note:

The carrier plays a crucial role in this process, acting as a solvent for the dye and facilitating its absorption into the PET film. Glycerol triacetate (triacetin) is an effective carrier for this purpose. The temperature of the dye bath is critical and should be around the glass transition temperature of PET to allow for the expansion of the polymer matrix and absorption of the dye.

Quantitative Data: Solvent Dyeing Parameters for PET Film
ParameterLight ColorsDeep ColorsSource(s)
Dye Concentration (g/L of carrier)2 - 4040 - 110
Bath Temperature (°C)140 - 180140 - 180
Contact Time (seconds)5 - 1010 - 60
Experimental Protocol: Solvent Dyeing of PET Film

1. Materials and Equipment:

  • PET film

  • This compound

  • Glycerol triacetate (triacetin) carrier

  • Heated immersion bath

  • Washing bath with a compatible solvent (e.g., isopropanol)

  • Drying oven

2. Procedure:

  • Dye Bath Preparation:

    • Dissolve this compound in glycerol triacetate at the desired concentration (e.g., 50 g/L for a deep orange).

    • Heat the dye bath to the target temperature (e.g., 160°C).

  • Dyeing:

    • Immerse the PET film in the heated dye bath for the specified time (e.g., 30 seconds).

  • Drying and Washing:

    • Remove the film from the dye bath and briefly air dry.

    • Wash the film in a solvent bath (e.g., isopropanol) to remove excess dye and carrier from the surface.

  • Final Heating:

    • Heat the dyed film in an oven to remove any absorbed carrier and residual washing solvent, leaving the dye within the film.

Experimental Workflow: Solvent Dyeing of PET Film

Solvent_Dyeing_Workflow Prepare_Bath Prepare Dye Bath (this compound in Triacetin) Heat_Bath Heat Bath (140-180°C) Prepare_Bath->Heat_Bath Immerse_Film Immerse PET Film (5-60 seconds) Heat_Bath->Immerse_Film Air_Dry Brief Air Dry Immerse_Film->Air_Dry Wash_Film Wash in Solvent Bath Air_Dry->Wash_Film Final_Heat Heat to Remove Carrier Wash_Film->Final_Heat Final_Film Dyed PET Film Final_Heat->Final_Film

Caption: Workflow for the solvent dyeing of PET films.

Quality Control and Analysis

Colorimetric Analysis: The color of the final PET product should be quantified using a spectrophotometer to obtain CIELAB values (L, a, b*). This allows for objective and consistent color quality control.

Thermal Stability: The thermal stability of the colored PET can be assessed by subjecting the material to multiple melt-heat histories and measuring any color change or degradation. Volatiles released at elevated temperatures can be analyzed by GC-MS.

Migration Testing: For applications involving food contact, migration testing is mandatory. The specific migration of this compound from the PET into food simulants should be determined according to relevant regulations, such as EU Regulation 10/2011. This typically involves exposing the colored PET to food simulants (e.g., 10% ethanol, 3% acetic acid, 50% ethanol) for a specified time and temperature (e.g., 10 days at 60°C) and then analyzing the simulant for the presence of the dye using techniques like HPLC or GC-MS.

References

Application Notes: Coloration of Terylene and Caprone with Solvent Orange 60

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solvent Orange 60, also known as Transparent Orange 3G, is a high-performance solvent dye belonging to the perinone class.[1][2] It is characterized by a vibrant, yellowish-orange shade and is widely utilized for coloring various polymers and synthetic fibers due to its excellent thermal stability, high lightfastness, and good migration resistance.[3][4][5] While classified as a solvent dye, its application in aqueous textile dyeing processes for hydrophobic fibers like terylene (polyester) and caprone (nylon/polyamide) follows the principles of disperse dyeing. These notes provide detailed protocols for the coloration of these two fibers, intended for use by researchers and scientists in material science and textile chemistry.

Properties of this compound

This compound is a nonionic dye with very low water solubility, making it suitable for dyeing hydrophobic fibers from an aqueous dispersion. Its key properties are summarized below.

PropertyValueReference
C.I. Name This compound
C.I. Number 564100
CAS Number 6925-69-5 / 61969-47-9
Chemical Class Perinone / Aminoketone
Appearance Yellowish-orange powder
Melting Point 227-230 °C
Heat Stability ~300 °C (in PS), 370 °C (5 min)
Solubility Insoluble in water; slightly soluble in ethanol; soluble in acetone, butyl acetate.
Light Fastness (Blue Wool Scale) Grade 7-8 (Excellent)
Acid / Alkali Fastness Grade 4-5 (Good to Excellent)

Application Protocol for Terylene (Polyester) Coloration

The coloration of terylene, a highly crystalline polyester fiber, requires high energy to allow dye molecules to penetrate the fiber structure. The High-Temperature, High-Pressure (HTHP) method is the most effective technique, eliminating the need for environmental pollutants like carriers. This process occurs at temperatures above the boiling point of water, typically 130°C, which swells the fiber and increases the kinetic energy of the dye molecules.

Experimental Protocol: High-Temperature, High-Pressure (HTHP) Method

  • Fabric Preparation (Scouring): The terylene fabric is first treated with a solution containing 2 g/L sodium carbonate and 5 g/L non-ionic detergent at 60°C for 30 minutes to remove any impurities, oils, or sizes. The fabric is then thoroughly rinsed with water and air-dried.

  • Dye Bath Preparation: A dye bath is prepared according to the recipe below. First, a paste of this compound is made with a dispersing agent and a small amount of water. This paste is then added to the bulk of the water in the dyeing vessel. Acetic acid is added to adjust the pH.

ComponentConcentrationFunction
This compound 1.0 - 3.0% (owf)Colorant
Dispersing Agent 1.0 g/LPrevents dye agglomeration
Acetic Acid to pH 4.5 - 5.5Acidic medium for optimal exhaustion
Liquor Ratio 1:10 - 1:20Ratio of liquid to fabric weight
on weight of fabric
  • Dyeing Cycle:

    • The scoured terylene fabric is introduced into the dye bath at 60°C.

    • The temperature is raised from 60°C to 130°C at a rate of 1-2°C per minute.

    • Dyeing is continued at 130°C for 60 minutes under pressure to ensure full dye penetration and fixation.

    • After 60 minutes, the dye bath is cooled to 60°C as quickly as possible.

  • Reduction Clearing: To remove unfixed dye from the fiber surface and improve wash fastness, a reduction clearing process is performed. The dyed fabric is treated in a fresh bath containing:

    • Sodium Hydroxide: 2 g/L

    • Sodium Hydrosulfite: 2 g/L

    • This treatment is carried out at 80°C for 15-20 minutes.

  • Final Rinsing and Drying: The fabric is given a hot rinse followed by a cold rinse, neutralized with 1 g/L acetic acid if necessary, and finally dried.

Terylene_Dyeing_Workflow A Fabric Scouring (Non-ionic Detergent, 60°C) B Dye Bath Preparation (pH 4.5-5.5) C HTHP Dyeing Cycle B->C D Start at 60°C Raise to 130°C (1-2°C/min) Hold for 60 min C->D E Cool to 60°C & Rinse C->E F Reduction Clearing (NaOH + Na2S2O4, 80°C) E->F G Final Rinse & Neutralize F->G H Drying G->H Caprone_Dyeing_Workflow A Fabric Scouring (Detergent, 80°C) B Dye Bath Preparation (pH 5.0-6.0) C Atmospheric Dyeing Cycle B->C D Start at 40°C Raise to 100°C (2°C/min) Hold for 45-60 min C->D E Cool to 60°C & Rinse C->E F Soaping (Non-ionic Soap, 80°C) E->F G Final Rinse F->G H Drying G->H Logical_Relationship cluster_fiber Fiber Type cluster_method Dyeing Method cluster_params Key Parameters Terylene Terylene (Polyester) (High Crystallinity) HTHP HTHP Dyeing Terylene->HTHP Caprone Caprone (Nylon) (Lower Crystallinity) Atmos Atmospheric Dyeing Caprone->Atmos Temp_High Temp: ~130°C Pressure: >1 atm HTHP->Temp_High pH Acidic pH (4.5-6.0) HTHP->pH Temp_Low Temp: ~100°C Pressure: 1 atm Atmos->Temp_Low Atmos->pH

References

Troubleshooting & Optimization

How to improve the solubility of Solvent Orange 60 in ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Solvent Orange 60 Solubility

This guide provides troubleshooting steps and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of this compound in ethanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the expected solubility of this compound in ethanol under standard conditions?

This compound is known to have low solubility in ethanol. Technical data sheets describe it as "slightly soluble" in ethanol[1][2][3]. Quantitative analysis indicates a solubility of approximately 0.3 g/L in ethanol at 23°C[4]. Its insolubility in water is also well-documented[1].

Q2: My this compound is not dissolving effectively in ethanol. What are the initial troubleshooting steps?

Before attempting advanced methods, ensure the fundamentals are covered. Start with the following checks:

  • Purity of Solvent and Solute: Verify the purity of your this compound and ensure you are using a high-grade, anhydrous ethanol, as water content can negatively impact solubility.

  • Gentle Heating: For most solid solutes, solubility increases with temperature. Gently warming the ethanol solution can significantly improve the dissolution of this compound.

  • Agitation: Continuous stirring or sonication increases the interaction between the solvent and solute particles, which accelerates the rate of dissolution but does not change the equilibrium solubility.

Q3: How does temperature impact the solubility of this compound, and what is a safe procedure for heating?

Increasing the temperature provides more kinetic energy to the solvent molecules, helping them overcome the intermolecular forces within the solid dye structure. Since the dissolution of most solids is an endothermic process, heating will typically increase the maximum amount of this compound that can be dissolved. For a detailed and safe protocol, refer to Experimental Protocol 1 .

Q4: Can a co-solvent be used to improve the solubility of this compound in ethanol?

Yes, using a co-solvent is a highly effective strategy. This technique, known as co-solvency, involves adding a miscible solvent in which the dye has higher solubility. This compound is significantly more soluble in solvents like dichloromethane (10 g/L) and xylene (5 g/L). Adding a small amount of a suitable co-solvent to the ethanol can substantially increase the overall solvating power of the mixture. See Experimental Protocol 2 for a detailed methodology.

Q5: Are there other additives, such as surfactants, that can enhance solubility?

The addition of surfactants or hydrotropes can be an effective method for solubilizing dyes with low ethanol solubility. Non-ionic surfactants, in particular, can create micelles that encapsulate the non-polar dye molecules, rendering them compatible with the polar ethanol environment. This approach is especially useful when co-solvents are not suitable for the final application.

Q6: Does adjusting the pH of the ethanol solution affect the solubility of this compound?

Adjusting pH is most effective for acidic or basic compounds that can be ionized. This compound is a neutral, amino ketone organic dye. Its manufacturing process involves washing the final product until the filtrate is neutral. Therefore, altering the pH of the ethanol is unlikely to produce a significant improvement in its solubility.

Data Presentation

The solubility of a solute is highly dependent on the solvent system. The table below summarizes the solubility of this compound in various organic solvents for comparison.

Table 1: Solubility of this compound in Various Solvents at 23°C

Solvent Solubility (g/L)
Ethanol 0.3
Acetone 1.0
Butyl Acetate 1.5
Methyl Methacrylate 3.0
Xylene 5.0
Styrene Monomer 7.0
Dichloromethane 10.0

| Benzyl Alcohol | 4.0 |

Experimental Protocols

Protocol 1: Solubility Enhancement by Temperature Adjustment

This protocol describes a method for increasing the solubility of this compound in ethanol by applying heat.

Methodology:

  • Preparation: Place a known volume of ethanol into a flask equipped with a magnetic stirrer and a reflux condenser.

  • Heating: Gently heat the ethanol using a water bath or heating mantle to a temperature below its boiling point (e.g., 50-60°C). Caution: Ethanol is flammable; avoid open flames.

  • Addition of Solute: While stirring, gradually add pre-weighed this compound powder to the warmed ethanol.

  • Dissolution: Continue stirring and maintaining the temperature until the maximum possible amount of dye has dissolved. This may take from 30 minutes to several hours.

  • Cooling & Observation: Turn off the heat and allow the solution to cool slowly to room temperature. Observe for any precipitation. If the solution remains clear, a supersaturated solution may have been formed.

Protocol 2: Solubility Enhancement using a Co-Solvent System

This protocol details the use of a co-solvent to improve the solubility of this compound.

Methodology:

  • Co-Solvent Selection: Choose a co-solvent in which this compound has high solubility and that is fully miscible with ethanol (e.g., dichloromethane, benzyl alcohol).

  • Preparation of Stock Solution: Dissolve a high concentration of this compound in the selected co-solvent to create a stock solution. For example, prepare a 10 g/L stock in dichloromethane.

  • Titration: Place a known volume of ethanol in a beaker with a magnetic stirrer.

  • Mixing: Slowly add the concentrated stock solution dropwise into the stirring ethanol. Monitor the solution for any signs of precipitation.

  • Optimization: The optimal ratio of co-solvent to ethanol will depend on the desired final concentration and the stability of the solution. Start with a low percentage of co-solvent (e.g., 1-5% v/v) and gradually increase as needed.

Visualized Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Low Solubility of This compound in Ethanol check_basics 1. Initial Checks - Verify purity of dye and solvent - Ensure continuous agitation/sonication start->check_basics increase_temp 2. Increase Temperature - Gently heat solution to 50-60°C - See Protocol 1 check_basics->increase_temp Issue Persists add_cosolvent 3. Add a Co-Solvent - Use a solvent with higher solubility (e.g., DCM) - See Protocol 2 increase_temp->add_cosolvent Precipitates on Cooling or Solubility Still Insufficient resolved Solubility Issue Resolved increase_temp->resolved Successful use_surfactant 4. Advanced Method - Consider adding a non-ionic surfactant to create a stable dispersion add_cosolvent->use_surfactant Co-solvent Incompatible or Solubility Still Insufficient add_cosolvent->resolved Successful use_surfactant->resolved Successful

References

Techniques to prevent aggregation of Solvent Orange 60 in solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of Solvent Orange 60 in solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as Transparent Orange 3G, is a versatile and high-performance colorant. It is primarily used for coloring various resins, such as rigid polyvinyl chloride (PVC), polystyrene, and ABS resin.[1][2][3] Additionally, it finds application in the coloring of polyester fiber pulp.

Q2: What are the general solubility properties of this compound?

A2: this compound is an orange powder that is insoluble in water but soluble in organic solvents. It is slightly soluble in ethanol, chloroform, benzene, toluene, and xylene.

Q3: What is dye aggregation and why is it a concern?

A3: Dye aggregation is a phenomenon where individual dye molecules clump together to form larger clusters. This can be problematic as it may lead to reduced color strength, precipitation of the dye from the solution, and inconsistencies in product coloring.

Q4: What are the primary factors that contribute to the aggregation of this compound?

A4: The aggregation of solvent dyes like this compound is influenced by several factors, including:

  • Concentration: Higher dye concentrations increase the likelihood of intermolecular interactions and aggregation.

  • Solvent Choice: The polarity and chemical structure of the solvent play a crucial role. Poor solvation of the dye molecules can lead to aggregation.

  • Temperature: Temperature can affect both the solubility of the dye and the kinetics of aggregation. In some cases, heating can improve solubility and reduce aggregation.

  • Presence of Contaminants: Impurities in the solvent or the dye itself can sometimes act as nucleation sites for aggregation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue Potential Cause Recommended Solution
Cloudiness or precipitation in the solution Dye concentration exceeds its solubility limit in the chosen solvent.- Dilute the solution with more solvent.- Gently heat the solution while stirring to improve solubility.- Consider using a co-solvent to increase the overall solvating power of the medium.
Inconsistent color in the final product Uneven dispersion of the dye due to aggregation.- Improve mixing using techniques like high-shear mixing or homogenization to break up aggregates.- Prepare a concentrated stock solution in a good solvent and then dilute it into the final solution.
Formation of solid particles over time The solution is thermodynamically unstable, leading to gradual precipitation of aggregates.- Filter the solution through a syringe filter to remove existing aggregates before use.- Add a dispersing agent or surfactant to stabilize the dye molecules and prevent re-aggregation.
Difficulty in dissolving the dye powder Poor wettability of the dye powder in the chosen solvent.- First, create a paste of the dye powder with a small amount of a good solvent before adding the bulk of the solvent.- Use sonication to aid in the dissolution process.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

This protocol describes a general method for preparing a stable stock solution of this compound, which can then be diluted for various applications.

Materials:

  • This compound powder

  • High-purity solvent (e.g., Dichloromethane, Toluene)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Wetting: Transfer the powder to a volumetric flask. Add a small amount of the chosen solvent to create a paste. This ensures that all particles are wetted, which aids in dissolution.

  • Dissolution: While stirring with a magnetic stirrer, slowly add the remaining solvent to the flask until the desired volume is reached.

  • Sonication: Place the flask in an ultrasonic bath for 15-30 minutes to ensure complete dissolution and to break up any small aggregates.

  • Filtration (Optional): For applications requiring a high degree of clarity, filter the solution through a 0.22 µm PTFE syringe filter to remove any residual micro-aggregates.

  • Storage: Store the stock solution in a tightly sealed, light-protected container.

Protocol 2: Using Co-solvents to Enhance Solubility and Prevent Aggregation

This protocol outlines the use of a co-solvent to improve the stability of this compound in a solution where it has limited solubility.

Materials:

  • This compound

  • Primary solvent (e.g., a hydrocarbon-based solvent)

  • Co-solvent (e.g., Acetone, Butyl Acetate)

  • Graduated cylinders

  • Magnetic stirrer

Procedure:

  • Solvent Selection: Choose a co-solvent that is miscible with the primary solvent and in which this compound has a higher solubility.

  • Preparation of Solvent Mixture: Prepare a mixture of the primary solvent and the co-solvent. The optimal ratio will need to be determined experimentally, but a good starting point is a 9:1 or 4:1 (v/v) mixture of the primary solvent to the co-solvent.

  • Dye Dissolution: Dissolve the this compound powder in the prepared solvent mixture following the steps outlined in Protocol 1.

  • Observation: Observe the solution over time for any signs of precipitation or cloudiness. If aggregation still occurs, the proportion of the co-solvent may need to be increased.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents at 20°C. This data can be used to guide solvent selection for your experiments.

Solvent Solubility (g/L at 20°C)
Acetone2
Butyl Acetate2.5
Methylbenzene (Toluene)5
Dichloromethane10
Ethyl Alcohol0.8

Data sourced from Hangzhou Epsilon Chemical Co.,Ltd.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting this compound aggregation issues.

A Start: Issue with this compound Solution B Observe the Solution A->B C Cloudy or Precipitate B->C Observation D Inconsistent Color B->D Observation E Difficulty Dissolving B->E Observation F Action: Dilute or Heat Solution C->F G Action: Improve Mixing (e.g., High-Shear) D->G H Action: Use Sonication or Wetting Paste E->H I Problem Resolved? F->I G->I H->I J Action: Add Co-solvent or Dispersant I->J No K End: Stable Solution Achieved I->K Yes J->I L End: Further Optimization Needed J->L

Caption: A flowchart for troubleshooting common issues with this compound solutions.

cluster_factors Factors Influencing Aggregation cluster_solutions Preventative Techniques Concentration Concentration Aggregation Aggregation Concentration->Aggregation Solvent Solvent Solvent->Aggregation Temperature Temperature Temperature->Aggregation Co-solvents Co-solvents Dispersing Agents Dispersing Agents Sonication Sonication Optimized Mixing Optimized Mixing Aggregation->Co-solvents Aggregation->Dispersing Agents Aggregation->Sonication Aggregation->Optimized Mixing

Caption: The relationship between factors causing aggregation and preventative techniques.

References

Technical Support Center: Optimizing Heat Resistance of Solvent Orange 60 in Polycarbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the heat resistance of Solvent Orange 60 when processing with polycarbonate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the incorporation of this compound into polycarbonate at elevated temperatures.

Issue Potential Cause Recommended Solution
Color Shift (Yellowing or Browning) Exceeding the thermal stability limit of this compound.Maintain processing temperatures below the recommended maximum for polycarbonate, ideally not exceeding 320°C for prolonged periods.[1]
Degradation of the polycarbonate matrix.Utilize stabilizers within the polycarbonate formulation. Ensure even and rapid dispersion of the dye to avoid localized overheating.
Interaction between the dye and additives in the polycarbonate.Conduct compatibility tests with all components of the polycarbonate formulation before large-scale production.[2]
Specks or Unmelted Color Spots Incomplete dissolution or dispersion of the dye.Ensure the dye is thoroughly pre-mixed with the polycarbonate pellets. Use high-speed mixing equipment for uniform dispersion.[1] Consider creating a masterbatch for more consistent results.[3]
Processing temperature is too low.While avoiding excessive heat, ensure the temperature is sufficient for the complete melting and dissolution of the dye into the polymer matrix.
Color Bleeding or Migration High processing temperatures causing sublimation of the dye.Optimize processing temperatures to be within the recommended range. While higher temperatures can promote integration, excessive heat can increase migration.[1]
Use of a carrier resin for the color concentrate that is not fully compatible with polycarbonate.If using a masterbatch, ensure the carrier resin is polycarbonate to guarantee compatibility.
Reduced Mechanical Properties of the Final Product Thermal degradation of the polycarbonate.Minimize residence time at high temperatures during processing. The addition of antioxidants to the polycarbonate can help mitigate degradation.
Agglomeration of the dye acting as stress concentration points.Improve the dispersion of the dye through optimized mixing and processing conditions.

Frequently Asked Questions (FAQs)

1. What is the maximum processing temperature for this compound in polycarbonate?

This compound exhibits excellent thermal stability and can withstand temperatures up to 350°C in polycarbonate. However, to optimize color stability and prevent degradation of the polymer, it is recommended to keep processing temperatures within the typical range for polycarbonate, generally not exceeding 320°C.

2. How can I improve the dispersion of this compound in polycarbonate?

To achieve uniform color, it is crucial to have excellent dispersion. This can be facilitated by:

  • Pre-mixing: Thoroughly blend the this compound powder with polycarbonate pellets before processing.

  • Masterbatching: Use a polycarbonate-based masterbatch of this compound. The carrier resin should have a higher melt flow rate than the base polycarbonate to ensure ready distribution.

  • Processing Conditions: Employ sufficient mixing and shear during extrusion or injection molding to ensure the dye dissolves completely in the polymer melt.

3. What are the signs of thermal degradation of this compound in polycarbonate?

Thermal degradation can manifest as a color shift, typically towards a yellowish or brownish hue. You may also observe a decrease in color strength. At a molecular level, the dye's structure may be altered, leading to a loss of its characteristic color.

4. Can additives in the polycarbonate formulation affect the heat resistance of this compound?

Yes, certain additives could potentially interact with the dye at high temperatures, affecting its stability. It is always advisable to conduct preliminary trials with the specific grade of polycarbonate and its full additive package to assess compatibility and color stability.

5. How does the molecular structure of this compound contribute to its high heat resistance?

This compound belongs to the perinone class of dyes. Its robust and stable molecular structure is inherently resistant to thermal decomposition, allowing it to maintain its integrity at the high temperatures required for processing engineering plastics like polycarbonate.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample at a constant rate of 10°C/min to a final temperature of 600°C.

  • Data Analysis: Plot the percentage of weight loss against temperature. The onset temperature of decomposition is the point at which significant weight loss begins.

Protocol 2: Evaluation of Color Stability in Polycarbonate after Heat Exposure

Objective: To assess the color stability of this compound in polycarbonate at various processing temperatures.

Methodology:

  • Sample Preparation:

    • Prepare several batches of polycarbonate pellets containing a fixed concentration of this compound (e.g., 0.1% w/w).

    • Ensure uniform mixing of the dye and pellets.

  • Processing:

    • Using an injection molding machine or an extruder, process each batch at different temperatures (e.g., 280°C, 300°C, 320°C, 340°C).

    • Produce standardized plaques or films for color measurement.

  • Color Measurement:

    • Allow the samples to cool to room temperature.

    • Measure the color of each sample using a spectrophotometer, obtaining CIELAB values (L, a, b*).

  • Data Analysis:

    • Compare the L, a, and b* values of the samples processed at different temperatures.

    • Calculate the color difference (ΔE) between the samples to quantify the color shift. A significant increase in ΔE indicates thermal degradation.

Visualizations

experimental_workflow Experimental Workflow for Heat Stability Evaluation cluster_prep Sample Preparation cluster_proc Processing cluster_analysis Analysis prep1 Weigh this compound and Polycarbonate Pellets prep2 Dry Components to <0.02% Moisture prep1->prep2 prep3 Thoroughly Mix Dye and Pellets prep2->prep3 proc1 Set Processing Temperature (e.g., 280°C, 300°C, 320°C) prep3->proc1 proc2 Extrude or Injection Mold Standardized Samples proc1->proc2 analysis1 Cool Samples to Room Temperature proc2->analysis1 analysis2 Measure Color (CIELAB L, a, b) analysis1->analysis2 analysis4 Analyze Mechanical Properties (Optional) analysis1->analysis4 analysis3 Calculate Color Difference (ΔE) analysis2->analysis3 conclusion Determine Optimal Processing Window analysis3->conclusion analysis4->conclusion

Caption: Workflow for evaluating the heat stability of this compound in polycarbonate.

troubleshooting_flowchart Troubleshooting Color Issues in Polycarbonate Processing start Color Issue Observed q1 Is there a color shift? start->q1 q2 Are there specks or streaks? q1->q2 No a1 Reduce processing temperature. Check for PC degradation. Verify additive compatibility. q1->a1 Yes a2 Improve dye dispersion (e.g., masterbatch). Ensure adequate processing temperature for dissolution. q2->a2 Yes a3 Optimize processing temperature. Ensure compatible carrier resin for masterbatch. q2->a3 No (Implies Migration) end Problem Resolved a1->end a2->end a3->end

Caption: Logical flowchart for troubleshooting common color problems.

References

Methods for enhancing the light fastness of Solvent Orange 60 in plastic films

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enhancing the Light Fastness of Solvent Orange 60

Welcome to the technical support center for researchers and scientists. This guide provides in-depth information, troubleshooting advice, and experimental protocols for enhancing the light fastness of this compound in plastic film applications.

Frequently Asked Questions (FAQs)

Q1: What is light fastness and how is it measured for colorants in plastics?

A1: Light fastness is the resistance of a material to color change or fading when exposed to a light source.[1] For plastics, this degradation is primarily caused by the high-energy ultraviolet (UV) portion of the solar spectrum, which can break down the chemical bonds of the dye molecules (the chromophore).[1]

Light fastness is typically evaluated using accelerated weathering tests that simulate natural sunlight under controlled laboratory conditions.[2][3] The most common methods include:

  • Xenon Arc Testing: This method is widely accepted as it accurately reproduces the full spectrum of sunlight, including UV, visible, and infrared radiation.[4]

  • QUV Testing: This method uses fluorescent UVA or UVB lamps to simulate the short-wavelength UV portion of sunlight, which is a primary cause of material degradation.

The results are assessed in two main ways:

  • Blue Wool Scale: The exposed plastic sample is compared to a set of eight standard blue wool strips with known, graded light fastness. The rating is given from 1 (very poor fastness) to 8 (excellent fastness) based on which blue wool strip fades to a similar degree as the sample.

  • Instrumental Color Measurement: A spectrophotometer is used to quantify the change in color before and after exposure. The difference is expressed as ΔE* (Delta E), where a higher value indicates a greater color change.

Q2: What is the inherent light fastness of this compound?

A2: this compound, a perinone-type dye, is known for its high inherent light fastness. Technical data sheets consistently rate its light fastness as 7 to 8 on the Blue Wool Scale in various polymers, particularly in polystyrene (PS) and polycarbonate (PC). This high rating indicates excellent resistance to fading under normal conditions.

Q3: My plastic film containing this compound is fading. What are the likely causes?

A3: Despite its high rating, several factors can lead to premature fading:

  • Polymer Matrix Degradation: The plastic itself can be susceptible to UV degradation. As the polymer matrix breaks down, it can create free radicals that attack the dye molecules, leading to fading.

  • High UV Exposure: The application may be in an environment with more intense or prolonged UV radiation than what standard tests account for.

  • Absence of Light Stabilizers: For demanding outdoor applications, the inherent light fastness of the dye alone may be insufficient. The formulation likely requires the addition of a light stabilizer package.

  • Interactions with Other Additives: Other additives in the plastic formulation could potentially interact with the dye and reduce its stability.

Q4: What are the primary methods to enhance the light fastness of this compound?

A4: The most effective method is to incorporate light stabilizers into the polymer matrix along with the colorant. There are two main classes of light stabilizers that often work synergistically:

  • UV Absorbers (UVAs): These additives function by absorbing harmful UV radiation and dissipating it as less damaging thermal energy, effectively shielding the polymer and the dye.

  • Hindered Amine Light Stabilizers (HALS): These compounds do not absorb UV radiation. Instead, they act as potent radical scavengers, neutralizing the free radicals that are formed during photo-oxidation and protecting the material from degradation.

Q5: How do UV Absorbers (UVAs) work?

A5: UV absorbers are organic molecules that preferentially absorb UV radiation in the 290-400 nm range. Upon absorbing a UV photon, the molecule is promoted to an excited state. It then quickly returns to its ground state through non-radiative pathways, releasing the energy as heat. This process prevents the UV radiation from reaching the dye and polymer molecules, thus preventing photodegradation. Common classes include benzotriazoles and benzophenones.

Q6: What is the mechanism of Hindered Amine Light Stabilizers (HALS)?

A6: HALS are highly efficient stabilizers that function by interrupting the cycle of degradation. When UV light creates free radicals in the polymer, HALS trap these radicals, preventing them from causing further damage. A key advantage of HALS is their regenerative nature; they are not consumed in the stabilization process but are reformed in a cyclic reaction, allowing them to provide very long-term protection at low concentrations.

Troubleshooting Guide

Q: I added a UV absorber, but the light fastness only improved slightly. What went wrong? A: This could be due to several reasons:

  • Degradation Mechanism: The primary degradation pathway might be oxidation-driven rather than direct UV cleavage. In this case, HALS, which are radical scavengers, would be more effective.

  • Synergistic Effects: Often, a combination of a UV absorber and HALS provides the best protection. The UVA acts as a "first line of defense" by blocking UV light, while the HALS "cleans up" any free radicals that still manage to form.

  • Incorrect UVA Type: The chosen UV absorber may not be suitable for the specific polymer or may not have the required thermal stability for the processing temperatures.

  • Insufficient Concentration: The concentration of the UVA may be too low to provide adequate protection for the thickness of the plastic film.

Q: I'm observing yellowing in my plastic film, not just the fading of the orange color. What is the cause? A: Yellowing is often a direct result of the degradation of the polymer matrix itself, not the colorant. This indicates that the stabilization package is insufficient to protect the base resin. Incorporating HALS and antioxidants is crucial to prevent both polymer degradation and subsequent colorant fading.

Q: How does the concentration of this compound affect its light fastness? A: Generally, at higher concentrations (deeper shades), the light fastness of a dye appears better. This is because there are more dye molecules present, so a larger absolute number of molecules must degrade before a color change is visually perceptible. However, this does not change the inherent stability of the dye. For light or transparent shades, a robust light stabilizer system is even more critical.

Data Presentation

Table 1: Properties and Light Fastness of this compound

Property Value Polymer Matrix Light Fastness (Blue Wool Scale) Reference(s)
C.I. Name This compound PS (Polystyrene) 8
C.I. Number 564100 PC (Polycarbonate) 8
CAS Number 6925-69-5, 61969-47-9 PET (Polyethylene terephthalate) 7-8
Chemical Class Perinone PMMA (Polymethyl methacrylate) 7
Heat Resistance 300-350 °C ABS (Acrylonitrile Butadiene Styrene) 6
Full Shade PS 8

| Tint Shade (with TiO₂) | | PS | 6 | |

Table 2: Comparison of Primary Light Stabilizer Mechanisms

Feature UV Absorber (UVA) Hindered Amine Light Stabilizer (HALS)
Primary Mechanism Competitively absorbs UV radiation. Traps and neutralizes free radicals.
Mode of Action Shields the polymer and dye (preventative). Interrupts the degradation cycle (curative).
Regeneration No (consumed over time). Yes (regenerative cyclic process).
Effectiveness Dependent on concentration and film thickness. Effective even at low concentrations.

| Best For | Thick cross-sections, clear coats. | Surface protection, thin films, pigmented systems. |

Experimental Protocols

Protocol 1: Sample Preparation for Light Fastness Testing

  • Material Compounding:

    • Dry the base polymer resin (e.g., Polycarbonate) to the manufacturer's recommended moisture level.

    • Prepare a masterbatch or a dry blend of the polymer, this compound (e.g., 0.05% by weight), and the selected light stabilizer(s) (e.g., 0.3% UVA, 0.3% HALS).

    • Melt-compound the materials using a twin-screw extruder at a temperature profile suitable for the polymer (e.g., 260-280°C for PC). Ensure thorough and uniform dispersion.

  • Film/Plaque Formation:

    • Produce test specimens from the compounded pellets. This can be done via injection molding to create plaques (e.g., 60x60x2 mm) or film extrusion/casting to create films of a specified thickness.

  • Control Samples:

    • Prepare three sets of control samples:

      • Polymer + this compound (no stabilizers).

      • Polymer + UVA only.

      • Polymer + HALS only.

  • Sample Conditioning:

    • Condition all test plaques/films for at least 24 hours at a standard atmosphere (e.g., 23°C ± 2°C and 50% ± 5% relative humidity) before testing.

Protocol 2: Accelerated Weathering Test (Based on ISO 4892-2)

  • Apparatus: Use a Xenon arc lamp weathering apparatus equipped with appropriate filters to simulate outdoor sunlight.

  • Initial Measurement: Before exposure, measure the initial color coordinates (Lab*) of each sample using a spectrophotometer. Keep half of each sample shielded from light as an unexposed reference.

  • Exposure Conditions:

    • Irradiance: Set to a controlled level, e.g., 60 W/m² in the 300-400 nm range.

    • Black Panel Temperature: 65°C ± 3°C.

    • Chamber Temperature & Humidity: Cycle between light and dark/wet periods. A common cycle is: 102 minutes of light followed by 18 minutes of light plus water spray.

    • Total Exposure Time: Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours) or until a specific level of fading is observed in a control sample.

  • Evaluation:

    • At specified intervals, remove the samples and measure their color coordinates (Lab*).

    • Calculate the total color change (ΔE*) relative to the unexposed reference sample.

    • Visually assess the fading against the Blue Wool Scale standards that were exposed simultaneously.

    • Inspect samples for physical degradation such as cracking, chalking, or loss of gloss.

Visualizations

cluster_0 Phase 1: Formulation & Preparation cluster_1 Phase 2: Testing & Evaluation cluster_2 Phase 3: Optimization A Define Application (e.g., Outdoor PC Film) B Base Formulation (PC + this compound) A->B C Select Stabilizer System (UVA, HALS, or Both) B->C D Compounding & Sample Preparation C->D E Accelerated Weathering (Xenon Arc Test) D->E F Measure Performance (ΔE*, Blue Wool, Physical) E->F G Analyze Results F->G H Performance Meets Target? G->H I Finalize Formulation H->I  Yes J Adjust Stabilizer Type or Concentration H->J  No J->C

Caption: Experimental workflow for selecting and validating a light stabilizer system.

UV UV Radiation Polymer Polymer Matrix & This compound UV->Polymer 1. Absorption UVA UV Absorber UV->UVA Blocks Excited Excited State Molecule* Polymer->Excited Radicals Free Radicals (R•) Excited->Radicals 2. Bond Scission Radicals->Polymer 3. Chain Reaction Degradation Photodegradation (Fading, Yellowing, Cracking) Radicals->Degradation HALS HALS Radicals->HALS Heat Heat UVA->Heat Dissipates Energy Inert Inert Radicals HALS->Inert Scavenges HALS_Regen Regenerated HALS HALS_Regen->HALS Inert->HALS_Regen Regeneration Cycle

Caption: Mechanism of photodegradation and intervention by light stabilizers.

References

Navigating Skin Sensitization Challenges with Solvent Orange 60: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address skin sensitization issues associated with Solvent Orange 60 in a laboratory setting. The information is designed to assist researchers in understanding the underlying mechanisms, selecting appropriate testing strategies, and interpreting experimental results.

Understanding Skin Sensitization and this compound

This compound, a perinone-type dye, is recognized as a potent contact sensitizer.[1][2] Allergic contact dermatitis from this dye has been reported in various contexts, including from exposure to plastics containing the dye.[1][2][3] Understanding the potential for skin sensitization is a critical aspect of safety assessment for any chemical, including dyes used in research and product development.

The process of skin sensitization is complex and is described by the Adverse Outcome Pathway (AOP). This pathway outlines the key events that lead from initial chemical contact to the development of an allergic response. The molecular initiating event is the covalent binding of the chemical (or its metabolite) to skin proteins. This is followed by a cascade of cellular events, including keratinocyte activation and dendritic cell maturation, ultimately leading to the proliferation of T-cells and the establishment of immunologic memory.

Frequently Asked Questions (FAQs)

Q1: What is the evidence for this compound being a skin sensitizer?

A1: Multiple studies have identified this compound as a potent skin sensitizer through human patch testing. In one retrospective study, ten patients showed positive patch test reactions to this compound at a concentration of 1.0% in petrolatum. Retesting of one patient showed positive reactions down to a concentration of 1 ppm.

Q2: What are the key in vitro/in chemico assays to assess the skin sensitization potential of a substance like this compound?

A2: Several validated non-animal test methods are available to assess the key events in the skin sensitization AOP. These include:

  • Direct Peptide Reactivity Assay (DPRA): An in chemico method that assesses the first key event, protein reactivity, by measuring the depletion of synthetic peptides containing cysteine and lysine after incubation with the test chemical.

  • ARE-Nrf2 Luciferase Test Method (e.g., KeratinoSens™): A cell-based assay that evaluates the second key event, keratinocyte activation. It measures the induction of a luciferase reporter gene under the control of the antioxidant response element (ARE), which is activated by the Nrf2 transcription factor in response to sensitizers.

  • Human Cell Line Activation Test (h-CLAT): A cell-based assay that addresses the third key event, dendritic cell activation, by measuring the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line.

Q3: What is the Keap1-Nrf2 signaling pathway and its role in skin sensitization?

A3: The Keap1-Nrf2 pathway is a major cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the Keap1 protein targets the transcription factor Nrf2 for degradation. Skin sensitizers, which are often electrophilic, can react with cysteine residues on Keap1. This disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the expression of a battery of cytoprotective genes through the antioxidant response element (ARE). The KeratinoSens™ assay is based on the activation of this pathway.

Q4: Are there any less sensitizing alternatives to this compound?

A4: Identifying a direct, non-sensitizing replacement with identical properties is challenging. However, researchers can explore other orange dyes with potentially lower sensitization potential. Some alternatives to consider, which would require their own safety assessment, include:

  • Solvent Orange 63: A fluorescent orange dye.

  • Solvent Orange 107: A methine dye.

  • Natural Colorants: Extracts from sources like orange peel can be explored for certain applications, though their stability and color intensity may differ significantly.

It is crucial to evaluate the sensitization potential of any potential alternative using the assays described in this guide.

Experimental Protocols and Data Presentation

Direct Peptide Reactivity Assay (DPRA) - OECD 442C

Methodology:

  • Preparation of Solutions: Prepare a 100 mM solution of the test chemical in a suitable solvent (acetonitrile is preferred). Prepare solutions of cysteine- and lysine-containing peptides.

  • Incubation: Incubate the test chemical with each peptide solution for 24 hours at 25°C.

  • Analysis: Analyze the samples by high-performance liquid chromatography (HPLC) with UV detection at 220 nm to determine the percentage of peptide depletion.

  • Data Interpretation: Calculate the mean percent depletion for both cysteine and lysine peptides. Classify the reactivity based on the prediction model.

Data Presentation:

Reactivity ClassificationMean Cysteine & Lysine Depletion (%)DPRA Prediction
No or Minimal Reactivity0% ≤ mean depletion < 13.89%Negative
Low Reactivity13.89% ≤ mean depletion < 23.09%Positive
Medium Reactivity23.09% ≤ mean depletion < 98.24%Positive
High Reactivity98.24% ≤ mean depletion ≤ 100%Positive

Table 1: DPRA Prediction Model based on OECD TG 442C.

ARE-Nrf2 Luciferase Test Method (KeratinoSens™) - OECD 442D

Methodology:

  • Cell Culture: Seed KeratinoSens™ cells in 96-well plates and incubate for 24 hours.

  • Exposure: Expose the cells to a range of concentrations of the test substance for 48 hours.

  • Luminescence Measurement: Measure the luciferase activity using a luminometer.

  • Cytotoxicity Assessment: Concurrently, assess cell viability using a method like the MTT assay.

  • Data Analysis: Determine the concentration at which the luciferase induction reaches a 1.5-fold increase (EC1.5) and the maximum fold induction (Imax).

Data Presentation:

ParameterValueKeratinoSens™ Prediction
EC1.5< 1000 µMPositive
Imax≥ 1.5Positive
Cell Viability at EC1.5> 70%Valid Positive
All concentrationsEC1.5 ≥ 1000 µM or Imax < 1.5Negative

Table 2: KeratinoSens™ Prediction Model based on OECD TG 442D.

Murine Local Lymph Node Assay (LLNA) - OECD 429

Methodology:

  • Animal Dosing: Apply the test substance to the ears of mice for three consecutive days.

  • Cell Proliferation Measurement: On day 6, inject a radiolabeled substance (e.g., 3H-methyl thymidine) and harvest the draining lymph nodes.

  • Analysis: Measure the incorporation of the radiolabel into the lymph node cells as a marker of proliferation.

  • Data Interpretation: Calculate the Stimulation Index (SI) by comparing the proliferation in treated animals to that in control animals.

Data Presentation:

Stimulation Index (SI)LLNA Prediction
SI < 3Negative (Non-sensitizer)
SI ≥ 3Positive (Sensitizer)

Table 3: LLNA Prediction Model based on OECD TG 429.

Troubleshooting Guides

General Troubleshooting for In Vitro Assays
IssuePossible CauseSuggested Solution
High variability between replicatesPipetting errors, inconsistent cell numbers, edge effects in plates.Use calibrated pipettes, ensure proper cell suspension mixing, avoid using outer wells of plates or fill them with media.
Unexpected cytotoxicityIncorrect dosing, contamination of cell culture.Verify calculations and dilutions, check for contamination (mycoplasma, bacteria, fungi).
Inconsistent positive/negative control resultsImproper storage of controls, degradation of reagents, cell line instability.Aliquot and store controls at the recommended temperature, use fresh reagents, monitor cell line performance over time.
Specific Troubleshooting for this compound
IssuePossible CauseSuggested Solution
Colorimetric Interference: The orange color of the substance may interfere with assays that rely on color or absorbance readings (e.g., MTT cytotoxicity assay).The intrinsic color of this compound absorbs light in the same range as the assay's endpoint measurement.- Include a "test substance only" control (without cells or reagents) to measure its background absorbance. Subtract this background from the test wells. - Consider using an alternative cytotoxicity assay that is not colorimetric, such as one based on ATP content (e.g., CellTiter-Glo®) or a fluorescent dye that emits at a wavelength distinct from the absorbance of this compound.
Precipitation in DPRA: The substance may precipitate in the assay medium, leading to inaccurate results.Poor solubility of this compound in the acetonitrile/buffer mixture.- Visually inspect for precipitation before and after incubation. - If precipitation is observed, consider alternative solvents or test at a lower, soluble concentration. Note that a negative result at a lower concentration may not be conclusive.
Fluorescence Interference in KeratinoSens™: If the substance is fluorescent, it could interfere with the luciferase luminescence measurement.The emission spectrum of this compound may overlap with that of the luciferase reporter.- Run a control plate with the test substance in the absence of cells to check for autofluorescence. - If significant, consider using a luciferase assay with a different emission spectrum or a filter-based luminometer to separate the signals.

Visualizing the Mechanisms and Workflows

To further clarify the processes involved in skin sensitization and its assessment, the following diagrams are provided.

G cluster_AOP Adverse Outcome Pathway for Skin Sensitization MIE Molecular Initiating Event: Covalent binding to skin proteins KE1 Key Event 1: Keratinocyte Activation MIE->KE1 KE2 Key Event 2: Dendritic Cell Activation KE1->KE2 KE3 Key Event 3: T-Cell Proliferation KE2->KE3 AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO

Caption: The Adverse Outcome Pathway for skin sensitization.

G cluster_Keap1_Nrf2 Keap1-Nrf2 Signaling Pathway Sensitizer Skin Sensitizer (e.g., this compound) Keap1 Keap1 Sensitizer->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 binds and promotes degradation Degradation Proteasomal Degradation Nrf2->Degradation Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression activates

Caption: Activation of the Keap1-Nrf2 pathway by a skin sensitizer.

G cluster_Workflow In Vitro Skin Sensitization Testing Workflow Start Test Substance (e.g., this compound) DPRA DPRA (OECD 442C) Protein Reactivity Start->DPRA KeratinoSens KeratinoSens™ (OECD 442D) Keratinocyte Activation Start->KeratinoSens hCLAT h-CLAT (OECD 442E) Dendritic Cell Activation Start->hCLAT Decision Weight of Evidence (e.g., 2 out of 3 approach) DPRA->Decision KeratinoSens->Decision hCLAT->Decision Sensitizer Classify as Sensitizer Decision->Sensitizer ≥ 2 Positive NonSensitizer Classify as Non-Sensitizer Decision->NonSensitizer < 2 Positive

Caption: A typical workflow for in vitro skin sensitization testing.

References

Technical Support Center: Advanced Purification of Solvent Orange 60

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of synthesized Solvent Orange 60.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Question: Why is the purity of my this compound low after recrystallization?

Answer: Low purity after recrystallization can be attributed to several factors. The most common issues are the selection of an inappropriate solvent, a cooling process that is too rapid, or the presence of impurities with similar solubility to this compound.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures.[1][2] If the compound is too soluble at low temperatures, recovery will be low. Conversely, if it is not soluble enough at high temperatures, large volumes of solvent will be needed, which can also lead to low recovery.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to precipitate instead of forming pure crystals.[3][4] This rapid precipitation can trap impurities within the crystal lattice.

  • Co-crystallization of Impurities: If impurities have solubility characteristics similar to this compound in the chosen solvent, they may co-crystallize, leading to a product with low purity.

To address these issues, a systematic approach to solvent screening and optimizing the cooling process is recommended. Refer to the experimental protocols section for a detailed guide on selecting a recrystallization solvent.

Question: What are the best practices for selecting a solvent system for column chromatography of this compound?

Answer: The selection of an appropriate solvent system is critical for successful purification of this compound by column chromatography.[5] Since this compound is a relatively non-polar compound, a normal-phase chromatography setup with a polar stationary phase (like silica gel) is commonly used. The mobile phase should be a mixture of a non-polar and a more polar solvent.

A good starting point for developing a solvent system is to use Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) value for this compound between 0.25 and 0.35.

Commonly used solvent systems for non-polar to moderately polar compounds include mixtures of hexanes or heptanes with ethyl acetate. For more polar compounds, a mixture of dichloromethane and methanol might be considered.

Question: My column chromatography separation is poor, with broad peaks and incomplete separation of impurities. What could be the cause?

Answer: Poor separation in column chromatography can stem from several issues:

  • Improper Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation.

  • Inappropriate Solvent System: If the solvent system is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds will move too slowly or not at all.

  • Column Overloading: Loading too much sample onto the column can exceed its separation capacity, resulting in broad, overlapping peaks.

  • Sample Insolubility: If the sample is not fully dissolved in the loading solvent or precipitates on the column, it will lead to streaking and poor separation.

To troubleshoot, ensure the column is packed uniformly, optimize the solvent system using TLC, reduce the amount of sample loaded, and ensure the sample is fully dissolved in a minimal amount of a suitable solvent before loading.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical and chemical properties of pure this compound?

A1: Pure this compound is an orange powder. It is insoluble in water but soluble in various organic solvents such as ethanol, chloroform, benzene, toluene, and xylene.

Q2: What are the common impurities in synthesized this compound?

A2: Common impurities can include unreacted starting materials, such as Naphthalene-1,8-diamine and Phthalic anhydride, as well as by-products from the condensation reaction. Depending on the synthesis conditions, isomers of the final product might also be present.

Q3: How can I assess the purity of my synthesized this compound?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by separating the sample into its individual components and measuring their relative abundance.

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the dye and to check for the presence of impurities that absorb at different wavelengths.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and help identify impurities.

Q4: What is a suitable method for removing colored impurities?

A4: If your this compound sample is contaminated with colored impurities, you can try treating a solution of the dye with activated carbon. The activated carbon can adsorb the colored impurities, which can then be removed by filtration. However, it's important to use a minimal amount of activated carbon as it can also adsorb some of your desired product.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePurity Achieved (Hypothetical)Yield (Hypothetical)AdvantagesDisadvantages
Single Recrystallization95-98%70-85%Simple, cost-effective for removing small amounts of impurities.May not be effective for impurities with similar solubility; potential for significant product loss.
Multiple Recrystallizations>99%50-70%Can achieve very high purity.Time-consuming and can lead to substantial product loss.
Column Chromatography>99.5%60-80%Excellent for separating complex mixtures and achieving high purity.More complex, requires larger volumes of solvent, and can be time-consuming.
Preparative TLC>99%40-60%Good for small-scale purification and for separating compounds with very similar polarities.Limited to small sample sizes; recovery can be challenging.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection:

    • Place a small amount (e.g., 10-20 mg) of the crude this compound in a test tube.

    • Add a few drops of a test solvent at room temperature. A suitable solvent should not dissolve the compound at this stage.

    • Heat the test tube in a water bath. The solvent is promising if the compound dissolves completely upon heating.

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

    • Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Keep the solvent at or near its boiling point.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound

  • Solvent System Selection (via TLC):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

    • Adjust the ratio of the solvents until the desired Rf value for this compound (around 0.25-0.35) is achieved.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the solvent system or a less polar solvent.

    • Carefully add the sample solution to the top of the silica gel.

  • Elution:

    • Add the eluting solvent system to the top of the column and begin collecting fractions.

    • If a gradient elution is needed, gradually increase the polarity of the solvent system.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude_SO60 Crude Synthesized This compound Recrystallization Recrystallization Crude_SO60->Recrystallization Column_Chromatography Column Chromatography Crude_SO60->Column_Chromatography TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC HPLC HPLC Analysis TLC->HPLC UV_Vis UV-Vis Spectroscopy HPLC->UV_Vis Pure_SO60 Pure this compound (>99.5%) UV_Vis->Pure_SO60

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Low_Purity Start Low Purity After Recrystallization Check_Solvent Was the correct solvent used? Start->Check_Solvent Check_Cooling Was the cooling process slow? Check_Solvent->Check_Cooling Yes Rescreen_Solvents Rescreen for a more selective solvent. Check_Solvent->Rescreen_Solvents No Check_Impurities Are impurities with similar solubility present? Check_Cooling->Check_Impurities Yes Slow_Cooling Repeat with slower cooling. Check_Cooling->Slow_Cooling No Use_Chromatography Use column chromatography for better separation. Check_Impurities->Use_Chromatography Yes Success Achieved High Purity Check_Impurities->Success No Rescreen_Solvents->Success Slow_Cooling->Success Use_Chromatography->Success

Caption: Troubleshooting decision tree for low purity after recrystallization.

References

Technical Support Center: Solvent Orange 60 Dispersion in Rigid PVC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the dispersion of Solvent Orange 60 in rigid polyvinyl chloride (PVC) formulations.

Troubleshooting Guide

Poor dispersion of this compound in rigid PVC can manifest as color inconsistencies, specks, streaks, and reduced mechanical properties of the final product. This guide addresses common issues in a question-and-answer format.

Q1: What are the initial checks if I observe poor dispersion of this compound?

A1: Start by verifying the formulation and raw material quality. Ensure that the correct amounts of all components, including PVC resin, this compound, stabilizers, lubricants, and processing aids, have been accurately weighed and added. Check the quality of the PVC resin and ensure it is suitable for your application. The quality of additives can also directly impact the performance and dispersion of the colorant.

Q2: My formulation seems correct, but I still see color specks. What should I investigate next?

A2: Uneven color and specks are often due to inadequate mixing or issues with processing parameters.

  • Mixing: Review your mixing process. Ensure that the high-speed mixing cycle time, temperature, and RPM are sufficient to create a homogeneous dry blend.[1] Inadequate mixing can lead to poor stabilizer and pigment dispersion.

  • Processing Temperature: The processing temperature during extrusion or injection molding is critical. If the temperature is too low, the PVC matrix may not reach the optimal viscosity for uniform pigment dispersion. Conversely, excessively high temperatures can lead to degradation of the PVC or the dye.

  • Shear: Insufficient shear during processing can result in poor dispersion. Check the screw design and speed of your extruder or injection molding machine.

Q3: Could the other additives in my rigid PVC formulation be affecting the dispersion of this compound?

A3: Yes, the interaction between different additives plays a crucial role in pigment dispersion.

  • Lubricants: An imbalance of internal and external lubricants can significantly impact dispersion.[2] Internal lubricants reduce melt viscosity, which can aid in the initial wetting of the pigment. External lubricants control the friction between the PVC melt and the metal surfaces of the processing equipment.[2] An excess of external lubricant can sometimes hinder the dispersion process.

  • Processing Aids: Acrylic processing aids are often used to improve the melt strength and homogeneity of rigid PVC.[3][4] They can promote better fusion of the PVC particles, leading to improved dispersion of colorants.

  • Stabilizers: While their primary role is to prevent thermal degradation of PVC, stabilizers can also influence the overall melt rheology and, consequently, pigment dispersion.

Q4: I am experiencing batch-to-batch color variations. How can I improve color consistency?

A4: Batch-to-batch color variations are a common issue related to dispersion.

  • Raw Material Consistency: Ensure the consistent quality of all raw materials, including the this compound dye, from your suppliers.

  • Process Control: Maintain tight control over all processing parameters, including mixing times, temperatures, and extruder/molding settings.

  • Color Measurement: Implement a robust color quality control program using a colorimeter or spectrophotometer to measure the color of your final product against a standard. This allows for quantitative assessment of color consistency.

Q5: Would using a masterbatch or pre-colored compound improve dispersion?

A5: Yes, using a masterbatch or a pre-colored (compounded) resin is a highly effective method for improving dispersion and color consistency.

  • Masterbatches: In a masterbatch, the pigment is already highly dispersed in a carrier resin at a high concentration. This allows for easier and more uniform incorporation into the main PVC matrix during processing.

  • Pre-Colored Compounds: These are ready-to-use materials where the colorant and all other additives are already homogeneously mixed with the PVC resin. This eliminates the need for on-site mixing of dry powders and can significantly improve consistency.

Frequently Asked Questions (FAQs)

Q: What is this compound?

A: this compound, also known as Transparent Orange 3G, is a versatile and high-performance colorant used for various resins, including rigid PVC. It is known for its excellent transparency and color stability.

Q: Is this compound suitable for rigid PVC applications?

A: Yes, this compound is primarily used for coloring various resins, including rigid polyvinyl chloride (PVC). It is noted for its exceptional color stability and dispersion properties in such applications.

Q: What are the typical processing temperatures for rigid PVC formulations containing this compound?

A: The processing temperature for rigid PVC typically ranges from 170°C to 200°C (338°F to 392°F). The optimal temperature will depend on the specific formulation, including the type and amount of stabilizers, lubricants, and processing aids used.

Q: How can I quantitatively evaluate the dispersion of this compound?

A: The dispersion can be evaluated using several methods:

  • Microscopy: Examining thin sections of the final product under a microscope can reveal the presence of agglomerates or uneven distribution of the pigment.

  • Colorimetry: Using a colorimeter or spectrophotometer to measure the color values (L, a, b*) at different points on the product surface can quantify color consistency. A lower standard deviation in color values indicates better dispersion.

  • Mechanical Testing: Poor dispersion can lead to stress concentration points, resulting in reduced impact strength and tensile strength. Comparing the mechanical properties of a well-dispersed sample with a poorly dispersed one can be an indirect measure of dispersion quality.

Data Presentation

Table 1: Typical Formulation Range for Rigid PVC with this compound

Componentphr (parts per hundred resin)Function
PVC Resin (K-value 57-67)100Base Polymer
Thermal Stabilizer (e.g., Ca/Zn)2.0 - 5.0Prevents thermal degradation
Internal Lubricant (e.g., Stearic Acid)0.5 - 1.5Reduces melt viscosity
External Lubricant (e.g., Paraffin Wax)0.5 - 1.5Reduces friction with metal surfaces
Processing Aid (Acrylic)1.0 - 3.0Improves melt strength and fusion
Impact Modifier4.0 - 10.0Improves impact strength
Filler (e.g., Calcium Carbonate)0 - 20Cost reduction, property modification
This compound0.05 - 0.5Colorant

Table 2: Troubleshooting Processing Parameters

ParameterTypical RangePotential Issue if Too LowPotential Issue if Too High
High-Speed Mixer Temp (°C)110 - 125Poor additive absorptionPVC degradation
Extruder Barrel Temp (°C)170 - 200Incomplete fusion, poor dispersionDegradation, color shift
Screw Speed (rpm)20 - 40Insufficient shear, poor mixingExcessive shear heating, degradation

Experimental Protocols

Protocol 1: Evaluation of this compound Dispersion via Two-Roll Mill

Objective: To assess the dispersion of this compound in a rigid PVC formulation under controlled laboratory conditions.

Equipment:

  • Two-roll mill with heating capabilities

  • Laboratory balance

  • Stopwatch

Procedure:

  • Pre-heat the two-roll mill to the desired processing temperature (e.g., 175°C). Set the friction ratio between the rolls (e.g., 1:1.2).

  • Accurately weigh all the components of the rigid PVC formulation as per Table 1.

  • First, masticate the PVC resin on the mill for a set time (e.g., 2 minutes) to form a coherent sheet.

  • Gradually add the pre-blended mixture of stabilizers, lubricants, processing aids, and this compound to the PVC sheet on the mill.

  • Continue milling for a specified time (e.g., 8-10 minutes), regularly cutting and folding the sheet to ensure thorough mixing.

  • Once the mixing is complete, remove the PVC sheet from the mill.

  • Press a section of the sheet into a plaque of uniform thickness using a hydraulic press at a specified temperature and pressure.

  • Visually assess the pressed plaque for color uniformity, specks, and streaks.

  • For quantitative analysis, use a colorimeter to measure the L, a, and b* values at multiple points on the plaque.

Protocol 2: Color Consistency Testing of Injection Molded Samples

Objective: To evaluate the batch-to-batch color consistency of a rigid PVC formulation containing this compound.

Equipment:

  • Injection molding machine

  • Standardized test plaque mold

  • Colorimeter or spectrophotometer

Procedure:

  • Ensure the injection molding machine is purged and clean before introducing the test material.

  • Set the appropriate processing parameters (barrel temperatures, injection speed, holding pressure, and cooling time) for the rigid PVC formulation.

  • Process the first batch of the PVC compound and produce a set of test plaques (e.g., 10 plaques).

  • Allow the plaques to cool to room temperature.

  • Using a colorimeter, measure the L, a, and b* values of a designated plaque, which will serve as the standard.

  • Measure the color values of the remaining plaques from the first batch and calculate the color difference (ΔE*) relative to the standard.

  • For subsequent batches, produce another set of plaques under the identical processing conditions.

  • Measure the color values of the plaques from the new batch and calculate the ΔE* relative to the original standard.

  • A high ΔE* value indicates poor color consistency between batches.

Mandatory Visualization

Troubleshooting_Workflow start Poor Dispersion Observed (Specks, Streaks, Color Variation) check_formulation Verify Formulation and Raw Material Quality start->check_formulation check_mixing Review Mixing Parameters (Time, Temp, RPM) check_formulation->check_mixing Formulation OK solution Improved Dispersion check_formulation->solution Issue Found & Corrected check_processing Analyze Processing Conditions (Temp, Shear, Screw Speed) check_mixing->check_processing Mixing OK check_mixing->solution Issue Found & Corrected check_additives Evaluate Additive Package (Lubricants, Processing Aids) check_processing->check_additives Processing OK check_processing->solution Issue Found & Corrected use_masterbatch Consider Using Masterbatch or Pre-Colored Compound check_additives->use_masterbatch Additives OK check_additives->solution Issue Found & Corrected use_masterbatch->solution Implementation

Caption: Troubleshooting workflow for poor dispersion of this compound in rigid PVC.

Dispersion_Factors cluster_formulation Formulation cluster_processing Processing dispersion Good Dispersion of This compound PVC_Resin PVC Resin Quality PVC_Resin->dispersion Dye_Quality This compound Quality Dye_Quality->dispersion Additives Additive Balance (Lubricants, Aids) Additives->dispersion Mixing Adequate Mixing (Time, Temp) Mixing->dispersion Temperature Optimal Melt Temp. Temperature->dispersion Shear Sufficient Shear Shear->dispersion

Caption: Key factors influencing the dispersion of this compound in rigid PVC.

References

Overcoming challenges in the synthesis of Solvent Orange 60 from phthalic anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of Solvent Orange 60 from phthalic anhydride and 1,8-naphthalenediamine.

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common issues during the synthesis of this compound.

Problem: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is refluxed for the recommended 8-15 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).[1][2] - Temperature: Maintain a consistent reflux temperature. Insufficient heat can lead to a sluggish or incomplete reaction. - Stirring: Ensure vigorous and constant stirring to maintain a homogenous reaction mixture.
Incorrect Stoichiometry - Verify the 1:1 molar ratio of phthalic anhydride to 1,8-naphthalenediamine.[1][2]
Catalyst Inactivity - Concentration: Ensure the nonionic active catalyst concentration is between 0.01-2% of the total reaction medium volume.[1] - Quality: Use a fresh, high-quality nonionic surfactant catalyst such as a fatty alcohol polyoxyethylene ether or alkylphenol polyoxyethylene ether.
Reagent Purity - Use pure starting materials. Impurities in phthalic anhydride or 1,8-naphthalenediamine can inhibit the reaction or lead to side products.
Product Loss During Workup - Filtration: Ensure complete transfer of the product during filtration. Wash the filter cake thoroughly with water until the filtrate is neutral to remove any remaining acid and soluble impurities. - Solubility: Be aware that this compound has some solubility in organic solvents, which can lead to product loss if an organic solvent is used in the reaction medium.

Problem: Product is Impure (e.g., Incorrect Color, Presence of Contaminants)

Potential Cause Recommended Solution
Unreacted Starting Materials - Extend the reaction time or increase the reflux temperature slightly. - Ensure efficient stirring to maximize reactant contact.
Byproduct Formation - Side Reactions: The reaction of phthalic anhydride with amines can sometimes lead to the formation of amides or other intermediates if the cyclization is incomplete. Ensure reaction conditions, particularly temperature and catalyst presence, favor the formation of the desired perinone structure. - Purification: Wash the crude product thoroughly with hot water and a suitable organic solvent in which this compound is sparingly soluble (e.g., ethanol) to remove unreacted starting materials and soluble byproducts. Recrystallization from a suitable solvent may be necessary for higher purity.
Incorrect pH during Workup - Ensure the filter cake is washed with water until the filtrate reaches a neutral pH. Residual acid can affect the final product's properties and stability.
Degradation of Product - Avoid excessive heating during drying. Dry the product at a moderate temperature under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the synthesis of this compound?

A1: A mixed solvent system is often optimal. The "solvent method," using a polar organic solvent like acetic acid, dimethylformamide (DMF), or an alcohol, typically produces a higher quality, more vivid product. However, product separation can be challenging due to its solubility in organic solvents, and the process is more costly due to the need for solvent recovery. The "water phase method," using an aqueous solution of hydrochloric acid, is more cost-effective and allows for easier product separation by filtration, but may result in a lower quality product. A combination of 1-5% aqueous hydrochloric acid with a polar organic solvent (1-50% of the total reaction medium) is a recommended approach to balance product quality and cost-effectiveness.

Q2: What is the role of the nonionic active catalyst?

A2: A nonionic active catalyst, such as a fatty alcohol polyoxyethylene ether, is used to improve the reaction rate and yield. It likely acts as a phase transfer catalyst or helps to disperse the reactants effectively in the mixed aqueous-organic solvent system. The recommended dosage is 0.01-2% of the total reaction medium.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC). The disappearance of the starting materials (phthalic anhydride and 1,8-naphthalenediamine) and the appearance of the product spot (this compound) will indicate the reaction's progression towards completion.

Q4: What are the expected spectral properties of pure this compound?

A4: Pure this compound is an orange powder. While detailed spectral data is not extensively available in the provided search results, its chemical structure, a perinone, suggests it will have characteristic UV-Vis absorption in the visible range, giving it its orange color. For detailed characterization, techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy should be employed.

Q5: What are the key safety precautions to take during the synthesis?

A5: Phthalic anhydride is a corrosive solid and a respiratory sensitizer. 1,8-Naphthalenediamine is a toxic and irritant compound. Hydrochloric acid is corrosive. The reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid inhalation of dust and vapors. For detailed safety information, consult the Material Safety Data Sheets (MSDS) for each reagent.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on the method described in patent CN101565556A.

Materials and Reagents:

  • Phthalic anhydride

  • 1,8-Naphthalenediamine

  • Hydrochloric acid (HCl)

  • Polar organic solvent (e.g., ethanol, acetic acid, or DMF)

  • Nonionic active catalyst (e.g., fatty alcohol polyoxyethylene ether)

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Buchner funnel and filter flask

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine phthalic anhydride and 1,8-naphthalenediamine in a 1:1 mass ratio.

  • Solvent Addition: Add the reaction medium consisting of:

    • An aqueous solution of hydrochloric acid (1-5% mass concentration). The amount of the HCl solution should be 10-20 times the mass of 1,8-naphthalenediamine.

    • A polar organic solvent, constituting 1-50% of the total reaction medium volume.

    • A nonionic active catalyst, at a concentration of 0.01-2% of the total reaction medium volume.

  • Reaction: Begin stirring the mixture and heat it to reflux. Maintain the reflux for 8 to 15 hours.

  • Workup and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the resulting precipitate using a Buchner funnel.

    • Wash the filter cake thoroughly with distilled water until the pH of the filtrate is neutral.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature to obtain this compound as an orange powder.

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification PA Phthalic Anhydride Mix Mixing Reactants, HCl, Solvent & Catalyst PA->Mix NDA 1,8-Naphthalenediamine NDA->Mix Reflux Reflux (8-15h) Mix->Reflux Filter Filtration Reflux->Filter Wash Washing with Water (until neutral pH) Filter->Wash Dry Drying Wash->Dry Product This compound Dry->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Workup Check Workup Procedure Start->Check_Workup Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Time Reaction Time Sufficient (8-15h)? Check_Reaction->Time Washing Washing Thorough (Neutral pH)? Check_Workup->Washing Stoichiometry Stoichiometry Correct (1:1)? Check_Reagents->Stoichiometry Temp Reflux Temperature Correct? Time->Temp Yes Increase_Time Increase Reaction Time Time->Increase_Time No Catalyst Catalyst Concentration & Activity OK? Temp->Catalyst Yes Adjust_Temp Adjust Heating Temp->Adjust_Temp No Catalyst->Check_Workup Yes Check_Catalyst Verify Catalyst Quality/Amount Catalyst->Check_Catalyst No Continue_Wash Continue Washing Washing->Continue_Wash No Recrystallize Consider Recrystallization Washing->Recrystallize Yes Purity Reagents Pure? Stoichiometry->Purity Yes Adjust_Stoichiometry Correct Reactant Ratio Stoichiometry->Adjust_Stoichiometry No Purity->Check_Reaction Yes Purify_Reagents Use Pure Reagents Purity->Purify_Reagents No

Caption: Troubleshooting decision tree for this compound synthesis.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Product Outcomes Time Reaction Time Yield Yield Time->Yield Increases Purity Purity Time->Purity Can decrease with side reactions Temp Temperature Temp->Yield Increases (to optimum) Temp->Purity Can decrease with side reactions Catalyst Catalyst Conc. Catalyst->Yield Increases Solvent Solvent System Solvent->Purity Organic > Aqueous Color Color Vividness Solvent->Color Organic > Aqueous Cost Cost Solvent->Cost Organic > Aqueous Yield->Cost Inversely related Purity->Color Directly related

Caption: Logical relationships between reaction parameters and product outcomes.

References

Process optimization for the preparation of Solvent Orange 60 via solvent method

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the process optimization of C.I. Solvent Orange 60 preparation using the solvent method.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound via the solvent method?

A1: The primary manufacturing process for this compound (C.I. 564100) is the condensation reaction between Naphthalene-1,8-diamine and Phthalic anhydride.[1]

Q2: What are the typical properties of this compound?

A2: this compound is a yellow-orange powder. It is known to be insoluble in water but slightly soluble in organic solvents such as ethanol, chloroform, benzene, toluene, and xylene.[1][2] It is a perinone-type dye noted for excellent heat resistance and light fastness, making it suitable for coloring various plastics like polystyrene (PS), ABS, PMMA, PC, and PET.[3][4]

Q3: Which solvents are typically used in the "solvent method" for preparing this compound?

A3: The solvent method can employ polar organic solvents that are miscible with water. Examples mentioned in process literature include acetic acid, dimethylformamide (DMF), alcohol, and N-methylpyrrolidone. The choice of solvent can impact product purity and the ease of product separation.

Q4: What is the role of a catalyst in this synthesis?

A4: A nonionic active catalyst is often used to improve the reaction efficiency. Examples include fatty alcohol polyoxyethylene ethers or alkylphenol polyoxyethylene ethers (e.g., nonylphenol polyoxyethylene ether). The catalyst dosage is typically very low, in the range of 0.01-2% of the total reaction medium.

Troubleshooting Guide

Problem 1: Low Product Yield

Potential Cause Recommended Solution
Incomplete Reaction Ensure the reaction is carried out for a sufficient duration. Reaction times of 8-15 hours under reflux are suggested. Verify that the reaction temperature is maintained at the solvent's reflux point.
Suboptimal Reactant Ratio The standard mass ratio of phthalic anhydride to 1,8-naphthalene diamine is 1:1. Verify the stoichiometry of your starting materials.
Inefficient Catalysis Check the dosage and activity of the catalyst. The recommended dosage is 0.01-2% of the reaction medium. Ensure the catalyst is properly dispersed in the reaction mixture.
Product Loss During Isolation This compound has some solubility in organic solvents, which can lead to losses during filtration. Minimize the amount of solvent used for washing the filter cake. Consider cooling the mixture before filtration to reduce solubility.

Problem 2: Poor Product Purity or Color Vibrancy

Potential Cause Recommended Solution
Presence of Impurities Ensure high-purity starting materials (Phthalic anhydride and 1,8-naphthalene diamine).
Ineffective Washing After filtration, the filter cake must be washed thoroughly with clear water until the filtrate's pH value is neutral. This removes residual acid and other water-soluble impurities.
Solvent Method vs. Water Phase The pure solvent method is known to produce products with higher vibrancy and quality compared to the water-phase method. A hybrid method using a polar organic solvent in an acidic aqueous solution aims to balance cost and quality.
Side Reactions Control the reaction temperature carefully. Overheating can lead to the formation of undesired byproducts.

Experimental Protocols

Detailed Protocol for Solvent-Enhanced Synthesis of this compound

This protocol is adapted from methodologies described in patent literature.

Materials:

  • Phthalic anhydride

  • 1,8-naphthalene diamine

  • Hydrochloric acid (HCl) solution (1-5% mass concentration)

  • Polar organic solvent (e.g., Acetic Acid, DMF, or N-Methyl pyrrolidone)

  • Nonionic active catalyst (e.g., Nonylphenol polyoxyethylene ether)

  • Deionized water

Procedure:

  • Charging the Reactor: In a reaction vessel equipped with a stirrer and reflux condenser, combine phthalic anhydride and 1,8-naphthalene diamine in a 1:1 mass ratio.

  • Adding Reaction Medium: Add the hydrochloric acid solution, the chosen polar organic solvent, and the nonionic catalyst.

    • The amount of HCl solution should be 10-20 times the mass of the 1,8-naphthalene diamine.

    • The polar organic solvent should constitute 1-50% of the total reaction medium volume.

    • The catalyst dosage should be 0.01-2% of the total reaction medium mass.

  • Reaction: Begin stirring and heat the mixture to reflux. Maintain the reflux state for 8 to 15 hours.

  • Isolation: After the reaction is complete, cool the mixture and filter the solid product.

  • Washing: Wash the collected filter cake with clear water repeatedly until the pH of the filtrate becomes neutral.

  • Drying: Dry the final product to obtain this compound.

Process Optimization Data

Table 1: Key Reaction Parameters

ParameterRecommended Range/ValueRationale
Reactant Mass Ratio 1:1 (Phthalic anhydride : 1,8-naphthalene diamine)Ensures correct stoichiometry for the condensation reaction.
Reaction Time 8 - 15 hoursAllows for the reaction to proceed to completion.
Temperature RefluxProvides the necessary activation energy for the reaction.
HCl Concentration 1 - 5% (by mass)Provides an acidic medium for the reaction.
Polar Organic Solvent 1 - 50% (of total medium)Improves reactant solubility and product quality.
Catalyst Dosage 0.01 - 2% (of total medium)Enhances reaction rate and efficiency.

Visualized Workflows and Logic

Caption: A flowchart of the synthesis process for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Problem Low Product Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Suboptimal Conditions? Problem->Cause2 Cause3 Loss During Workup? Problem->Cause3 Solution1a Increase Reaction Time (Target: 8-15h) Cause1->Solution1a Solution1b Verify Reflux Temperature Cause1->Solution1b Solution2a Check Reactant Ratio (1:1) Cause2->Solution2a Solution2b Confirm Catalyst Dosage (0.01-2%) Cause2->Solution2b Solution3 Cool Mixture Before Filtration Cause3->Solution3

Caption: A decision tree for troubleshooting low yield in synthesis.

References

Technical Support Center: Enhancing the Tinting Strength of Solvent Orange 60 in Masterbatches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the tinting strength of Solvent Orange 60 in masterbatch formulations.

Troubleshooting Guide

This section addresses common issues encountered during the incorporation of this compound into masterbatches, presented in a question-and-answer format.

Q1: Why is the tinting strength of my this compound masterbatch lower than expected?

A1: Low tinting strength can stem from several factors, primarily related to the dispersion of the dye within the polymer matrix. Inadequate dispersion can lead to color inconsistencies and reduced color yield. Key areas to investigate include:

  • Improper Dispersion: The most common cause of low tinting strength is poor dispersion of the this compound particles. Agglomerates of dye particles will not contribute effectively to the color of the final product.

  • Incorrect Processing Parameters: The temperature, screw speed, and residence time during the extrusion process are critical for achieving optimal dispersion.

  • Incompatible Carrier Resin: The carrier resin in the masterbatch must have good compatibility with this compound to ensure proper wetting and dispersion.

  • Absence of a Suitable Dispersing Agent: Dispersing agents can significantly improve the separation and distribution of dye particles within the resin.

Q2: I'm observing color variations and specks in my final plastic product. What could be the cause?

A2: Color variations and the presence of specks are classic signs of poor dye dispersion. This can be attributed to:

  • Insufficient Mixing: The masterbatch may not be mixing uniformly with the bulk polymer during the final processing step.

  • Agglomeration of Dye: The this compound particles may be clumping together within the masterbatch.

  • Contamination: Foreign particles or contamination in the extruder or raw materials can also manifest as specks.

Q3: My masterbatch is showing color bleeding or migration. How can I prevent this?

A3: Color bleeding or migration, where the dye moves from the colored plastic to an adjacent material, is often related to the dye's solubility and the processing conditions. To mitigate this:

  • Check for Incompatible Additives: Certain additives, such as some plasticizers or lubricants, can increase the likelihood of color migration. Ensure all components of your formulation are compatible.

  • Optimize Processing Temperature: Excessively high processing temperatures can increase the mobility of the dye molecules, leading to migration. Adhere to the recommended processing temperature range for this compound, which has a heat resistance of up to 300°C in Polystyrene (PS).[1]

  • Select the Appropriate Polymer: The choice of polymer can influence migration. Testing this compound in your specific polymer system is crucial. It is suitable for use in a wide range of plastics including PS, HIPS, ABS, PC, RPVC, PMMA, SAN, AS, and PET.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a yellowish-orange solvent dye.[2][3] Its chemical name is 12H-phthaloperin-12-one, and it is also known by trade names such as Transparent Orange 3G.[2] It is widely used for coloring various plastics and resins due to its good heat resistance and light fastness.

Q2: What are the key properties of this compound?

A2: Key properties of this compound are summarized in the table below.

PropertyValue
C.I. NameThis compound
C.I. Number564100
CAS Number6925-69-5, 61969-47-9
Molecular FormulaC18H10N2O
AppearanceYellowish orange powder
Melting Point230°C
Heat Resistance (in PS)300°C
Light Fastness (in PS)8 (on a scale of 1-8, where 8 is superior)

(Data sourced from multiple references)

Q3: How can I improve the dispersion of this compound in my masterbatch?

A3: Improving dispersion is key to enhancing tinting strength. Consider the following strategies:

  • Use of Dispersing Agents: Incorporating a suitable dispersing agent into your masterbatch formulation can significantly improve the wetting and separation of the dye particles.

  • Optimize Extrusion Process: Fine-tuning the extruder's screw design, temperature profile, and screw speed can increase the shear forces, leading to better dispersion.

  • Carrier Resin Selection: Choose a carrier resin that has a low melt viscosity and is highly compatible with both the this compound and the final polymer.

  • High-Quality Raw Materials: Ensure the this compound powder is of high purity and has a fine particle size.

Q4: What are some suitable dispersing agents for this compound?

A4: The choice of dispersing agent depends on the carrier resin and the specific processing conditions. Common types of dispersing agents used in masterbatches include:

  • Waxes: Polyethylene waxes or ethylene bis-stearamide (EBS) waxes are often used.

  • Metallic Soaps: Zinc stearate or calcium stearate can aid in dispersion.

  • Surfactants: Polymeric or oligomeric surfactants can also be effective.

It is recommended to conduct trials with different types and concentrations of dispersing agents to find the optimal solution for your system.

Data Presentation

The following tables provide illustrative data on the performance of this compound under different conditions.

Table 1: Effect of Dispersing Agent on Tinting Strength of this compound in Polypropylene (PP) Masterbatch

SampleDispersing AgentConcentration of Dispersing Agent (% w/w)Relative Tinting Strength (%)
ControlNone0100
Trial 1EBS Wax1110
Trial 2EBS Wax2118
Trial 3Zinc Stearate1108
Trial 4Zinc Stearate2115

Note: This data is illustrative and results may vary based on specific formulations and processing conditions.

Table 2: Influence of Extruder Screw Speed on the Tinting Strength of this compound in Polystyrene (PS) Masterbatch

SampleScrew Speed (rpm)Relative Tinting Strength (%)Visual Appearance
A10095Some visible specks
B200105Good dispersion, few specks
C300112Excellent dispersion, no specks
D400115Excellent dispersion, no specks

Note: This data is illustrative and the optimal screw speed may vary depending on the extruder and formulation.

Experimental Protocols

Protocol 1: Evaluation of Tinting Strength of this compound Masterbatch

Objective: To determine the relative tinting strength of a this compound masterbatch compared to a standard.

Materials and Equipment:

  • This compound masterbatch (test sample and standard)

  • White base polymer (e.g., PP, PE, PS)

  • Two-roll mill or twin-screw extruder

  • Injection molding machine

  • Spectrophotometer

  • Colorimeter

Methodology:

  • Preparation of the Tint:

    • Accurately weigh the this compound masterbatch (both test and standard) and the white base polymer. A common ratio is 1 part masterbatch to 99 parts white polymer, but this can be adjusted.

    • Dry-blend the masterbatch and the white polymer thoroughly.

  • Melt Compounding:

    • Process the dry blend through a two-roll mill or a twin-screw extruder to ensure uniform mixing. Record the processing parameters (temperature, speed, time).

  • Preparation of Test Plaques:

    • Injection mold the compounded material into standard-sized plaques of a specified thickness. Ensure the molding conditions are consistent for all samples.

  • Color Measurement:

    • Allow the plaques to cool to room temperature.

    • Using a spectrophotometer or colorimeter, measure the color values (e.g., CIE Lab*) of the test and standard plaques. Take at least three measurements per plaque and calculate the average.

  • Calculation of Relative Tinting Strength:

    • The relative tinting strength can be calculated using software provided with the color measurement instrument or by using the Kubelka-Munk theory, which relates the reflectance of the sample to its absorption (K) and scattering (S) coefficients. The ratio of the K/S values of the test sample to the standard at the wavelength of maximum absorption gives the relative tinting strength.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis weighing Weighing of Masterbatch and Polymer blending Dry Blending weighing->blending compounding Melt Compounding (Extrusion/Milling) blending->compounding molding Injection Molding of Test Plaques compounding->molding measurement Color Measurement (Spectrophotometer) molding->measurement calculation Calculation of Relative Tinting Strength measurement->calculation

Caption: Workflow for Evaluating the Tinting Strength of this compound Masterbatch.

References

How to avoid color inconsistencies in plastics colored with Solvent Orange 60

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Solvent Orange 60 in plastic coloring applications. Our goal is to help you avoid color inconsistencies and achieve reliable, repeatable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plastics is it commonly used?

A1: this compound, also known as Transparent Orange 3G, is a perinone-based solvent dye.[1] It is a yellowish-orange dye known for its high tinting strength, excellent thermal resistance, and good lightfastness.[2][3] It is widely used in coloring various plastics, including:

  • Polystyrene (PS)

  • Acrylonitrile Butadiene Styrene (ABS)

  • Polycarbonate (PC)

  • Polyethylene Terephthalate (PET)

  • Polymethyl Methacrylate (PMMA)

  • Polyvinyl Chloride (PVC, unplasticized)[4][5]

  • Styrene Acrylonitrile (SAN)

  • Acrylonitrile Styrene Acrylate (AS)

Q2: What are the main causes of color inconsistency when using this compound?

A2: Color inconsistencies in plastics colored with this compound can arise from several factors:

  • Inadequate Dispersion: Poor dispersion of the dye within the polymer matrix can lead to streaks, specks, and uneven color distribution.

  • Improper Processing Temperature: Deviations from the optimal processing temperature range for a specific polymer can cause thermal degradation of the dye, leading to color shifts.

  • Inconsistent Raw Materials: Variations in the base resin or the quality of the this compound between batches can result in color differences.

  • Interactions with Other Additives: Other components in the plastic formulation, such as UV stabilizers or flame retardants, can sometimes interact with the dye and affect the final color.

  • Moisture Content: Excessive moisture in the raw materials can lead to processing issues and color defects.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound.

Problem 1: Color Streaks or Specks in the Final Product

  • Question: My molded plastic parts show orange streaks and specks. What is causing this and how can I fix it?

  • Answer: This issue is most likely due to poor dispersion of the this compound. Here’s a step-by-step guide to address this:

    • Improve Masterbatch Quality:

      • Ensure your masterbatch is formulated with a carrier resin that is compatible with your base polymer.

      • The concentration of this compound in the masterbatch should be optimized for good dispersion. A common starting point is a 1% to 5% loading of the dye in the carrier resin.

      • Utilize a twin-screw extruder for masterbatch production to ensure thorough mixing.

    • Optimize Processing Conditions:

      • Increase the mixing speed and/or residence time during extrusion or injection molding to promote better distribution of the colorant.

      • Ensure the screw design of your extruder is appropriate for distributive and dispersive mixing.

    • Material Handling:

      • Properly dry all raw materials (base resin, masterbatch, and any other additives) to the recommended moisture levels before processing.

Problem 2: Batch-to-Batch Color Variation

  • Question: I am observing noticeable color differences between different production batches, even though I'm using the same formulation. What could be the cause?

  • Answer: Batch-to-batch color variation is a common challenge. The following workflow can help you identify and resolve the issue:

A Start: Batch-to-Batch Color Variation Observed B Step 1: Verify Raw Material Consistency A->B C Check Resin Batch Numbers and Specifications B->C D Check this compound Batch and Supplier Certificate of Analysis B->D E Step 2: Review Process Parameters C->E D->E F Confirm Processing Temperatures, Pressures, and Cycle Times are Identical E->F G Step 3: Evaluate Masterbatch Dosing F->G H Ensure Dosing Equipment is Calibrated and Functioning Correctly G->H I Step 4: Conduct Colorimetric Analysis H->I J Measure Color of Plaques from Different Batches using a Spectrophotometer I->J K Analyze Lab* Values and ΔE* to Quantify the Color Difference J->K L End: Identify and Correct the Source of Variation K->L

Caption: Troubleshooting workflow for batch-to-batch color variation.

Problem 3: Color Shift (e.g., Yellowing or Darkening) During Processing

  • Question: The color of my plastic is shifting towards a yellowish or darker shade during processing. Why is this happening?

  • Answer: A color shift during processing often indicates thermal degradation of the dye or the polymer. This compound has good thermal stability, but exceeding the recommended processing temperature for the specific plastic can cause issues.

    • Solution:

      • Verify Processing Temperatures: Cross-reference your processing temperatures with the recommended ranges for the specific polymer.

      • Minimize Residence Time: Reduce the time the molten polymer spends at high temperatures in the extruder or injection molding machine.

      • Check for Hot Spots: Ensure there are no localized "hot spots" in your processing equipment that could be causing degradation.

Data Presentation

Table 1: Thermal Resistance of this compound in Various Plastics

Plastic TypeRecommended Maximum Processing Temperature (°C)
Polystyrene (PS)300
Acrylonitrile Butadiene Styrene (ABS)280
Polycarbonate (PC)350
Polyethylene Terephthalate (PET)290

Data sourced from multiple supplier technical datasheets.

Table 2: Lightfastness of this compound

Plastic TypeLightfastness (Blue Wool Scale, 1-8)
Polystyrene (PS)8
Polycarbonate (PC)8
PET7-8

Note: A higher number indicates better lightfastness.

Experimental Protocols

Protocol 1: Evaluating Color Consistency using Spectrophotometry

This protocol outlines the steps to quantitatively measure and compare the color of plastic plaques.

Objective: To determine the color consistency between different samples of plastic colored with this compound.

Materials and Equipment:

  • Spectrophotometer (with diffuse/8° geometry recommended to minimize gloss and texture effects)

  • Standard white and black calibration tiles

  • Plastic plaques produced under controlled conditions

  • Lint-free cloth

  • Color quality control software

Procedure:

  • Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the provided white and black calibration tiles.

  • Sample Preparation:

    • Ensure the plastic plaques are clean and free of any dust, fingerprints, or other surface contaminants. Wipe the surface with a lint-free cloth if necessary.

    • Select a flat, opaque area on the plaque for measurement.

  • Color Measurement:

    • Set the measurement parameters in the software. Recommended settings include:

      • Illuminant: D65 (daylight)

      • Observer Angle: 10°

      • Color Space: CIE Lab*

    • Place the first plaque (designated as the standard or reference) over the measurement port of the spectrophotometer.

    • Take at least three readings at different locations on the plaque and average the results to get the Lab* values for the standard.

    • Repeat the measurement process for each subsequent sample plaque.

  • Data Analysis:

    • The software will calculate the color difference (ΔE) between the standard and each sample based on the Lab values. The ASTM D2244 standard provides the methodology for this calculation.

    • A ΔE* value of less than 1.0 is generally considered a good match, imperceptible to the human eye.

A Start: Prepare Spectrophotometer and Samples B Calibrate Spectrophotometer A->B C Clean and Prepare Plastic Plaques A->C D Measure Standard Plaque (obtain Lab* values) B->D C->D E Measure Sample Plaque (obtain Lab* values) D->E F Calculate Color Difference (ΔE) E->F G Analyze Results (ΔE < 1.0 is a good match) F->G H End: Determine Color Consistency G->H

References

Validation & Comparative

A Comparative Analysis of Solvent Orange 60 and Solvent Red 179 for Plastic Coloration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science, the selection of appropriate colorants is paramount to achieving desired product aesthetics and performance. This guide provides a comprehensive comparative analysis of two widely used solvent dyes, Solvent Orange 60 and Solvent Red 179, for the coloration of plastics. This objective comparison, supported by key performance data, aims to assist researchers and scientists in making informed decisions for their specific applications.

Physicochemical and Performance Properties

A summary of the key properties of this compound and Solvent Red 179 is presented below. These properties are critical in determining the suitability of a dye for a particular polymer and processing condition.

PropertyThis compoundSolvent Red 179
C.I. Name This compoundSolvent Red 179
CAS Number 6925-69-5, 61969-47-9[1][2]89106-94-5, 6829-22-7[3][4]
Chemical Family Perinone[1]Ketoamine
Shade Yellowish OrangeYellowish Red
Melting Point 227-230°C251°C
Heat Resistance (in PS) 300°C300°C
Lightfastness (in PS) 8 (Masstone)8
Migration Resistance GoodGood
Recommended Polymers PS, ABS, PMMA, PC, PET, SAN, RPVCPS, HIPS, ABS, PC, PET, PMMA, SAN, AS, PA6

Performance Analysis

Thermal Stability: Both this compound and Solvent Red 179 exhibit excellent thermal stability, with a heat resistance of up to 300°C in polystyrene (PS). This high heat resistance makes them suitable for processing in a wide range of engineering plastics that require high molding or extrusion temperatures, ensuring that the color remains stable and does not degrade during processing.

Lightfastness: Both dyes demonstrate a high lightfastness rating of 8 (on a scale of 1 to 8, where 8 is excellent) in their masstone for polystyrene applications. This indicates a strong resistance to fading or color change upon exposure to light, making them ideal for products that will be subjected to prolonged sunlight or artificial lighting.

Migration Resistance: Both this compound and Solvent Red 179 are reported to have good migration resistance. This is a crucial property for plastic applications, as it prevents the colorant from bleeding or transferring to adjacent materials, which is particularly important for food packaging and consumer goods. The migration of solvent dyes is generally lower in amorphous polymers with high glass transition temperatures, such as PS and PC.

Polymer Compatibility: this compound is widely compatible with a range of plastics including PS, ABS, PMMA, PC, and PET. Similarly, Solvent Red 179 is suitable for a broad spectrum of polymers such as PS, HIPS, ABS, PC, PMMA, SAN, AS, PA6, and PET. The choice between the two may depend on the specific polymer grade and the desired final shade.

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental protocols should be followed. Below are detailed methodologies for key performance evaluations.

Heat Stability Testing
  • Sample Preparation: A masterbatch of the solvent dye in the desired polymer (e.g., Polystyrene) is prepared at a specific concentration (e.g., 0.1%).

  • Injection Molding: The masterbatch is then let down with the natural polymer and injection molded into standard plaques at various temperatures, typically in increments of 10-20°C, starting from the polymer's standard processing temperature up to and beyond the claimed heat resistance of the dye (e.g., from 220°C to 320°C).

  • Dwell Time: A consistent dwell time (e.g., 5 minutes) at each temperature should be maintained to simulate processing conditions.

  • Colorimetric Analysis: The color of the molded plaques is measured using a spectrophotometer. The color difference (ΔE*ab) between the sample processed at the standard temperature and those processed at higher temperatures is calculated. A significant color change indicates the limit of the dye's heat stability.

Lightfastness Testing
  • Sample Preparation: Standardized colored plastic plaques are prepared as per the heat stability testing protocol.

  • Exposure: The samples are exposed to a controlled light source, typically a xenon arc lamp, which simulates the full spectrum of sunlight, in a weatherometer. The exposure is conducted according to standard methods such as ISO 4892-2 or ASTM G155.

  • Evaluation: The color change of the exposed samples is periodically measured against an unexposed control sample using a spectrophotometer. The lightfastness is rated on the Blue Wool Scale (1-8), where a higher number indicates better lightfastness.

Migration Resistance Testing
  • Sample Preparation: A colored plastic sample is prepared.

  • Contact Test: The colored plastic sample is placed in direct contact with an uncolored, plasticized PVC or another standard white material.

  • Test Conditions: The assembly is subjected to elevated temperature (e.g., 80°C) and pressure for a specified duration (e.g., 24 hours).

  • Evaluation: After the test period, the white material is examined for any color transfer from the dyed plastic. The degree of staining is assessed visually and rated on a grayscale (typically 1-5, where 5 indicates no migration).

Color Strength Measurement
  • Sample Preparation: A series of plastic samples are prepared with varying concentrations of the dye in a specific polymer.

  • Spectrophotometric Analysis: The reflectance or transmittance of the samples is measured using a spectrophotometer.

  • Kubelka-Munk Theory: The color strength (K/S value) is calculated from the reflectance data using the Kubelka-Munk equation: K/S = (1-R)² / 2R, where R is the reflectance at the wavelength of maximum absorption.

  • Comparison: The color strength of the two dyes can be compared at the same concentration to determine their relative tinting strength.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comparative analysis of solvent dyes for plastic coloration.

G cluster_0 Dye Selection and Characterization cluster_1 Polymer Compounding and Specimen Preparation cluster_2 Performance Evaluation cluster_3 Data Analysis and Comparison Dye1 This compound Properties Physicochemical Properties (CAS No., M.P., Chemical Family) Dye1->Properties Dye2 Solvent Red 179 Dye2->Properties Polymer Select Polymer Matrix (e.g., PS, PC, ABS) Properties->Polymer Compounding Masterbatch Preparation & Compounding Polymer->Compounding Molding Injection Molding of Test Plaques Compounding->Molding Heat Heat Stability Test Molding->Heat Light Lightfastness Test Molding->Light Migration Migration Resistance Test Molding->Migration Color Color Strength Measurement Molding->Color Data Collect Quantitative Data (ΔE*ab, Blue Wool Scale, Grayscale Rating, K/S) Heat->Data Light->Data Migration->Data Color->Data Comparison Comparative Analysis Data->Comparison Conclusion Conclusion and Recommendation Comparison->Conclusion

Comparative Analysis Workflow for Solvent Dyes

Conclusion

Both this compound and Solvent Red 179 are high-performance colorants suitable for a wide array of plastic applications. Their excellent thermal stability, lightfastness, and good migration resistance make them reliable choices for durable and vibrant coloration. The primary distinguishing factor is their shade, with this compound providing a yellowish-orange hue and Solvent Red 179 offering a yellowish-red color. The selection between the two will ultimately depend on the specific color requirements of the final product and its compatibility with the chosen polymer system. It is recommended to conduct in-house testing based on the outlined experimental protocols to ensure optimal performance for the intended application.

References

Navigating the Fluorescent Polymer Landscape: A Comparative Guide to Solvent Orange 60 Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the realm of fluorescent polymer analysis, the choice of a suitable fluorescent dye is paramount. Solvent Orange 60, a well-established dye, has long been a staple for coloring various plastics. However, the expanding demands of modern research for enhanced brightness, superior photostability, and tailored spectral properties have spurred the investigation into viable alternatives. This guide provides an objective comparison of this compound with other fluorescent dyes, supported by experimental data, to aid in the selection of the optimal probe for your specific polymer-based applications.

This comprehensive guide delves into the performance characteristics of several promising alternatives to this compound, including Rhodamine B, Coumarin 6, and Perylene-based dyes. By presenting quantitative data in a clear, comparative format and detailing the experimental protocols for their evaluation, this document aims to equip researchers with the necessary information to make informed decisions for their fluorescent staining needs in polymers.

Performance Comparison of Fluorescent Dyes in Polymers

The selection of a fluorescent dye for polymer applications hinges on a variety of factors, including its fluorescence efficiency (quantum yield), resistance to fading upon light exposure (photostability), and compatibility with the host polymer. The following table summarizes the key performance indicators for this compound and its alternatives.

Dye ClassSpecific DyePolymer MatrixFluorescence Quantum Yield (Φ)PhotostabilityHeat Stability (°C)Lightfastness (Blue Wool Scale)
Perinone This compound PS, PMMA, PCNot explicitly reported, but used as a fluorescent standardGoodup to 300-370[1]6-8[1]
Xanthene Rhodamine B PMMAup to 0.94[2][3]Moderate; subject to photobleachingLower than solvent dyes-
Coumarin Coumarin 6 Ethanol (for reference)0.78[4]Moderate to good--
Perylene Perylene Dyes Various PolymersOften > 0.9ExcellentHighExcellent

In-Depth Look at the Alternatives

Rhodamine B: The Bright Workhorse

Rhodamine B, a member of the xanthene dye family, is renowned for its high fluorescence quantum yield, making it an exceptionally bright fluorescent marker. Studies have shown that when incorporated into a polymethyl methacrylate (PMMA) matrix, Rhodamine B can exhibit a quantum yield of up to 94.49%. However, its photostability can be a limiting factor in applications requiring long-term or intense light exposure. The photophysical properties of Rhodamine B are also known to be sensitive to the polarity of its environment.

Coumarin 6: The Cost-Effective Option

Coumarin 6 stands out as a cost-effective and versatile fluorescent dye. While its quantum yield in ethanol is a respectable 0.78, its performance within a polymer matrix is a key consideration. Coumarins, as a class, are known for their sensitivity to the surrounding environment, which can be advantageous for sensing applications but may affect the consistency of fluorescence in different polymers. Their photostability is generally considered moderate.

Perylene Dyes: The Photostability Champions

For applications demanding the utmost in photostability, perylene-based dyes are often the superior choice. These dyes are characterized by their high fluorescence quantum yields, frequently approaching unity, and exceptional resistance to photobleaching. Their robust chemical structure allows them to withstand harsh conditions, making them suitable for long-term imaging and high-intensity applications. Some perylene derivatives, like Lumogen Red, have demonstrated excellent performance when encapsulated in polymer nanoparticles, maintaining high quantum yield and photostability.

Experimental Protocols

To ensure a standardized and reproducible comparison of fluorescent dyes in polymers, it is crucial to follow well-defined experimental protocols.

Incorporation of Dyes into Polymer Films

Solvent Casting Method:

  • Dissolution: Dissolve the desired polymer (e.g., PMMA, Polystyrene) in a suitable solvent (e.g., toluene, chloroform) to create a polymer solution of a specific concentration.

  • Dye Addition: Prepare a stock solution of the fluorescent dye in a compatible solvent. Add a calculated volume of the dye solution to the polymer solution to achieve the desired final dye concentration.

  • Homogenization: Thoroughly mix the dye-polymer solution to ensure a uniform distribution of the dye within the polymer matrix. Sonication can be employed to break up any dye aggregates.

  • Casting: Pour the homogenized solution onto a flat, clean substrate (e.g., a glass slide).

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with controlled airflow) to form a thin, uniform polymer film.

  • Drying: Dry the film under vacuum to remove any residual solvent.

Melt Processing:

  • Dry Mixing: Dry blend the polymer pellets or powder with the powdered fluorescent dye at the desired concentration.

  • Extrusion: Feed the mixture into a single or twin-screw extruder. The heat and shear forces within the extruder will melt the polymer and disperse the dye.

  • Film Formation: The molten, dyed polymer can then be extruded through a film die to create a thin film.

Measurement of Fluorescence Quantum Yield

The relative fluorescence quantum yield of a dye in a polymer film can be determined using a comparative method with a well-characterized standard.

  • Sample and Standard Preparation: Prepare polymer films containing the test dye and a standard dye (e.g., Rhodamine 6G in ethanol, with a known quantum yield) of similar absorbance at the excitation wavelength.

  • Absorbance Measurement: Measure the absorbance of both the sample and standard films at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings.

  • Data Analysis: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2)

    Where:

    • Φ is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the medium (polymer film or solvent)

Assessment of Photostability

Photostability is evaluated by measuring the decrease in fluorescence intensity over time upon continuous exposure to an excitation light source.

  • Sample Preparation: Prepare a polymer film containing the fluorescent dye.

  • Initial Fluorescence Measurement: Record the initial fluorescence intensity of a specific area of the film using a fluorescence microscope or a spectrofluorometer.

  • Photobleaching: Continuously illuminate the same area of the film with a light source of a specific wavelength and intensity for a defined period.

  • Time-lapsed Fluorescence Measurement: Record the fluorescence intensity at regular intervals during the illumination period.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of fluorescence decay provides a measure of the dye's photostability. The photobleaching quantum yield (Φ_b), which is the probability of a molecule being photochemically destroyed per absorbed photon, can be calculated for a more quantitative comparison.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Performance Analysis cluster_comparison Comparative Evaluation Polymer_Selection Select Polymer Incorporation Incorporate Dye into Polymer (Solvent Casting or Melt Processing) Polymer_Selection->Incorporation Dye_Selection Select Dye Dye_Selection->Incorporation Film_Formation Form Polymer Film Incorporation->Film_Formation Quantum_Yield Measure Fluorescence Quantum Yield Film_Formation->Quantum_Yield Photostability Assess Photostability Film_Formation->Photostability Data_Comparison Compare Data Quantum_Yield->Data_Comparison Photostability->Data_Comparison

Experimental workflow for comparing fluorescent dyes in polymers.

Dye_Comparison cluster_dyes Fluorescent Dyes cluster_properties Key Performance Indicators SO60 This compound QY Quantum Yield SO60->QY Good PS Photostability SO60->PS Good HS Heat Stability SO60->HS Excellent Sol Solubility SO60->Sol Good RB Rhodamine B RB->QY Excellent RB->PS Moderate RB->HS Moderate RB->Sol Varies C6 Coumarin 6 C6->QY Good C6->PS Moderate C6->HS Moderate C6->Sol Good PD Perylene Dyes PD->QY Excellent PD->PS Excellent PD->HS High PD->Sol Good

Comparison of key performance indicators for fluorescent dyes.

References

A Researcher's Guide to Validating Solvent Orange 60 Concentration with UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of UV-Vis spectroscopy for validating the concentration of Solvent Orange 60 in solutions, tailored for researchers, scientists, and professionals in drug development. We present detailed experimental protocols and comparative data against alternative methods to ensure accurate and efficient quantification.

Introduction to UV-Vis Spectroscopy for Quantification

UV-Visible (UV-Vis) spectroscopy is a widely used analytical technique to determine the concentration of a substance in a solution. The method is based on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[1][2][3] The relationship is expressed as:

A = εbc

Where:

  • A is the absorbance (unitless)[3]

  • ε (epsilon) is the molar absorptivity coefficient (in L·mol⁻¹·cm⁻¹), a constant unique to the substance at a specific wavelength[1]

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the substance (in mol·L⁻¹)

By measuring the absorbance of a sample at its wavelength of maximum absorbance (λmax), where the substance absorbs light most strongly, a calibration curve can be constructed using standards of known concentrations. The concentration of an unknown sample can then be determined by interpolating its absorbance on this curve.

This compound, a perinone-type dye, is a yellowish-orange organic compound. It is soluble in various organic solvents such as acetone, toluene, and dichloromethane, and is commonly used for coloring plastics like polystyrene, ABS, and PMMA. Its distinct color indicates that it absorbs light in the visible region of the electromagnetic spectrum, making it an ideal candidate for analysis by UV-Vis spectroscopy.

Experimental Protocol: Quantifying this compound

This section details the methodology for creating a calibration curve and determining the concentration of an unknown this compound solution.

1. Instrumentation and Materials

  • UV-Vis Spectrophotometer (capable of scanning from at least 350 nm to 600 nm)

  • Quartz or glass cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (graduated and volumetric)

  • This compound (analytical standard)

  • Appropriate solvent (e.g., Dichloromethane, Acetone)

2. Preparation of Standard Solutions

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a high concentration (e.g., 100 mg/L).

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of known, decreasing concentrations. For example, you could prepare standards of 1, 2.5, 5, 7.5, and 10 mg/L.

3. Determination of λmax (Wavelength of Maximum Absorbance)

  • Blanking the Spectrophotometer: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and zero the absorbance.

  • Scanning the Sample: Use one of the prepared standard solutions (e.g., 5 mg/L) to obtain an absorption spectrum across a relevant wavelength range (e.g., 350-600 nm).

  • Identifying λmax: The wavelength at which the highest absorbance peak is observed is the λmax for this compound in that specific solvent. This wavelength should be used for all subsequent absorbance measurements to ensure maximum sensitivity.

4. Generating the Calibration Curve

  • Set the spectrophotometer to the determined λmax.

  • Re-blank the instrument with the pure solvent.

  • Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated. Rinse the cuvette with the next standard solution before filling it for measurement.

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c, where y is absorbance and x is concentration) and the coefficient of determination (R²) should be recorded. An R² value close to 1.0 indicates a strong linear relationship.

5. Measuring the Unknown Sample

  • Measure the absorbance of the unknown this compound solution at the same λmax.

  • Using the equation from the calibration curve, calculate the concentration of the unknown sample.

Data Presentation and Analysis

The following table represents example data from a UV-Vis analysis of this compound.

Standard Concentration (mg/L)Absorbance at λmax
1.00.112
2.50.278
5.00.551
7.50.830
10.01.105
Unknown Sample 0.642

From a linear regression of this data, a calibration equation is derived. For instance, if the equation is Absorbance = 0.110 * Concentration + 0.002, the concentration of the unknown sample would be calculated as:

Concentration = (0.642 - 0.002) / 0.110 = 5.82 mg/L

Comparison with Alternative Analytical Methods

While UV-Vis spectroscopy is a robust method, other techniques can also be employed for the quantification of organic dyes.

FeatureUV-Vis SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Measures light absorbance of the analyte.Separates components of a mixture based on their affinity for stationary and mobile phases, followed by detection.Separates volatile compounds based on their partitioning between a stationary and a mobile gas phase.
Selectivity Moderate; susceptible to interference from other absorbing species.High; can separate the analyte from complex matrices.High; excellent for separating volatile and thermally stable compounds.
Sensitivity Good (typically ppm range).Very High (ppb to ppm range).Very High (ppb to ppm range).
Speed Fast; measurements take a few minutes per sample.Slower; run times are typically several minutes per sample.Slower; run times can be longer depending on the column and temperature program.
Cost Low initial instrument cost and low cost per sample.High initial instrument cost and moderate cost per sample.High initial instrument cost and moderate cost per sample.
Sample Preparation Simple; often just dilution is required.More complex; may require filtration and specific mobile phase preparation.Can be complex; may require derivatization for non-volatile analytes.
Best For Rapid quantification of known, pure, or simple mixtures.Quantification and separation of analytes in complex mixtures.Analysis of volatile and semi-volatile organic compounds.

Visualizing the Workflow and Principles

The following diagrams illustrate the experimental workflow and the underlying principle of concentration determination using UV-Vis spectroscopy.

experimental_workflow cluster_prep 1. Preparation cluster_measurement 2. Measurement cluster_analysis 3. Analysis stock Prepare Stock Solution standards Create Standard Solutions (Serial Dilution) stock->standards lambda Determine λmax standards->lambda measure_standards Measure Absorbance of Standards lambda->measure_standards measure_unknown Measure Absorbance of Unknown measure_standards->measure_unknown calculate Calculate Unknown Concentration measure_unknown->calculate curve Generate Calibration Curve curve->calculate

Caption: Experimental workflow for this compound quantification.

beer_lambert_law cluster_input Inputs cluster_output Output Abs Measured Absorbance (A) Calculation A = εbc c = A / (εb) Abs->Calculation Epsilon Molar Absorptivity (ε) (Constant for Substance) Epsilon->Calculation Path Path Length (b) (Constant for Cuvette) Path->Calculation Conc Calculated Concentration (c) Calculation->Conc

Caption: Logical relationship of the Beer-Lambert Law.

References

A Comparative Guide to the Quantitative Uptake of Solvent Orange 60 in Textile Fibers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the uptake of Solvent Orange 60 in various textile fibers, with a focus on polyester and nylon. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide will utilize data from a closely related disperse dye, C.I. Disperse Orange 30, as a representative model for performance comparison. This approach allows for a thorough examination of the dyeing characteristics and analytical methodologies relevant to researchers, scientists, and professionals in drug development and material science.

Performance Comparison of Disperse Dye Uptake

The efficiency of dye uptake by textile fibers is a critical factor in the dyeing process, influencing color fastness, vibrancy, and overall product quality. The following tables summarize the quantitative uptake of C.I. Disperse Orange 30 on polyester fabric at various temperatures. This data is presented to illustrate the typical performance of a disperse orange dye on a common synthetic fiber.

Table 1: Adsorption of C.I. Disperse Orange 30 on Polyester Fabric at Different Temperatures [1][2][3]

Temperature (°C)Initial Dye Concentration (mg/L)Equilibrium Dye Uptake (mg/g of fiber)
90504.85
901009.62
9015014.25
100504.78
1001009.45
10015013.98
110504.65
1101009.21
11015013.65

Table 2: Dye Exhaustion of C.I. Disperse Orange 30 on Polyester Fabric [1]

Temperature (°C)Initial Dye Concentration (mg/L)Percent Exhaustion (%)
9010096.2
10010094.5
11010092.1

Note: The data presented is for C.I. Disperse Orange 30 and is used as a proxy for the performance of this compound.

Comparative Analysis: Polyester vs. Nylon

The dyeing behavior of this compound, as a disperse dye, varies significantly between polyester and nylon fibers due to their inherent chemical and physical properties.

  • Polyester: Being a hydrophobic fiber, polyester has a highly crystalline structure that makes it difficult for water-soluble dyes to penetrate.[4] Disperse dyes, like this compound, are non-ionic and have low water solubility, making them suitable for polyester. The dyeing process requires high temperatures, typically around 130°C, to swell the fiber structure and allow the dye molecules to diffuse into the polymer matrix.

  • Nylon: Nylon, a polyamide, is more hydrophilic than polyester and possesses amino and carboxyl groups that can interact with dye molecules. This makes nylon receptive to a wider range of dyes, including acid dyes and disperse dyes. The dyeing of nylon with disperse dyes can be carried out at lower temperatures compared to polyester, often around 100°C. However, the dye uptake can be rapid, which may lead to uneven dyeing if not properly controlled. The saturation value for dyes on nylon is lower than on polyester, meaning that for deep shades, careful dye selection is crucial to avoid competition between dye molecules.

Experimental Protocols

This section details the methodologies for the dyeing of textile fibers with this compound and the subsequent quantitative analysis of the dye uptake.

Dyeing Protocol for Polyester with this compound

This protocol is based on the high-temperature exhaust dyeing method typically used for polyester fibers.

Materials:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Laboratory-scale dyeing machine

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Scouring: The polyester fabric is first scoured in a solution containing a non-ionic detergent and sodium carbonate at 70-80°C for 30-60 minutes to remove any impurities. The fabric is then rinsed thoroughly with hot and cold water and dried.

  • Dye Bath Preparation: A dye bath is prepared with a specific liquor-to-goods ratio (e.g., 20:1). The required amount of this compound is first made into a paste with a dispersing agent and a small amount of water. This paste is then added to the dye bath.

  • Dyeing: The scoured polyester fabric is introduced into the dye bath. The pH of the bath is adjusted to 4.5-5.5 using acetic acid. The temperature is gradually raised to 130°C at a rate of 2°C/minute and maintained for 60 minutes.

  • Cooling and Rinsing: The dye bath is then cooled to 70°C, and the dyed fabric is removed. The fabric is rinsed with hot and cold water.

  • Reduction Clearing: To remove any unfixed dye from the fiber surface, a reduction clearing process is carried out. The fabric is treated in a bath containing sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes.

  • Final Rinsing and Drying: The fabric is given a final rinse with hot and cold water and then dried.

Quantitative Analysis of this compound Uptake

The amount of this compound absorbed by the textile fibers can be determined using spectrophotometry or high-performance liquid chromatography (HPLC).

1. Extraction of this compound from Textile Fibers

Materials:

  • Dyed textile fiber sample

  • Extraction solvent (e.g., dimethylformamide (DMF), chlorobenzene)

  • Soxhlet extractor or ultrasonic bath

  • Volumetric flasks

Procedure:

  • A known weight of the dyed and dried textile fiber is taken.

  • The dye is extracted from the fiber using a suitable solvent. For polyester, DMF or chlorobenzene are effective. The extraction can be performed using a Soxhlet apparatus for several hours or by ultrasonication for a shorter period (e.g., 30-60 minutes).

  • After extraction, the solvent containing the dye is transferred to a volumetric flask and the volume is made up to a known mark with the same solvent.

2. Spectrophotometric Quantification

Principle: The concentration of the dye in the extract is determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve.

Procedure:

  • Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the extraction solvent. The absorbance of each standard solution is measured at the λmax of the dye. A calibration curve is then plotted with absorbance versus concentration.

  • Sample Analysis: The absorbance of the dye extract obtained from the textile fiber is measured at the same λmax.

  • Calculation: The concentration of the dye in the extract is determined from the calibration curve. The dye uptake (in mg/g of fiber) is then calculated using the following formula: Dye Uptake (mg/g) = (Concentration of dye in extract (mg/L) × Volume of extract (L)) / Weight of fiber (g)

3. High-Performance Liquid Chromatography (HPLC) Quantification

Principle: HPLC separates the components of a mixture, and a detector (e.g., UV-Vis or Diode Array Detector) quantifies the amount of each component. This method offers high sensitivity and specificity.

Instrumentation and Conditions (Typical):

  • HPLC System: With a gradient pump, autosampler, and a UV-Vis or DAD detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (often with an acidifier like formic acid).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: The λmax of this compound.

Procedure:

  • Calibration Curve: Standard solutions of this compound are injected into the HPLC system to create a calibration curve of peak area versus concentration.

  • Sample Analysis: The dye extract is filtered through a 0.45 µm syringe filter and then injected into the HPLC system.

  • Calculation: The concentration of this compound in the extract is determined from the calibration curve based on the peak area of the analyte. The dye uptake is then calculated as described in the spectrophotometric method.

Visualizations

Experimental_Workflow cluster_dyeing Dyeing Process cluster_analysis Quantitative Analysis Scouring Fiber Scouring Dye_Bath_Prep Dye Bath Preparation Scouring->Dye_Bath_Prep Dyeing High-Temperature Dyeing Dye_Bath_Prep->Dyeing Cooling_Rinsing Cooling & Rinsing Dyeing->Cooling_Rinsing Reduction_Clearing Reduction Clearing Cooling_Rinsing->Reduction_Clearing Drying Final Drying Reduction_Clearing->Drying Extraction Dye Extraction from Fiber Drying->Extraction Spectrophotometry Spectrophotometric Analysis Extraction->Spectrophotometry HPLC HPLC Analysis Extraction->HPLC Calculation Dye Uptake Calculation Spectrophotometry->Calculation HPLC->Calculation

Caption: Experimental workflow for dyeing and quantitative analysis.

Signaling_Pathway cluster_polyester Polyester (Hydrophobic) cluster_nylon Nylon (More Hydrophilic) P_Fiber Crystalline Fiber Structure P_Swell High Temperature Swelling (130°C) P_Fiber->P_Swell Heat Application P_Uptake Disperse Dye Diffusion & Uptake P_Swell->P_Uptake N_Fiber Amorphous Regions & Polar Groups N_Temp Lower Temperature Dyeing (~100°C) N_Fiber->N_Temp N_Uptake Rapid Dye Adsorption & Diffusion N_Temp->N_Uptake Dye This compound (Disperse Dye) Dye->P_Fiber Low Affinity at Low Temp Dye->N_Fiber Higher Affinity

Caption: Dye uptake mechanisms in polyester versus nylon fibers.

References

A Comparative Guide to the Cross-Reactivity of Solvent Orange 60 in Allergic Contact Dermatitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective assessment of Solvent Orange 60 (SO60), a known potent contact sensitizer, focusing on its cross-reactivity profile in the context of allergic contact dermatitis (ACD). The information presented is supported by experimental data from published case studies and is intended to aid researchers in designing and interpreting dermatological studies.

Chemical and Allergenic Profile of Solvent Dyes

This compound is a perinone-type, amino ketone dye frequently used as a colorant in plastics, notably in spectacle frames and protective gloves, leading to multiple reported cases of ACD.[1][2][3] Emerging evidence points to a significant cross-reactivity with another structurally similar dye, Solvent Red 179 (SR179), which is also used in plastics.[2][4] Understanding this relationship is critical for accurate diagnosis and the development of safer alternative materials.

The structural similarity between these two dyes, both classified as amino ketones, is the likely basis for T-cell cross-recognition.

PropertyThis compound (SO60) Solvent Red 179 (SR179)
Chemical Class Amino Ketone / Perinone DyeAmino Ketone Dye
CAS Number 6925-69-5 / 61969-47-989106-94-5 / 6829-22-7
Molecular Formula C₁₈H₁₀N₂OC₂₂H₁₂N₂O
Molecular Weight 270.28 g/mol 320.34 g/mol
Common Uses Polystyrene, ABS resins (e.g., spectacle frames, protective gloves, plastic components).Plastics (PS, ABS, PC, PET), resins, and fibers.
Reported Allergenicity Potent contact sensitizer.Confirmed contact sensitizer, reported to cross-react with SO60.

Experimental Data: Patch Test Reactivity

Patch testing is the gold standard for identifying causative agents in ACD. The data below is synthesized from published case reports where patients with suspected dermatitis from plastic products were tested. The results highlight simultaneous reactivity to both SO60 and SR179.

Patient CaseAllergen TestedConcentration (% in Petrolatum)Patch Test Result (Day 2)Clinical RelevanceSource
Case 1 This compound1.0%++ (Strong Positive)Confirmed (Spectacles)Ruxrungtham et al., 2023
Solvent Red 1791.0%+ (Weak Positive)Confirmed (Spectacles)Ruxrungtham et al., 2023
Spectacle ShavingsAs is++ (Strong Positive)Confirmed (Spectacles)Ruxrungtham et al., 2023
Case Series This compound1.0%+ to +++Confirmed (Spectacles)Linauskienė et al., 2018
Solvent Red 179Not specifiedPositive (in 1 of 10 SO60-positive patients)Possible cross-reactionLinauskienė et al., 2018

Note: Patch test results are typically graded as: ? (doubtful), + (weak), ++ (strong), or +++ (extreme).

In one study, a patient demonstrated reactivity to SO60 in serial dilutions down to 1 ppm, underscoring its potency as an allergen. The consistent co-sensitization observed in clinical cases strongly suggests that individuals sensitized to SO60 may also react to SR179 upon exposure, and vice-versa.

Signaling Pathways and Experimental Workflows

To understand cross-reactivity, it is essential to visualize the underlying immunological mechanism and the diagnostic workflow.

CrossReactivity_Mechanism cluster_immune Immune Recognition cluster_reaction Clinical Outcome SO60 This compound Core Structure A Side Group X TCell Antigen-Specific T-Cell SO60->TCell Sensitizes SR179 Solvent Red 179 Core Structure A Side Group Y SR179->TCell Cross-Reacts ACD Allergic Contact Dermatitis TCell->ACD Elicits

Caption: Structural similarity between SO60 and SR179 leads to T-cell cross-recognition.

ACD_Pathway cluster_sensitization Sensitization Phase (Initial Exposure) cluster_elicitation Elicitation Phase (Re-exposure) Hapten Hapten (e.g., SO60) penetrates skin Protein Binds to skin proteins Hapten->Protein DC Antigen Presenting Cell (Langerhans Cell) processes complex Protein->DC LN DC migrates to Lymph Node DC->LN T_Naive Naive T-Cell LN->T_Naive T_Memory Memory T-Cell (Primed & Proliferated) T_Naive->T_Memory T_Memory_Skin Memory T-Cell activation T_Memory->T_Memory_Skin Circulates to skin Re_Hapten Hapten Re-exposure Re_DC Antigen Presentation in Skin Re_Hapten->Re_DC Re_DC->T_Memory_Skin Cytokines Release of Cytokines (e.g., IFN-γ) & Chemokines T_Memory_Skin->Cytokines Inflammation Inflammation & Keratinocyte Apoptosis (Clinical Dermatitis) Cytokines->Inflammation

Caption: The two-phase signaling pathway of allergic contact dermatitis (Type IV Hypersensitivity).

Patch_Test_Workflow start Patient with Suspected ACD from Plastic/Dyed Material prep Prepare Allergens (e.g., SO60 1.0% pet., SR179 1.0% pet.) and material shavings start->prep apply Apply Allergens in Patch Test Chambers (e.g., Finn Chambers®) to Patient's Back prep->apply occlude Occlusion for 48 Hours apply->occlude read1 Day 2 (48h): Remove Patches Mark Sites & Perform First Reading occlude->read1 read2 Day 3-4 (72-96h): Perform Second Reading read1->read2 interpret Interpret Results (Negative, Irritant, or Allergic +, ++, +++) read2->interpret end Final Diagnosis & Allergen Avoidance Counseling interpret->end

Caption: Standardized experimental workflow for diagnostic patch testing in ACD.

Experimental Protocols

This protocol outlines the standardized procedure for performing a diagnostic patch test to investigate sensitization to this compound and its potential cross-reactants.

  • Subject Selection:

    • Enroll patients with a clinical history of dermatitis suspected to be caused by contact with colored plastic materials (e.g., spectacle frames, tools, gloves).

    • Ensure subjects have been off systemic and potent topical corticosteroids for at least 2 weeks prior to testing.

  • Allergen Preparation:

    • This compound: Prepare a 1.0% concentration in petrolatum (pet.). In cases of a very strong clinical suspicion, consider also testing with a 0.1% or 0.01% dilution to avoid extreme reactions.

    • Solvent Red 179: Prepare a 1.0% concentration in petrolatum.

    • Patient's Own Material: If available, include fine shavings or a small piece of the suspect material (e.g., from the spectacle frame) applied "as is" to a patch test chamber, slightly moistened with saline or acetone.

  • Patch Test Application:

    • Apply approximately 20-30 mg of each prepared allergen onto standard patch test chambers (e.g., Finn Chambers® on Scanpor® tape).

    • Affix the patches to the upper back of the subject, ensuring good contact with the skin.

    • Mark the skin or use a template to map the location of each allergen.

  • Occlusion and Removal:

    • The patches should remain in place, undisturbed and kept dry, for 48 hours.

    • After 48 hours (Day 2), the patches are removed by the clinician. The test sites are marked with a skin-safe marker for later identification.

  • Reading and Interpretation:

    • First Reading (Day 2): Perform a reading 30-60 minutes after patch removal to allow any pressure-related erythema to subside.

    • Second Reading (Day 3 or 4): Perform a second reading at 72 or 96 hours after initial application. This is crucial as delayed reactions are common in ACD.

    • Interpretation: Grade the reactions according to the International Contact Dermatitis Research Group (ICDRG) criteria:

      • 0: No reaction

      • ?+: Doubtful reaction (faint erythema only)

      • +: Weak positive reaction (erythema, infiltration, possibly papules)

      • ++: Strong positive reaction (erythema, infiltration, papules, vesicles)

      • +++: Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

      • IR: Irritant reaction (sharp borders, glazed or necrotic appearance)

  • Assessment of Relevance:

    • Correlate any positive reactions with the patient's clinical history and the location of their dermatitis to determine the clinical relevance of the findings. A positive reaction to both SO60 and SR179 in a patient with spectacle frame dermatitis is highly indicative of a clinically relevant co-sensitization or cross-reaction.

Conclusion and Recommendations

The available evidence strongly indicates that this compound is a potent contact allergen and exhibits significant cross-reactivity with Solvent Red 179. This is likely due to their structural similarities as amino ketone dyes.

For professionals in research and dermatology, these findings lead to the following key recommendations:

  • Expanded Patch Testing: When a patient presents with suspected ACD from colored plastics, the patch test series should include not only this compound but also Solvent Red 179 to ensure an accurate diagnosis and avoid false negatives due to cross-reactivity.

  • Informing Material Development: For drug and material development scientists, this cross-reactivity highlights the need to screen for sensitization potential within entire chemical classes. Developing colorants with novel core structures may be necessary to create truly hypoallergenic alternatives for use in products with prolonged skin contact.

References

Performance comparison between Solvent Orange 60 and other perinone-type dyes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Solvent Orange 60 and other perinone-type dyes, supported by experimental data and detailed protocols.

In the world of high-performance colorants, perinone dyes stand out for their exceptional stability and vibrant hues. Among them, this compound has carved a niche for itself in various demanding applications, particularly in the coloring of plastics and synthetic fibers. This guide provides an in-depth comparison of this compound against other notable perinone-type dyes, offering a clear perspective on their respective performance characteristics to aid in material selection and application development.

Executive Summary

This compound, a yellowish-orange solvent dye, is renowned for its high heat resistance, excellent lightfastness, and good solubility in a range of organic solvents.[1][2] Chemically, it belongs to the perinone class of dyes, which are known for their robust molecular structure.[3][4][5] This guide will compare the key performance indicators of this compound with its close chemical relatives, primarily Pigment Orange 43 (the trans-isomer of perinone) and Pigment Red 194 (the cis-isomer of perinone). While this compound is a solvent dye, Pigment Orange 43 and Pigment Red 194 are pigments, a distinction that significantly influences their solubility and application methods.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for this compound and other relevant perinone dyes, providing a clear and structured comparison of their physical and performance properties.

Table 1: General Properties

PropertyThis compoundPigment Orange 43Pigment Red 194
C.I. Name This compoundPigment Orange 43Pigment Red 194
C.I. Number 564100--
CAS Number 6925-69-5 / 61969-47-9--
Chemical Family PerinonePerinone (trans-isomer)Perinone (cis-isomer)
Appearance Yellowish-orange powderReddish-orangeBluish-red
Melting Point ~230 °C--

Table 2: Performance in Plastics

Performance MetricThis compoundPigment Orange 43Pigment Red 194
Heat Resistance (in PS) Up to 300 °CHigh-
Lightfastness (in PS, 8 is superior) 8Very good fastnessGood lightfastness
Weather Resistance GoodExcellent stability against weathering-
Recommended Plastics PS, HIPS, ABS, PC, PMMA, SAN, AS, PET, RPVCPolypropylene (PP), Polystyrene (PS), PVC, Polyethylene (PE)-

Table 3: Solubility Data for this compound at 20°C (g/L)

SolventSolubility
Acetone2.0
Butyl Acetate2.5
Methylbenzene5.0
Dichloromethane10.0
Ethylalcohol0.8

Note: Comprehensive, directly comparable quantitative data for Pigment Orange 43 and Pigment Red 194 under identical conditions is limited in publicly available literature. The information presented is based on typical properties and applications.

Experimental Protocols

To ensure a comprehensive understanding of how these performance metrics are evaluated, detailed methodologies for key experiments are outlined below.

Determination of Thermal Stability

Objective: To assess the temperature at which the dye begins to degrade when incorporated into a polymer matrix.

Methodology (Thermogravimetric Analysis - TGA):

  • A small, precisely weighed sample of the colored polymer (e.g., polystyrene with a specific dye concentration) is placed in a TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as the temperature increases.

  • The thermal stability is determined by the temperature at which a significant weight loss (e.g., 5%) occurs, indicating decomposition.

Evaluation of Lightfastness

Objective: To measure the resistance of the colored material to fading upon exposure to light.

Methodology (Xenon Arc Lamp Exposure):

  • Standardized samples of the colored polymer are prepared.

  • The samples are exposed to a xenon arc lamp, which simulates the full spectrum of sunlight, under controlled conditions of temperature and humidity as per standards like ISO 4892-2.

  • The color change of the exposed samples is periodically measured using a spectrophotometer or colorimeter.

  • Lightfastness is rated on the Blue Wool Scale (from 1 to 8), where a rating of 8 indicates the highest fastness.

Assessment of Solubility

Objective: To determine the maximum amount of dye that can dissolve in a specific solvent at a given temperature.

Methodology (Isothermal Saturation Method):

  • An excess amount of the dye is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature (e.g., 20°C) for a sufficient period to ensure equilibrium is reached.

  • The undissolved dye is removed by filtration or centrifugation.

  • The concentration of the dye in the saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by measuring the absorbance at the dye's maximum absorption wavelength and correlating it to a calibration curve.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate a typical experimental workflow for dye performance evaluation and the logical relationships in performance comparison.

G cluster_0 Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison A Dye and Polymer Selection B Compounding/Masterbatch Preparation A->B C Specimen Molding (e.g., Injection Molding) B->C D Thermal Stability (TGA) C->D E Lightfastness (Xenon Arc) C->E F Color Strength & Shade Evaluation C->F G Migration Testing C->G H Quantitative Data Tabulation D->H E->H F->H G->H I Comparative Performance Assessment H->I

Experimental Workflow for Dye Performance Evaluation

G Dye Perinone Dye Selection Prop Key Performance Properties Dye->Prop influences App Target Application (e.g., Automotive Plastics, Textiles) App->Prop requires specific Heat Heat Stability Prop->Heat Light Lightfastness Prop->Light Sol Solubility Prop->Sol Cost Cost-Effectiveness Prop->Cost Perf Overall Suitability Heat->Perf determine Light->Perf determine Sol->Perf determine Cost->Perf determine

References

Efficacy Study: A Comparative Analysis of Solvent Orange 60 and Traditional Azo Dyes for Polystyrene Coloration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the performance of Solvent Orange 60, a high-performance perinone dye, against traditional azo dyes commonly used for coloring polystyrene. The information presented herein is intended for researchers, scientists, and product development professionals in the polymer and dye industries. This document summarizes key performance indicators, outlines detailed experimental protocols for evaluation, and provides visual representations of testing workflows.

The selection of an appropriate colorant is critical in determining the final properties and performance of colored polystyrene products. Key characteristics for consideration include thermal stability, light fastness, migration resistance, and color strength. This guide will delve into these attributes for this compound and two representative traditional azo dyes: Solvent Red 24 and Solvent Yellow 14.

Data Presentation: Performance in Polystyrene

The following tables summarize the key performance characteristics of this compound in comparison to the selected traditional azo dyes in a polystyrene (PS) matrix. The data has been compiled from various technical datasheets and industry sources.

Table 1: Thermal and Light Fastness Properties

PropertyThis compoundSolvent Red 24Solvent Yellow 14
Chemical Class Perinone/AminoketoneAzoMonoazo
Heat Resistance in PS (°C) 300[1][2]250[3]260[4]
Light Fastness (Blue Wool Scale 1-8) 8[1]65-6

Table 2: Migration Resistance and Solubility

PropertyThis compoundSolvent Red 24Solvent Yellow 14
Migration Resistance ExcellentGoodGood
Solubility in Methylbenzene (g/L at 20°C) 5Soluble80
Solubility in Acetone (g/L at 20°C) 2Soluble25

Experimental Protocols

Detailed methodologies for evaluating the key performance indicators of dyes in polystyrene are outlined below.

Thermal Stability Assessment

Objective: To determine the maximum temperature at which a dye remains stable in polystyrene without significant color change or degradation.

Methodology:

  • Preparation of Samples:

    • Dry blend polystyrene granules with a specified concentration of the dye (e.g., 0.05% for opaque samples, 0.025% for transparent samples). For opaque samples, also include a standard amount of titanium dioxide (e.g., 0.1%).

    • Melt-extrude the blend and produce color chips or plaques via injection molding at various temperatures (e.g., in 20°C increments from 220°C up to 320°C).

  • Evaluation:

    • Visually compare the color of the chips produced at different temperatures against a control sample produced at the lowest temperature.

    • Use a spectrophotometer to measure the color difference (ΔE*ab) between the samples.

    • The heat resistance is defined as the highest temperature at which no significant color change is observed (e.g., ΔE*ab < 1.5).

Light Fastness Testing

Objective: To assess the resistance of the colored polystyrene to fading or color change upon exposure to light.

Methodology (based on ISO 4892-2):

  • Sample Preparation:

    • Prepare colored polystyrene plaques as described in the thermal stability protocol at an optimal processing temperature.

  • Exposure:

    • Place the samples in a xenon-arc weathering chamber.

    • Expose the samples to a controlled spectrum of light that simulates natural sunlight, along with controlled temperature and humidity.

    • Simultaneously expose a set of Blue Wool standards (ISO 105-B08) under the same conditions.

  • Evaluation:

    • Periodically remove the samples and the Blue Wool standards and assess the degree of fading.

    • The light fastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading to the test sample. A rating of 8 indicates superior light fastness, while a rating of 1 is poor.

Migration Resistance Test

Objective: To evaluate the tendency of the dye to migrate from the colored polystyrene to a contacting surface.

Methodology:

  • Sample Preparation:

    • Create a colored polystyrene sample (e.g., a 1% dye concentration plaque).

    • Prepare an uncolored plaque of a plasticized polymer (e.g., plasticized PVC) of the same dimensions.

  • Test Assembly:

    • Place the colored polystyrene plaque in direct contact with the uncolored plasticized plaque.

    • Sandwich the two plaques between two glass plates and apply a constant pressure (e.g., 1 kg).

  • Incubation:

    • Place the assembly in an oven at a specified temperature (e.g., 80°C) for a set period (e.g., 24 hours).

  • Evaluation:

    • After incubation, separate the plaques and visually inspect the uncolored plaque for any signs of color transfer.

    • The degree of staining on the uncolored plaque is assessed against a grayscale to rate the migration resistance.

Color Strength Measurement

Objective: To determine the relative tinting strength of a dye.

Methodology:

  • Sample Preparation:

    • Prepare a masterbatch of the dye in polystyrene.

    • Create a series of let-downs by blending the masterbatch with uncolored polystyrene to achieve a standard, low concentration of the dye (e.g., 0.05%) with a standard amount of a white pigment like titanium dioxide (e.g., 1.0%).

    • Produce plaques from these blends.

  • Measurement:

    • Use a reflectance spectrophotometer to measure the color of the plaques.

    • Calculate the K/S value (absorption/scattering) from the reflectance data using the Kubelka-Munk equation.

  • Comparison:

    • The color strength is typically expressed as a percentage relative to a standard dye, calculated from the ratio of their K/S values at the wavelength of maximum absorption.

Visualized Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_eval Evaluation prep1 Dry Blend PS Granules + Dye (+ TiO2 for opaque) prep2 Melt Extrude & Injection Mold at Varying Temperatures prep1->prep2 eval1 Visual Color Comparison prep2->eval1 eval2 Spectrophotometer Measurement (ΔE*ab) eval1->eval2 result Determine Max Stable Temperature eval2->result

Diagram 1: Workflow for Thermal Stability Assessment.

Light_Fastness_Workflow cluster_prep Sample Preparation cluster_exposure Exposure (ISO 4892-2) cluster_eval Evaluation prep1 Prepare Colored PS Plaque exp1 Place Sample & Blue Wool Standards in Xenon-Arc Chamber prep1->exp1 exp2 Expose to Controlled Light, Temperature, and Humidity exp1->exp2 eval1 Periodically Assess Fading of Sample and Standards exp2->eval1 result Assign Light Fastness Rating (1-8) eval1->result

Diagram 2: Workflow for Light Fastness Testing.

Migration_Resistance_Workflow cluster_prep Test Assembly cluster_incubation Incubation cluster_eval Evaluation prep1 Place Colored PS Plaque in contact with Uncolored Plaque prep2 Apply Pressure (1 kg) prep1->prep2 inc1 Heat in Oven (e.g., 80°C for 24h) prep2->inc1 eval1 Inspect Uncolored Plaque for Color Transfer inc1->eval1 eval2 Rate Staining vs. Grayscale eval1->eval2 result Determine Migration Resistance eval2->result

Diagram 3: Workflow for Migration Resistance Testing.

References

A Comparative Analysis of the Photostability of Solvent Orange 60 and Other Commercially Significant Solvent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photostability of Solvent Orange 60 against a selection of other widely used solvent dyes. The information presented herein is curated from technical data sheets and scientific literature to offer an objective performance overview, supported by standardized experimental protocols.

Introduction to Solvent Dyes and Photostability

Solvent dyes are a class of synthetic organic colorants soluble in organic solvents and are extensively used for coloring plastics, waxes, inks, and other non-aqueous materials. A critical performance characteristic for these dyes is their photostability, or lightfastness, which describes their ability to resist fading or color change upon exposure to light. For applications where long-term color fidelity is crucial, such as in durable plastics or archival inks, high photostability is a paramount requirement.

This compound, a perinone-based dye, is known for its excellent heat resistance and vibrant orange hue.[1][2] This guide will compare its photostability with other key solvent dyes from different chemical classes, including anthraquinone and azo dyes.

Comparative Photostability Data

The photostability of solvent dyes is commonly evaluated using the Blue Wool Scale, as per ISO 105-B02, where a rating of 1 indicates very low lightfastness and 8 signifies exceptionally high lightfastness.[3][4][5] The following table summarizes the lightfastness ratings of this compound and other selected solvent dyes in a polystyrene (PS) substrate, a common application medium.

Dye Name C.I. Name Chemical Class Lightfastness Rating (in PS)
This compound564100Perinone8
Solvent Red 135564120Perinone7-8
Solvent Blue 3561554Anthraquinone7-8
Solvent Yellow 9348160Pyrazolone6-7
Solvent Green 361565Anthraquinone7-8
Solvent Yellow 185-Coumarin5-6
Solvent Black 27-Azo / Metal Complex7

Note: The lightfastness rating can vary depending on the substrate, dye concentration, and the presence of UV absorbers or other additives. The data presented here is for comparative purposes and is based on publicly available technical data.

Discussion of Photostability by Chemical Class

The chemical structure of a solvent dye plays a pivotal role in its photostability.

  • Perinone Dyes (e.g., this compound, Solvent Red 135): This class of dyes is generally characterized by its rigid, condensed ring structure which contributes to its high stability. The excellent lightfastness of this compound (rated 8) is a testament to the robustness of the perinone chromophore.

  • Anthraquinone Dyes (e.g., Solvent Blue 35, Solvent Green 3): Anthraquinone-based dyes are known for their good to excellent lightfastness. The large, planar aromatic system of the anthraquinone core is effective at delocalizing absorbed light energy, thus reducing the likelihood of photochemical degradation. This is reflected in the high lightfastness ratings of Solvent Blue 35 and Solvent Green 3.

  • Azo and Metal Complex Dyes (e.g., Solvent Black 27): The photostability of azo dyes can be variable. The presence of the azo group (-N=N-) can be a site for photochemical reactions. However, the formation of metal complexes, as in the case of Solvent Black 27, can significantly enhance their stability.

  • Pyrazolone and Coumarin Dyes (e.g., Solvent Yellow 93, Solvent Yellow 185): These classes of dyes can exhibit a wider range of photostability. While some can be quite stable, others may be more prone to fading upon prolonged light exposure.

Experimental Protocols for Photostability Testing

The determination of a solvent dye's photostability is conducted using standardized methods to ensure reproducibility and comparability of results. The most common international standards are ISO 105-B02 and ASTM D4329.

ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test

This standard specifies a method for determining the resistance of the color of textiles of all kinds and in all forms to the action of an artificial light source representative of natural daylight (D65). The same principles are applied to the testing of colored plastics.

Methodology:

  • Specimen Preparation: The solvent dye is incorporated into the desired substrate (e.g., polystyrene) at a specified concentration. The colored plastic is then molded into plaques of a standard thickness.

  • Reference Materials: A set of eight blue wool references with known lightfastness (rated 1 to 8) are used for comparison.

  • Exposure: The test specimens and the blue wool references are simultaneously exposed to a xenon arc lamp under controlled conditions of temperature and humidity. The xenon arc lamp is filtered to simulate the spectral power distribution of natural daylight.

  • Evaluation: The specimens are periodically inspected, and the change in color is assessed by comparing the fading of the specimen to the fading of the blue wool references. The lightfastness rating is assigned based on the blue wool reference that shows a similar degree of fading. The color change can be visually assessed using a Grey Scale for assessing change in colour (ISO 105-A02) or instrumentally measured as the color difference (ΔE) using a spectrophotometer.

ASTM D4329: Standard Practice for Fluorescent UV Exposure of Plastics

This practice describes the use of fluorescent UV lamps to simulate the effect of sunlight on plastics.

Methodology:

  • Apparatus: An exposure chamber equipped with fluorescent UVA or UVB lamps.

  • Specimen Preparation: As with the ISO method, the dye is incorporated into the plastic, and specimens are prepared.

  • Exposure Cycle: The specimens are exposed to cycles of UV light and moisture (condensation) at controlled, elevated temperatures to accelerate the weathering process.

  • Evaluation: The change in properties, such as color (ΔE), gloss, and mechanical strength, is measured after specified exposure intervals.

Visualization of Experimental Workflow and Logical Relationships

Below are Graphviz diagrams illustrating the experimental workflow for photostability testing and the logical relationship of factors influencing dye photostability.

experimental_workflow cluster_prep Specimen Preparation cluster_exposure Accelerated Weathering cluster_eval Evaluation cluster_result Result prep1 Incorporate Dye into Polymer prep2 Mold into Standard Plaques prep1->prep2 exp1 Mount Specimens and Blue Wool References prep2->exp1 exp2 Expose in Xenon Arc / UV Chamber exp1->exp2 eval1 Periodic Visual Assessment (Grey Scale) exp2->eval1 eval2 Instrumental Measurement (Spectrophotometer) exp2->eval2 result1 Assign Lightfastness Rating eval1->result1 eval3 Calculate Color Change (ΔE) eval2->eval3 eval3->result1

Caption: Experimental workflow for determining the photostability of solvent dyes.

photostability_factors cluster_dye Dye Properties cluster_environment Environmental Factors cluster_substrate Substrate Properties chem_struct Chemical Structure (e.g., Perinone, Anthraquinone) photostability Overall Photostability chem_struct->photostability concentration Dye Concentration concentration->photostability light Light Intensity & Spectrum light->photostability temp Temperature temp->photostability humidity Humidity humidity->photostability polymer Polymer Matrix (e.g., PS, PC, PET) polymer->photostability additives Additives (e.g., UV Absorbers, HALS) additives->photostability

Caption: Factors influencing the photostability of solvent dyes in a polymer matrix.

Conclusion

The photostability of a solvent dye is a critical factor in its selection for a given application. This compound, with its perinone structure, exhibits outstanding lightfastness, making it a benchmark for high-performance applications. Anthraquinone-based dyes also offer excellent photostability. The data and protocols presented in this guide provide a framework for researchers and professionals to make informed decisions when selecting solvent dyes for their specific needs. It is always recommended to conduct specific testing in the final application matrix to ensure the desired performance is achieved.

References

Comparing the light fastness of Solvent Orange 60 with other dyes in PS (Grade 1-8)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the light fastness of Solvent Orange 60 with other commercially available solvent dyes when incorporated into polystyrene (PS). The data presented is intended for researchers, scientists, and professionals in the field of materials science and dye chemistry to facilitate informed decisions in product formulation and development.

Comparative Light Fastness Data

The light fastness of a dye is a critical measure of its ability to retain its color upon exposure to light. It is graded on a scale of 1 to 8, where 1 indicates poor light fastness and 8 represents excellent light fastness. The following table summarizes the light fastness grades of this compound and other selected solvent dyes in polystyrene.

Dye NameC.I. NameCAS NumberLight Fastness in PS (Grade 1-8)
This compoundThis compound6925-69-57-8
Solvent Yellow 163Solvent Yellow 16313676-91-08[1][2]
Solvent Red 135Solvent Red 13520749-68-2, 71902-17-58[3][4]
Solvent Red 179Solvent Red 1796829-22-7, 89106-94-58[5]
Solvent Yellow 114Solvent Yellow 1147576-65-0, 75216-45-4, 12223-85-77-8
Solvent Orange 86Solvent Orange 8681-64-1, 103220-12-86-7
Solvent Red 52Solvent Red 5281-39-07

Experimental Protocol: Light Fastness Testing in Plastics

The determination of light fastness in plastics is conducted using accelerated weathering instruments. The following protocol is based on the principles outlined in international standards such as ISO 4892-2: "Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps".

Objective: To determine the resistance of colored polystyrene samples to the effects of light, simulating indoor and outdoor exposure conditions.

Apparatus:

  • Xenon-arc weathering apparatus equipped with appropriate filters (daylight or window glass).

  • Specimen holders.

  • Blue Wool Scale (ISO 105-B08) or Grey Scale for assessing color change (ISO 105-A02).

  • Spectrophotometer or colorimeter for instrumental color measurement.

Procedure:

  • Specimen Preparation:

    • Incorporate the solvent dye into polystyrene at a specified concentration (e.g., 0.1% by weight).

    • Process the colored polystyrene into plaques of uniform thickness and surface finish using a suitable method such as injection molding or compression molding.

    • Prepare a set of specimens for each dye being tested.

  • Exposure Conditions (based on ISO 4892-2, Method A):

    • Light Source: Filtered xenon-arc lamp.

    • Irradiance: Controlled at a specified level, e.g., 60 W/m² in the 300-400 nm range.

    • Temperature: Black Standard Temperature (BST) maintained at a specified level, e.g., 65 ± 3 °C.

    • Relative Humidity: Controlled at a specified level, e.g., 50 ± 10%.

    • Exposure Cycle: Continuous light or alternating light and dark cycles with or without water spray to simulate different environmental conditions. A common cycle is 102 minutes of light followed by 18 minutes of light with water spray.

  • Exposure and Evaluation:

    • Mount the polystyrene specimens in the holders within the xenon-arc apparatus.

    • Simultaneously expose a set of Blue Wool Standards under the same conditions.

    • Periodically remove the specimens and a corresponding Blue Wool Standard for evaluation.

    • Visually assess the change in color of the specimens by comparing them to the unexposed samples and the Blue Wool Standards. The light fastness rating is the number of the Blue Wool Standard that shows a similar degree of fading.

    • Alternatively, use a spectrophotometer to measure the color change (ΔEab) according to the CIE Lab color space. The light fastness can be rated based on the exposure time required to produce a certain amount of color change.

  • Reporting:

    • Report the light fastness grade for each dye.

    • Detail the specific test conditions used, including the standard, irradiance level, temperature, humidity, and exposure cycle.

Visualizing the Comparison

The following diagram illustrates the relative light fastness of this compound compared to other solvent dyes in polystyrene.

cluster_excellent Excellent (Grade 8) cluster_very_good Very Good (Grade 7-8) Solvent Red 135 Solvent Red 135 Solvent Red 179 Solvent Red 179 Solvent Yellow 114 Solvent Yellow 114

Caption: Light Fastness Grades of Various Solvent Dyes in Polystyrene.

This guide demonstrates that this compound exhibits very good light fastness in polystyrene, making it a reliable choice for applications where color stability is important. For applications requiring the absolute highest level of light fastness, dyes such as Solvent Yellow 163, Solvent Red 135, and Solvent Red 179 may be considered.

References

A Comparative Analysis of Solvent Orange 60 and Disperse Orange 24 for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the properties, performance, and applications of the perinone dye commonly identified as both Solvent Orange 60 and Disperse Orange 24.

This guide provides a comprehensive comparison of the chemical entity known interchangeably as this compound and Disperse Orange 24. While sharing a common chemical structure, the nomenclature often reflects its intended application and formulation—as a solution in organic media or as a fine dispersion in aqueous systems. This guide will delve into its chemical and physical properties, performance metrics supported by experimental data, and detailed protocols for comparative evaluation.

Chemical and Physical Properties

This compound and Disperse Orange 24 are recognized as the same chemical substance, a perinone-class dye.[1] This is evidenced by their shared CAS numbers (6925-69-5 and 61969-47-9) and molecular formula (C₁₈H₁₀N₂O).[1][2] The fundamental properties of this bright, yellowish-orange dye are summarized below.[3][4]

PropertyValueReference
Chemical Name 12H-Phthaloperin-12-one
Synonyms C.I. This compound, C.I. Disperse Orange 24, Transparent Orange 3G
CAS Number 6925-69-5, 61969-47-9
Molecular Formula C₁₈H₁₀N₂O
Molecular Weight 270.29 g/mol
Physical Appearance Orange Powder
Melting Point 230 °C
Density 1.42 g/cm³

Performance Characteristics

The performance of this dye is marked by its high thermal stability, excellent lightfastness, and good resistance to migration, making it a preferred choice for coloring various polymers.

Performance MetricResultApplication ContextReference
Heat Resistance 300 °CIn Polystyrene (PS)
Lightfastness 7-8 (on a scale of 1-8)In Polystyrene (PS)
Alkali Resistance 4-5General
Acid Resistance 4-5General
Water Solubility Insoluble (≤ 1%)General
Organic Solvent Solubility SolubleSee table below
Solubility in Organic Solvents at 20°C
SolventSolubility (g/L)Reference
Dichloromethane10
Methylbenzene5
Butyl Acetate2.5
Acetone2
Ethyl Alcohol0.8

Comparative Applications: Solvent vs. Disperse Systems

The primary distinction between "this compound" and "Disperse Orange 24" lies in their application methodologies.

As this compound, the dye is dissolved in an organic solvent or directly into a polymer melt. This method is ideal for coloring plastics from within, providing a transparent and vibrant coloration. It is extensively used in amorphous polymers like polystyrene (PS), ABS, PMMA, and polycarbonate (PC), where its solubility ensures a uniform, molecular-level dispersion.

As Disperse Orange 24, the dye is milled into a fine powder and applied as an aqueous dispersion, typically with the aid of dispersing agents. This method is the cornerstone of dyeing hydrophobic synthetic fibers, most notably polyester. The dye particles are transferred from the water bath to the fiber surface and then diffuse into the fiber upon heating.

Experimental Protocols

To ensure accurate and reproducible comparative data, the following standardized experimental protocols are recommended.

Determination of Solubility in Organic Solvents

Objective: To quantify the solubility of the dye in various organic solvents at a specified temperature.

Methodology:

  • Weigh a precise amount of the dye (e.g., 100 mg) into a series of vials.

  • To each vial, add a measured volume (e.g., 1 mL) of a specific organic solvent (e.g., acetone, ethanol, dichloromethane).

  • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect for any undissolved solute. If dissolution is complete, add a further weighed amount of dye and repeat the process until saturation is achieved.

  • If the dye is not fully dissolved, carefully filter the saturated solution through a 0.45 µm syringe filter to remove undissolved particles.

  • Take a precise aliquot of the clear, saturated filtrate and evaporate the solvent completely under a vacuum.

  • Weigh the remaining dye residue.

  • Calculate the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL).

Lightfastness Testing

Objective: To assess the resistance of the colored material to fading upon exposure to a standardized artificial light source.

Methodology (based on ISO 105-B02):

  • Prepare colored samples by incorporating the dye into the desired substrate (e.g., polystyrene plaques or polyester fabric) at a specified concentration.

  • Mount the samples on cards, partially covering each with an opaque mask.

  • Simultaneously expose the samples and a set of blue wool standards (rated 1-8) to a xenon arc lamp under controlled conditions of temperature and humidity.

  • Periodically inspect the samples and the blue wool standards.

  • The test concludes when the contrast between the exposed and unexposed parts of the sample is equal to a specific grade on the grey scale.

  • The lightfastness rating is determined by identifying which blue wool standard shows a similar degree of fading to the test sample.

Thermal Stability Analysis

Objective: To determine the temperature at which the dye begins to decompose.

Methodology (Thermogravimetric Analysis - TGA):

  • Place a small, accurately weighed sample of the dye powder (typically 5-10 mg) into a TGA crucible.

  • Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant loss of mass begins.

Visualized Workflows and Processes

Manufacturing Process of Perinone Dyes

The synthesis of perinone dyes like this compound involves the condensation of naphthalenetetracarboxylic acid or its anhydrides with an aromatic o-diamine.

G cluster_reactants Starting Materials cluster_process Synthesis cluster_purification Purification Naphthalene_TCA Naphthalene-1,4,5,8- tetracarboxylic acid or its anhydride Condensation Condensation Reaction (e.g., in glacial acetic acid) Naphthalene_TCA->Condensation o_Diamine o-Diaminobenzene o_Diamine->Condensation Heating Heating under Pressure Condensation->Heating Precipitation Precipitation of Crude Dye Heating->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product This compound / Disperse Orange 24 Drying->Final_Product

Caption: Synthesis of Perinone Dyes

Application Workflow: Solvent Dye in Plastics

This workflow illustrates the process of incorporating this compound into plastics via masterbatch production.

G Dye This compound Powder Compounding Melt Compounding (Twin-Screw Extruder) Dye->Compounding Polymer_Carrier Polymer Carrier (e.g., PE, PP) Polymer_Carrier->Compounding Additives Additives (e.g., Dispersants) Additives->Compounding Pelletizing Pelletizing Compounding->Pelletizing Masterbatch Color Masterbatch Pellets Pelletizing->Masterbatch Molding Injection Molding / Extrusion Masterbatch->Molding Natural_Resin Natural Plastic Resin Natural_Resin->Molding Final_Product Colored Plastic Product Molding->Final_Product

Caption: Solvent Dye Application in Plastics

Application Workflow: Disperse Dye in Polyester Fiber

This diagram outlines the high-temperature exhaust dyeing method for polyester fibers using Disperse Orange 24.

G Dye_Dispersion Prepare Dye Bath: - Disperse Orange 24 - Dispersing Agent - Water - Acetic Acid (pH control) Dyeing_Vessel Load Fiber into Dyeing Vessel Dye_Dispersion->Dyeing_Vessel Polyester_Fiber Polyester Fiber Polyester_Fiber->Dyeing_Vessel Heating_Cycle Heating Cycle: - Heat to 130-135°C - Hold for 30-60 min Dyeing_Vessel->Heating_Cycle Cooling_Rinsing Cooling & Rinsing Heating_Cycle->Cooling_Rinsing Reduction_Clearing Reduction Clearing (Removes surface dye) Cooling_Rinsing->Reduction_Clearing Final_Rinse_Dry Final Rinse & Dry Reduction_Clearing->Final_Rinse_Dry Dyed_Fiber Dyed Polyester Fiber Final_Rinse_Dry->Dyed_Fiber

Caption: Disperse Dyeing of Polyester Fiber

References

Safety Operating Guide

Proper Disposal of Solvent Orange 60 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat Solvent Orange 60 as a hazardous chemical waste. Ensure all disposal procedures comply with federal, state, and local regulations. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Tightly fitting safety goggles or a face shield.[2]
Body Protection A lab coat or other protective clothing to prevent skin contact.[3]
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with transfer to a licensed disposal facility.

Step 1: Waste Characterization

The first critical step is to determine if the this compound waste is classified as hazardous. In the United States, this determination is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]

  • Review Regulations: Consult US EPA guidelines in 40 CFR § 261.3 to determine if the waste exhibits characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).

  • Safety Data Sheet (SDS): The SDS for this compound will provide crucial information on its hazards to aid in this classification.

  • Assume Hazardous: If you are unsure or do not have the resources to make a definitive determination, it is best practice to manage the waste as hazardous.

Step 2: Waste Accumulation and Storage

Proper storage of chemical waste is essential to prevent accidents and ensure compliance.

  • Designated Satellite Accumulation Area (SAA): Store the waste in a designated SAA within the laboratory, at or near the point of generation.

  • Compatible Container: Use a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof lid.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name (this compound), and the date accumulation started.

  • Segregation: Store the container with compatible chemicals, away from acids and bases.

Step 3: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and reputable waste disposal company.

  • Identify a Licensed Vendor: Select a hazardous waste disposal company that is licensed to transport, treat, and dispose of chemical waste. Your institution's Environmental Health and Safety (EHS) department will likely have a list of approved vendors.

  • Provide Waste Information: Accurately describe the waste to the disposal company, including its chemical composition and volume.

  • Schedule a Pickup: Arrange for the collection of the waste from your facility. Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

Step 4: Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from entering drains or waterways.

  • Clean-up: For small spills, carefully sweep or vacuum the solid material into a suitable, labeled container for disposal. Avoid generating dust. For larger spills, or if you are not trained in spill cleanup, contact your institution's EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Preparation & Characterization cluster_1 Accumulation & Storage cluster_2 Disposal & Documentation node_start Start: this compound Waste Generated node_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) node_start->node_ppe node_classify Classify Waste as Hazardous (per 40 CFR 261.3) node_ppe->node_classify node_container Place in a Labeled, Compatible Hazardous Waste Container node_classify->node_container Is Hazardous node_saa Store in Designated Satellite Accumulation Area node_container->node_saa node_segregate Segregate from Incompatible Chemicals node_saa->node_segregate node_vendor Contact Licensed Hazardous Waste Disposal Vendor node_segregate->node_vendor node_pickup Arrange for Waste Pickup and Manifesting node_vendor->node_pickup node_end End: Waste Transferred for Proper Disposal node_pickup->node_end

Caption: Workflow for the safe disposal of this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.